4-aminooctanoic Acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
4-aminooctanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-2-3-4-7(9)5-6-8(10)11/h7H,2-6,9H2,1H3,(H,10,11) |
InChI Key |
BHHSNENRHJXQQX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCC(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Properties of 4-Aminooctanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminooctanoic acid is a γ-amino acid, a class of non-proteinogenic amino acids with significant biological and pharmaceutical interest. As a structural analog of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), it holds potential for interacting with GABA receptors and related pathways.[1][2][3][4][5] This technical guide provides a comprehensive overview of the available physicochemical data for this compound, alongside experimental protocols for its synthesis and an exploration of the biological pathways associated with γ-amino acids. Due to the limited availability of direct experimental data for this compound, this guide incorporates data from its isomers (2-aminooctanoic acid and 8-aminooctanoic acid) and a close homolog (4-aminopentanoic acid) to provide a well-rounded profile.
Physicochemical Properties
Table 1: Physicochemical Properties of Aminooctanoic Acid Isomers
| Property | 2-Aminooctanoic Acid | 8-Aminooctanoic Acid | This compound (Predicted) |
| Molecular Formula | C8H17NO2 | C8H17NO2 | C8H17NO2 |
| Molecular Weight | 159.23 g/mol | 159.23 g/mol | 159.23 g/mol |
| Melting Point | 194 - 196 °C[6] | 194 °C (dec.)[7] | Similar to isomers |
| Boiling Point | Not available | 286.0 ± 23.0 °C (Predicted)[7] | ~280-290 °C |
| pKa (Carboxyl) | Not available | 4.76 ± 0.10 (Predicted)[7] | ~4.5 - 5.0 |
| pKa (Amino) | Not available | Not available | ~10.0 - 10.5 |
| Solubility in Water | 19 mg/mL[6] | Soluble[7] | Moderately soluble |
| logP | -0.5 (Computed)[6] | Not available | ~ -0.2 to 0.2 |
Note: Predicted values for this compound are estimations based on the properties of its isomers and general trends for amino acids.
Experimental Protocols
Synthesis of γ-Amino Acids: Enzymatic Synthesis of (R)-4-Aminopentanoic Acid
While a specific protocol for this compound is not detailed in the available literature, the following enzymatic synthesis of a close homolog, (R)-4-aminopentanoic acid from levulinic acid, provides a relevant and sustainable methodology that could be adapted.[8][9]
Objective: To synthesize (R)-4-aminopentanoic acid via reductive amination of levulinic acid using an engineered glutamate (B1630785) dehydrogenase (EcGDH).
Materials:
-
Levulinic acid (LA)
-
Ammonium formate (B1220265) (NH4COOH)
-
Tris-HCl buffer
-
NADP+
-
Purified mutant EcGDHK116Q/N348M
-
Purified formate dehydrogenase from Bacillus subtilis (BsFDH)
-
1-fluoro-2,4-dinitrophenyl-5-L-alanineamide (FDAA) for derivatization
-
Acetonitrile
-
Deionized water
Equipment:
-
HPLC system with a Develosil ODS-UG-5 column
-
Incubator/shaker
-
pH meter
-
Centrifuge
-
Vortex mixer
-
Filtration apparatus (0.22 µm)
Procedure:
-
Reaction Setup:
-
Prepare a 2 mL reaction mixture containing:
-
0.8 M NH4COOH
-
100 mM Tris-HCl buffer (pH 8.0)
-
80 mM Levulinic acid
-
1 mM NADP+
-
0.5 mg/mL purified mutant EcGDHK116Q/N348M
-
0.03 mg/mL purified BsFDH
-
-
-
Incubation:
-
Incubate the reaction mixture at 35°C with shaking.
-
-
Reaction Monitoring and Analysis:
-
Take samples at various time points to monitor the conversion of levulinic acid.
-
Derivatization:
-
To a 10 µL sample, add 8 µL of 1 M NaHCO3 and 40 µL of 1% (w/v) FDAA in acetone.
-
Heat the mixture at 40°C for 1 hour.
-
Cool to room temperature and add 8 µL of 1 N HCl and 934 µL of 40% (v/v) aqueous acetonitrile.
-
Vortex and filter the sample (0.22 µm).
-
-
HPLC Analysis:
-
Workflow Diagram:
Caption: Workflow for the enzymatic synthesis of (R)-4-aminopentanoic acid.
Biological Signaling Pathways of γ-Amino Acids
As a γ-amino acid, this compound is structurally related to GABA, the primary inhibitory neurotransmitter in the mammalian central nervous system.[1][5] The biological effects of GABA are mediated through its interaction with GABA receptors, which are broadly classified into GABAA and GABAB receptors.[3][5]
GABAergic Signaling Pathway
GABA Synthesis and Release: GABA is synthesized from glutamate by the enzyme glutamate decarboxylase (GAD) in the presynaptic neuron. It is then packaged into synaptic vesicles and released into the synaptic cleft upon the arrival of an action potential.[1][5]
GABA Receptor Activation:
-
GABAA Receptors: These are ionotropic receptors that form a chloride ion channel. The binding of GABA to GABAA receptors leads to an influx of chloride ions, hyperpolarizing the postsynaptic neuron and making it less likely to fire an action potential.[5]
-
GABAB Receptors: These are metabotropic G-protein coupled receptors. Their activation leads to the inhibition of adenylyl cyclase and the modulation of potassium and calcium channels, resulting in a slower but more prolonged inhibitory effect.[3][5]
GABA Reuptake and Degradation: After its release, GABA is cleared from the synaptic cleft by GABA transporters (GATs) located on both neurons and glial cells. Inside the cells, GABA is degraded by the enzyme GABA transaminase (GABA-T).[1]
Signaling Pathway Diagram:
Caption: Simplified GABAergic signaling pathway.
Conclusion
This technical guide provides a summary of the currently available information on the physicochemical properties of this compound, drawing upon data from its isomers and homologs. The detailed experimental protocol for the synthesis of a related γ-amino acid offers a practical starting point for researchers. Furthermore, the elucidation of the GABAergic signaling pathway provides a framework for understanding the potential biological activities of this compound. Further experimental investigation is warranted to fully characterize this molecule and explore its potential applications in drug development and neuroscience.
References
- 1. Physiology, GABA - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Recent advances of γ-aminobutyric acid: Physiological and immunity function, enrichment, and metabolic pathway [frontiersin.org]
- 4. GABA - Wikipedia [en.wikipedia.org]
- 5. Biochemistry, Gamma Aminobutyric Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 2-Aminooctanoic acid | C8H17NO2 | CID 69522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 8-Aminooctanoic acid CAS#: 1002-57-9 [m.chemicalbook.com]
- 8. A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase [frontiersin.org]
Unveiling the Solid State: A Technical Guide to the Crystal Structure of 4-Aminooctanoic Acid's Isomer, 8-Aminooctanoic Acid
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: To date, the crystal structure of 4-aminooctanoic acid has not been deposited in publicly accessible crystallographic databases. This guide provides a comprehensive analysis of the crystal structure of its isomer, 8-aminooctanoic acid , as a case study to illustrate the principles and methodologies of single-crystal X-ray diffraction analysis for this class of compounds. The data and experimental protocols presented herein are based on the published crystal structure of 8-aminooctanoic acid.
Introduction
Amino acids are the fundamental building blocks of proteins and play crucial roles in a vast array of biological processes. Beyond their role in protein synthesis, modified and non-proteinogenic amino acids are of significant interest in drug development and materials science. Understanding the three-dimensional arrangement of atoms within these molecules is paramount for elucidating their structure-function relationships, guiding rational drug design, and engineering novel biomaterials.
This technical guide focuses on the crystallographic analysis of 8-aminooctanoic acid, an eight-carbon straight-chain ω-amino acid. In the solid state, amino acids typically exist as zwitterions, with a protonated amino group and a deprotonated carboxyl group. This dual charge distribution dictates the intermolecular interactions, primarily hydrogen bonding, which govern the crystal packing. X-ray crystallography provides unparalleled insight into these atomic-level details.
Crystallographic Data of 8-Aminooctanoic Acid
The crystal structure of 8-aminooctanoic acid was determined by single-crystal X-ray diffraction.[1][2] The compound crystallizes in the monoclinic space group P2₁/n.[1][2] The asymmetric unit contains one molecule of 8-aminooctanoic acid existing as a zwitterion. The crystal structure is characterized by an extensive network of hydrogen bonds.
Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical Formula | C₈H₁₇NO₂ |
| Formula Weight | 159.23 |
| Temperature | 294(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a = 8.868(2) Åb = 5.799(2) Åc = 17.701(4) Å |
| α = 90°β = 98.78(2)°γ = 90° | |
| Volume | 900.0(4) ų |
| Z | 4 |
| Density (calculated) | 1.175 Mg/m³ |
| Absorption Coefficient | 0.083 mm⁻¹ |
| F(000) | 352 |
Selected Bond Lengths and Angles
| Bond | Length (Å) | Bond | Angle (°) |
| O(1)-C(1) | 1.256(3) | O(2)-C(1)-O(1) | 125.6(2) |
| O(2)-C(1) | 1.250(3) | O(2)-C(1)-C(2) | 117.4(2) |
| N(1)-C(8) | 1.481(3) | O(1)-C(1)-C(2) | 117.0(2) |
| C(1)-C(2) | 1.520(3) | C(1)-C(2)-C(3) | 113.1(2) |
| C(2)-C(3) | 1.524(4) | C(2)-C(3)-C(4) | 113.9(2) |
| C(3)-C(4) | 1.522(4) | C(3)-C(4)-C(5) | 113.8(2) |
| C(4)-C(5) | 1.523(4) | C(4)-C(5)-C(6) | 114.1(2) |
| C(5)-C(6) | 1.521(4) | C(5)-C(6)-C(7) | 113.8(2) |
| C(6)-C(7) | 1.524(4) | C(6)-C(7)-C(8) | 112.5(2) |
| C(7)-C(8) | 1.517(3) | N(1)-C(8)-C(7) | 111.9(2) |
Hydrogen Bond Geometry
| D-H···A | d(D-H) (Å) | d(H···A) (Å) | d(D···A) (Å) | <(DHA) (°) |
| N(1)-H(1N)···O(1)ⁱ | 0.97 | 1.83 | 2.796(3) | 173 |
| N(1)-H(2N)···O(2)ⁱⁱ | 0.97 | 1.80 | 2.752(3) | 166 |
| N(1)-H(3N)···O(1)ⁱⁱⁱ | 0.97 | 2.22 | 3.011(3) | 138 |
| Symmetry codes: (i) x+1/2, -y+1/2, z+1/2; (ii) -x+1, -y+1, -z+1; (iii) -x+1/2, y+1/2, -z+1/2. |
Experimental Protocols
The determination of the crystal structure of 8-aminooctanoic acid involves several key stages, from sample preparation to data analysis.
Crystallization
Single crystals of 8-aminooctanoic acid suitable for X-ray diffraction were grown by slow evaporation from an aqueous solution.
-
Procedure:
-
A saturated solution of 8-aminooctanoic acid is prepared in deionized water at a slightly elevated temperature to ensure complete dissolution.
-
The solution is filtered to remove any particulate matter.
-
The filtered solution is allowed to cool slowly to room temperature in a loosely covered container.
-
Slow evaporation of the solvent over several days to weeks yields well-formed, colorless crystals.
-
X-ray Data Collection
A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.
-
Instrumentation: A Bruker AXS SMART CCD area-detector diffractometer with graphite-monochromated MoKα radiation is a typical instrument for such an analysis.
-
Data Collection Strategy: Data is collected at a controlled temperature, often 294 K, using a series of ω and φ scans to cover a significant portion of the reciprocal space.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and integrate the reflection intensities.
-
Software: The structure is solved using direct methods with software such as SHELXS and refined by full-matrix least-squares on F² using SHELXL.
-
Refinement Details: All non-hydrogen atoms are refined anisotropically. Hydrogen atoms attached to carbon are placed in calculated positions and refined using a riding model. The hydrogen atoms of the ammonium (B1175870) group are located from a difference Fourier map and refined with distance restraints.
Visualizations
Experimental Workflow
Hypothetical Signaling Pathway
While the specific signaling pathways involving 8-aminooctanoic acid are not well-elucidated, amino acids can act as signaling molecules. For instance, they can activate mTORC1 signaling, a central regulator of cell growth and metabolism. The following diagram illustrates a generalized pathway.
Conclusion
This technical guide has provided a detailed overview of the crystal structure of 8-aminooctanoic acid, serving as a proxy for the yet-to-be-determined structure of this compound. The analysis reveals a molecule that exists as a zwitterion in the solid state, forming a complex three-dimensional network stabilized by numerous hydrogen bonds. The presented experimental protocols and workflows offer a comprehensive guide for researchers aiming to conduct similar crystallographic studies on amino acids and other small organic molecules. A deeper understanding of the solid-state structures of these compounds is critical for advancing their applications in pharmacology and materials science.
References
Spectroscopic Characterization of 4-Aminooctanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-aminooctanoic acid, a non-proteinogenic amino acid with potential applications in peptidomimetics and drug design. Due to the limited availability of directly measured public data for this compound, this document presents a detailed analysis based on predicted values derived from its isomers, 2-aminooctanoic acid and 8-aminooctanoic acid, and related compounds. This guide also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this class of compounds.
Predicted Spectroscopic Data for this compound
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of publicly available data for its structural isomers and related molecules. It is crucial to note that these are estimations and should be confirmed by experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Atom Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-2 | ~2.3 | Triplet | ~7.5 |
| H-3 | ~1.5 - 1.7 | Multiplet | |
| H-4 | ~3.0 - 3.2 | Multiplet | |
| H-5 | ~1.4 - 1.6 | Multiplet | |
| H-6 | ~1.3 | Multiplet | |
| H-7 | ~1.3 | Multiplet | |
| H-8 | ~0.9 | Triplet | ~7.0 |
| -NH₂ | Variable | Broad Singlet | |
| -COOH | Variable | Broad Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted Chemical Shift (ppm) |
| C-1 (COOH) | ~175 - 180 |
| C-2 | ~35 - 40 |
| C-3 | ~25 - 30 |
| C-4 (CH-NH₂) | ~50 - 55 |
| C-5 | ~30 - 35 |
| C-6 | ~22 - 27 |
| C-7 | ~31 - 36 |
| C-8 | ~14 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3300 - 3000 | O-H and N-H stretch | Broad absorption due to carboxylic acid and amine groups. |
| 2960 - 2850 | C-H stretch | Aliphatic C-H stretching. |
| ~1710 | C=O stretch | Carboxylic acid carbonyl stretching. |
| ~1640 | N-H bend | Primary amine scissoring. |
| ~1465 | C-H bend | Methylene scissoring. |
| ~1400 | O-H bend | Carboxylic acid O-H bending. |
| ~1200 | C-O stretch | Carboxylic acid C-O stretching. |
| ~1100 | C-N stretch | Aliphatic amine C-N stretching. |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Ion | Predicted Fragmentation Pathway |
| 160.13 | [M+H]⁺ | Molecular ion peak in positive ion mode. |
| 143.13 | [M-NH₃]⁺ | Loss of ammonia (B1221849) from the molecular ion. |
| 115.08 | [M-COOH]⁺ | Decarboxylation of the molecular ion. |
| 86.09 | [C₅H₁₂N]⁺ | Cleavage at the alpha-beta carbon bond relative to the amine. |
| 74.06 | [C₃H₈NO]⁺ | Cleavage at the gamma-delta carbon bond relative to the amine. |
Experimental Protocols
NMR Spectroscopy
A detailed protocol for acquiring high-quality NMR spectra of amino acids is crucial for structural elucidation.
Sample Preparation:
-
Dissolution: Dissolve 10-20 mg of the amino acid sample in 0.6-0.8 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent will depend on the solubility of the amino acid and the desired pH.
-
pH Adjustment: For aqueous samples, the pH can be adjusted using dilute DCl or NaOD to study the protonation states of the amino and carboxyl groups.
-
Internal Standard: Add a small amount of an internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TMSP (trimethylsilylpropanoic acid), for accurate chemical shift referencing.
-
Filtration: Filter the sample into a clean NMR tube to remove any particulate matter.
Instrument Parameters (for a 500 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
FT-IR spectroscopy provides valuable information about the functional groups present in a molecule.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid amino acid sample directly onto the ATR crystal.
-
Apply uniform pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
For solution-state IR, a thin film of the sample dissolved in a volatile solvent can be cast onto the ATR crystal, and the solvent allowed to evaporate.
Instrument Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the clean, empty ATR crystal should be acquired before running the sample.
Mass Spectrometry
Mass spectrometry is essential for determining the molecular weight and fragmentation pattern of the analyte.[][2][3][4]
Sample Preparation (for Electrospray Ionization - ESI):
-
Prepare a dilute solution of the amino acid (1-10 µg/mL) in a suitable solvent system, such as 50:50 water/acetonitrile with 0.1% formic acid for positive ion mode or 0.1% ammonium (B1175870) hydroxide (B78521) for negative ion mode.
-
The addition of an acid or base helps in the ionization process.
Instrument Parameters (for a Q-TOF or Orbitrap Mass Spectrometer):
-
Ionization Mode: ESI positive or negative.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
MS1 Scan Range: m/z 50-500.
-
MS/MS (Tandem Mass Spectrometry): For fragmentation analysis, the parent ion of interest is isolated and fragmented using collision-induced dissociation (CID) with a collision energy of 10-40 eV.
Visualizations
The following diagrams illustrate the general workflow for the spectroscopic analysis of an amino acid and the logical relationship of the spectroscopic techniques.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Relationship between spectroscopic techniques and the information they provide.
References
An In-depth Technical Guide to the Synthesis and Characterization of 4-Aminooctanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of 4-aminooctanoic acid, a γ-amino acid with potential applications in pharmaceutical and materials science. The document details a plausible synthetic pathway, including experimental protocols, and outlines the expected analytical characteristics of the target molecule.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process involving the initial preparation of a key intermediate, 4-oxooctanoic acid, followed by its reductive amination.
Synthesis of 4-Oxooctanoic Acid
A viable method for the synthesis of 4-oxooctanoic acid involves the reaction of a succinic acid derivative with an organometallic reagent. Specifically, the reaction of ethyl succinyl chloride with n-butylmagnesium bromide, modified with a manganese(II) salt, provides the ethyl ester of 4-oxooctanoic acid, which can then be hydrolyzed to the desired ketoacid.
Experimental Protocol: Synthesis of Ethyl 4-Oxooctanoate
This protocol is adapted from analogous synthetic procedures for γ-ketoesters.
-
Materials:
-
Ethyl succinyl chloride
-
n-Butylmagnesium bromide (in a suitable solvent like THF)
-
Manganese(II) chloride (MnCl₂)
-
Lithium chloride (LiCl)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), a solution of manganese(II) chloride and lithium chloride in anhydrous THF is prepared.
-
The flask is cooled to 0 °C in an ice bath.
-
A solution of n-butylmagnesium bromide is added dropwise to the cooled MnCl₂/LiCl solution, and the mixture is stirred for 30 minutes at 0 °C.
-
A solution of ethyl succinyl chloride in anhydrous THF is then added dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
The reaction is stirred at 0 °C for an additional 2-3 hours, or until TLC analysis indicates the consumption of the starting material.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.
-
The combined organic layers are washed successively with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude ethyl 4-oxooctanoate is purified by flash column chromatography on silica gel.
-
Subsequent Hydrolysis to 4-Oxooctanoic Acid:
-
The purified ethyl 4-oxooctanoate is dissolved in a mixture of ethanol (B145695) and water.
-
An excess of a base, such as sodium hydroxide (B78521) or potassium hydroxide, is added, and the mixture is stirred at room temperature or gently heated until the ester is fully hydrolyzed (monitored by TLC).
-
The ethanol is removed under reduced pressure, and the remaining aqueous solution is acidified with a suitable acid (e.g., 1 M HCl) to a pH of approximately 2-3.
-
The acidified solution is then extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield 4-oxooctanoic acid.
Reductive Amination of 4-Oxooctanoic Acid
The conversion of 4-oxooctanoic acid to this compound is achieved through reductive amination. This process involves the reaction of the ketoacid with an ammonia (B1221849) source to form an intermediate imine, which is then reduced to the corresponding amine.
Experimental Protocol: Reductive Amination
This protocol is a general procedure that can be optimized for the specific substrate.
-
Materials:
-
4-Oxooctanoic acid
-
Ammonium acetate (B1210297) or aqueous ammonia
-
Sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (B1222165) (NaBH₄)
-
Methanol (B129727) or ethanol
-
Hydrochloric acid (HCl)
-
Ion-exchange resin (e.g., Dowex 50W)
-
-
Procedure:
-
4-Oxooctanoic acid is dissolved in methanol or ethanol.
-
An excess of an ammonia source, such as ammonium acetate or a concentrated aqueous solution of ammonia, is added to the solution.
-
The mixture is stirred at room temperature to facilitate the formation of the imine intermediate.
-
A reducing agent, such as sodium cyanoborohydride or sodium borohydride, is added portion-wise to the reaction mixture.[1] The use of sodium cyanoborohydride is often preferred as it is more selective for the imine over the ketone.[2]
-
The reaction is stirred at room temperature for several hours to overnight, with progress monitored by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with hydrochloric acid.
-
The product is then purified by ion-exchange chromatography. The crude product is loaded onto a cation-exchange column, which is then washed with water to remove unreacted starting material and byproducts. The desired this compound is subsequently eluted with an aqueous ammonia solution.
-
The ammonia-containing fractions are collected and evaporated to dryness to yield the final product.
-
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed by a variety of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons along the carbon chain. The proton at the C4 position (adjacent to the amino group) would likely appear as a multiplet. The protons of the methylene (B1212753) groups would appear as multiplets in the aliphatic region of the spectrum. The protons of the terminal methyl group would be a triplet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbon atom attached to the amino group (C4) will also have a characteristic chemical shift.
| Predicted NMR Data for this compound |
| ¹H NMR (in D₂O) |
| Position |
| H8 (CH₃) |
| H5, H6, H7 (-CH₂-) |
| H3 (-CH₂-) |
| H2 (-CH₂-) |
| H4 (-CH(NH₂)-) |
| ¹³C NMR (in D₂O) |
| Position |
| C8 |
| C7 |
| C6 |
| C5 |
| C3 |
| C2 |
| C4 |
| C1 (COOH) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to display characteristic absorption bands for its functional groups. As an amino acid, it will likely exist as a zwitterion in the solid state.
| Predicted IR Absorption Bands for this compound |
| Functional Group |
| N-H stretch (from NH₃⁺) |
| C-H stretch (aliphatic) |
| C=O stretch (from COO⁻) |
| N-H bend (from NH₃⁺) |
| C=O stretch (from COO⁻) |
Mass Spectrometry (MS)
Mass spectrometry will provide information on the molecular weight and fragmentation pattern of this compound.
-
Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z corresponding to the molecular weight of this compound plus one. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion can provide structural information. Common fragmentation pathways for amino acids include the loss of water, ammonia, and the carboxylic acid group.
| Predicted Mass Spectrometry Data for this compound |
| Parameter |
| Molecular Formula |
| Molecular Weight |
| [M+H]⁺ (m/z) |
| [M-H]⁻ (m/z) |
| Key MS/MS Fragments |
Visualized Workflows
Synthetic Pathway of this compound
Caption: Synthetic route to this compound.
Characterization Workflow
Caption: Analytical workflow for structural confirmation.
Biological Context and Signaling Pathways
Currently, there is limited specific information available in the public domain regarding the direct involvement of this compound in biological signaling pathways. As a γ-amino acid, it could potentially interact with pathways involving γ-aminobutyric acid (GABA) or other amino acid signaling cascades. However, further research is required to elucidate its specific biological roles. The diagram below illustrates a generalized amino acid signaling pathway that could be a starting point for investigating the potential interactions of this compound.
Caption: Generalized amino acid signaling pathway.
References
Potential Therapeutic Applications of 4-Aminooctanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide explores the current scientific landscape of 4-aminooctanoic acid and its potential therapeutic applications. Despite its simple structure, a comprehensive review of available literature reveals a notable scarcity of research focused specifically on the pharmacological properties of this compound. Early reports identified its synthesis and suggested its presence in germinating chickpeas, but extensive investigation into its biological effects appears limited.
In light of this, this document expands its scope to provide a detailed overview of the known therapeutic applications and biological activities of its structural isomers, 2-aminooctanoic acid and 8-aminooctanoic acid. Furthermore, it delves into the broader therapeutic potential of medium-chain fatty acids (MCFAs) and their amide derivatives, a class of molecules to which this compound belongs. This guide aims to offer researchers and drug development professionals a consolidated resource, highlighting the existing knowledge gaps and potential future research directions for this compound and related compounds.
This compound: Current State of Knowledge
Synthesis
An early method for the synthesis of this compound was reported by Gol'dfarb et al. in 1957. While the specific details of this synthesis are not extensively documented in recent literature, general methods for the synthesis of amino acids can be adapted.
Natural Occurrence
The presence of this compound in germinating chickpeas has been suggested, but this finding is noted as tentative and requires further confirmation. Modern analytical studies on the phytochemical profile of chickpeas have identified various other amino acids and bioactive compounds, but have not conclusively confirmed the presence of this compound.[1][2][3][4]
Therapeutic Landscape of Structural Isomers
To provide context and potential avenues for future research on this compound, this section details the known therapeutic applications and biological activities of its isomers, 2-aminooctanoic acid and 8-aminooctanoic acid.
2-Aminooctanoic Acid: Enhancing Antimicrobial Peptides
2-Aminooctanoic acid, an alpha-amino acid, has been investigated for its utility in modifying antimicrobial peptides (AMPs) to enhance their therapeutic efficacy.[5][6]
Key Applications:
-
Modification of Antimicrobial Peptides: 2-Aminooctanoic acid can be conjugated to the C-terminus or N-terminus of AMPs, such as those derived from lactoferrin B.[5][6] This modification increases the hydrophobicity of the peptide, which can lead to improved antimicrobial activity.
Quantitative Data Summary:
| Modified Peptide | Fold Increase in Antibacterial Activity | Reference |
| Lactoferricin B derivative | Up to 16-fold | [6] |
Experimental Protocol: C-Terminal Modification of a Lactoferricin B-Derived Peptide with 2-Aminooctanoic Acid
A biocatalytic approach has been described for the production of (S)-2-aminooctanoic acid, which is then used for peptide modification.[6]
-
Enzymatic Synthesis of (S)-2-Aminooctanoic Acid: A transaminase from Chromobacterium violaceum is employed to catalyze the conversion of an amino donor and an acceptor to produce (S)-2-aminooctanoic acid with high enantiomeric excess (>98% ee). The conversion efficiency ranges from 52-80% depending on the substrate ratio.[6]
-
Peptide Synthesis: The base antimicrobial peptide is synthesized using standard solid-phase peptide synthesis (SPPS) protocols.
-
Conjugation: The synthesized (S)-2-aminooctanoic acid is then coupled to the C-terminus of the resin-bound peptide using standard peptide coupling reagents (e.g., HBTU, DIC/HOBt).
-
Cleavage and Purification: The modified peptide is cleaved from the resin and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry to confirm the correct molecular weight.
Logical Relationship Diagram: Enhancing Antimicrobial Activity
Caption: Workflow of 2-aminooctanoic acid in enhancing antimicrobial peptide activity.
8-Aminooctanoic Acid: A Versatile Molecular Tool
8-Aminooctanoic acid, an omega-amino acid, has found applications as a linker in drug conjugates and as a tool for studying peptide pharmacology.[7][8][9]
Key Applications:
-
Linker in Drug Conjugates: Its bifunctional nature allows it to be used as a flexible linker to connect different molecular entities, such as in antibody-drug conjugates (ADCs).[8] The eight-carbon chain provides spatial separation, which can be critical for maintaining the biological activity of both the targeting molecule and the payload.[8]
-
Permeation Enhancer: A derivative of 8-aminooctanoic acid, Salcaprozate Sodium (SNAC), is a key component in the oral formulation of semaglutide, acting as a permeation enhancer to facilitate its absorption.[8]
-
Pharmacological Research Tool: It is used in the study of peptide-receptor interactions. For example, it has been used to create cyclic analogs of Neuropeptide Y (NPY) to study their conformation and activity.[7] It has also been used in studies on inhibitors of platelet aggregation.[9]
Experimental Workflow: Synthesis of 8-Aminooctanoic Acid
A common synthetic route for 8-aminooctanoic acid is outlined below.[8]
Caption: Synthetic pathway for 8-aminooctanoic acid from cyclooctanone.
Broader Therapeutic Context: Medium-Chain Fatty Acids and Amides
The therapeutic potential of this compound can be further contextualized by examining the known biological activities of medium-chain fatty acids (MCFAs) and their amide derivatives.
Medium-Chain Fatty Acids (MCFAs) in Metabolic Therapy
MCFAs are readily available energy sources for cells and have been used clinically for decades.[10]
Potential Applications:
-
Lipid Absorption Disorders: Used in patients with impaired lipid absorption.
-
Malnutrition: Provide a readily metabolizable energy source.
-
Fatty Acid Oxidation Defects: Used to manage patients with long-chain fatty acid oxidation disorders, with benefits observed in associated cardiomyopathies.[10]
-
Cardiac Disease: The energy-deficient state of a diseased heart may benefit from the metabolic properties of MCFAs, though this is an area of ongoing research.[10]
Fatty Acid Amides as Signaling Molecules
Fatty acid amides are a diverse class of signaling molecules with a wide range of biological activities.[11][12][13]
Examples and Their Roles:
-
Anandamide: An endocannabinoid that acts as a neurotransmitter.[13]
-
Oleamide: Implicated in signaling sleep and has cannabinoid-like activity.[13]
-
Palmitoylethanolamide (PEA): Possesses anti-inflammatory effects.[13]
-
Addiction Disorders: Certain fatty acid amides are being investigated for their potential in treating addiction and related conditions.[14]
Signaling Pathway Overview: Endocannabinoid Signaling
The signaling pathway of anandamide, a well-characterized fatty acid amide, provides a model for how these molecules can exert their effects.
Caption: Simplified signaling pathway of the fatty acid amide anandamide.
Conclusion and Future Directions
While direct therapeutic applications of this compound remain largely unexplored, the documented activities of its structural isomers and the broader class of medium-chain fatty acids and their amides suggest that it may possess untapped pharmacological potential. The structural similarity to other bioactive amino fatty acids warrants further investigation into its possible roles in neurotransmission, metabolic regulation, and as a modulator of antimicrobial activity.
Future research should focus on:
-
Pharmacological Screening: A comprehensive screening of this compound for various biological activities, including its effects on the central nervous system, metabolic pathways, and microbial growth.
-
Mechanism of Action Studies: If any significant biological activity is identified, detailed studies to elucidate the underlying mechanism of action are crucial.
-
Comparative Studies: Direct comparison of the pharmacological profiles of this compound with its 2- and 8-isomers would provide valuable structure-activity relationship insights.
This technical guide serves as a foundational document to stimulate and guide future research into the therapeutic potential of this compound, a molecule that currently represents a significant knowledge gap in the field of medicinal chemistry.
References
- 1. Extraction and characterization of chickpea (Cicer arietinum) albumin and globulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. mdpi.com [mdpi.com]
- 4. Phytochemical Profile and Composition of Chickpea (Cicer arietinum L.): Varietal Differences and Effect of Germination under Elicited Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Medium-chain fatty acids as metabolic therapy in cardiac disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 13. Fatty Acid Amide Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US11324709B2 - Fatty acid amides and uses thereof in the treatment of addiction disorder and addiction related conditions - Google Patents [patents.google.com]
4-Aminooctanoic Acid: An Uncharted Territory in GABAergic Neuromodulation
A comprehensive review of existing scientific literature reveals a significant gap in the understanding of 4-aminooctanoic acid's role as a gamma-aminobutyric acid (GABA) analogue or its activity as an agonist or antagonist at GABA receptors. Despite extensive searches for data on its synthesis, pharmacological properties, and potential interactions with the GABAergic system, no direct studies characterizing this compound in this context were identified. The scientific community's focus has largely been on other aliphatic amino acids, leaving the specific properties of this eight-carbon chain amino acid largely unexplored.
This in-depth technical guide aims to provide researchers, scientists, and drug development professionals with a clear overview of the current state of knowledge—or lack thereof—regarding this compound and its potential relationship with the primary inhibitory neurotransmitter system in the central nervous system.
The Landscape of Aliphatic Amino Acids and GABA Receptors
GABA analogues are a class of compounds structurally similar to GABA, the principal inhibitory neurotransmitter in the mammalian central nervous system. These analogues are of significant interest in neuroscience and pharmacology for their potential to modulate GABAergic neurotransmission, offering therapeutic possibilities for a range of neurological and psychiatric disorders, including epilepsy, anxiety, and pain.
While numerous GABA analogues have been synthesized and characterized, the specific influence of carbon chain length and the position of the amino group on receptor affinity and efficacy remain areas of active investigation. The existing body of research offers insights into shorter-chain amino acids, such as 4-aminopentanoic acid, but provides no specific data for this compound.
Current Research on Related Compounds
In the absence of direct data on this compound, a review of related compounds can offer some context, though it is crucial to emphasize that these findings cannot be directly extrapolated.
4-Aminopentanoic Acid (4-APA)
Studies on 4-aminopentanoic acid, a shorter-chain analogue, have revealed enantiomer-specific effects on the GABAergic system. The (S)-enantiomer has demonstrated weak agonist activity at certain GABA-A receptor subtypes and antagonist activity at others. In contrast, the (R)-enantiomer is suggested to act as a false neurotransmitter of GABA.
Octanoic Acid and GABA Synthesis
Research has indicated that octanoic acid, a medium-chain fatty acid, can influence brain metabolism and indirectly lead to an increase in GABA synthesis. This metabolic effect, however, is distinct from the direct receptor-binding activity that would classify a compound as a GABA analogue, agonist, or antagonist.
8-Aminooctanoic Acid
This isomer of aminooctanoic acid has been utilized in biochemical studies, for instance, as a linker in peptide synthesis to probe structure-activity relationships of hormones like atrial natriuretic factor. However, these studies do not investigate its potential interactions with neurotransmitter receptors.
Future Directions and Unanswered Questions
The absence of research on this compound's GABAergic properties presents a clear opportunity for future investigation. Key experimental avenues that could elucidate its role include:
-
Synthesis and Chemical Characterization: The development of a robust and scalable synthesis protocol for this compound would be the foundational step for any pharmacological investigation.
-
In Vitro Receptor Binding Assays: Quantitative binding assays using radiolabeled ligands for various GABA receptor subtypes (GABA-A and GABA-B) would be essential to determine the binding affinity of this compound.
-
Electrophysiological Studies: Patch-clamp electrophysiology on cultured neurons or brain slices could reveal whether this compound acts as an agonist, antagonist, or allosteric modulator of GABA receptors by measuring changes in ion channel conductance.
-
In Vivo Behavioral Studies: Should in vitro studies indicate significant activity, subsequent in vivo studies in animal models would be necessary to assess its effects on CNS-related behaviors such as sedation, anxiety, and seizure susceptibility.
Conclusion
4-Aminooctanoic Acid: An In-depth Technical Guide on its Discovery and Natural Occurrence
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current scientific knowledge regarding the discovery and natural occurrence of 4-aminooctanoic acid. Despite its well-defined chemical structure, a thorough review of the scientific literature reveals a significant scarcity of information on this specific gamma-amino acid. This document synthesizes the available information, highlights the current knowledge gaps, and provides inferred methodologies for its synthesis and analysis based on related compounds. The guide is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development who are interested in the potential of this understudied molecule.
Introduction
This compound is a gamma-amino acid with an eight-carbon backbone. As a member of the amino acid family, it possesses both an amino group and a carboxylic acid group, rendering it amphoteric. While other aminooctanoic acid isomers, such as 2-aminooctanoic acid and 8-aminooctanoic acid, have been subjects of research, this compound remains largely unexplored. This guide aims to collate the sparse information available and provide a framework for future investigation.
Discovery and Synthesis
Historical Context and Discovery
The formal discovery of this compound is not well-documented in publicly accessible scientific literature. Unlike its shorter-chain homolog, γ-aminobutyric acid (GABA), which was first identified in potato tubers in 1949, there is no seminal publication detailing the initial isolation or synthesis of this compound. Its existence is primarily acknowledged through its chemical nomenclature and in chemical databases. The lack of a distinct discovery narrative suggests that it may have been synthesized as part of broader chemical studies on amino acids or fatty acids rather than being identified as a compound of specific initial interest.
Chemical Synthesis Approaches
Table 1: Potential Synthetic Pathways for this compound
| Pathway | Starting Materials | Key Reactions | Reagents and Conditions | Potential Advantages | Potential Challenges |
| Reductive Amination of a Keto Acid | 4-Oxooctanoic acid | Reductive amination | Ammonia (B1221849), reducing agent (e.g., NaBH₃CN, H₂/Pd) | Direct, potentially high yield | Availability and synthesis of the starting keto acid |
| Gabriel Synthesis Modification | 4-Halooctanoic acid (e.g., 4-bromooctanoic acid) | Nucleophilic substitution | Potassium phthalimide, followed by hydrolysis (e.g., hydrazine (B178648) or acid) | Good yields, avoids over-alkylation | Harsh hydrolysis conditions may be required |
| Hofmann Rearrangement | Pentanedioic acid monamide | Hofmann rearrangement | Bromine, sodium hydroxide | Utilizes readily available starting materials | Can have variable yields and side reactions |
| Schmidt Reaction | 4-Heptanoyl chloride | Schmidt reaction | Sodium azide, strong acid | One-pot synthesis from a carboxylic acid derivative | Use of hazardous and explosive sodium azide |
Hypothetical Experimental Protocol: Reductive Amination
A plausible laboratory-scale synthesis of this compound could involve the reductive amination of 4-oxooctanoic acid.
-
Preparation of 4-Oxooctanoic Acid: This precursor could potentially be synthesized via the oxidation of 4-octanolactone or through a multi-step synthesis starting from commercially available materials.
-
Reductive Amination Reaction:
-
Dissolve 4-oxooctanoic acid in a suitable solvent such as methanol.
-
Add an excess of ammonia (as ammonium (B1175870) chloride and a base, or as a solution in methanol).
-
Introduce a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), portion-wise while monitoring the temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding dilute hydrochloric acid.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product by ion-exchange chromatography or recrystallization to obtain this compound.
-
The following diagram illustrates the logical workflow for this hypothetical synthesis.
Caption: Hypothetical reductive amination synthesis of this compound.
Natural Occurrence
A comprehensive search of scientific databases and literature reveals no definitive evidence of the natural occurrence of this compound in any significant quantity in plants, animals, or microorganisms. While various other amino acids and fatty acids are well-characterized natural products, this compound appears to be either absent or present at levels below the detection limits of common analytical methods.
Table 2: Comparison of Natural Occurrence of Related Amino Acids
| Compound | Natural Sources | Typical Concentration Range | References |
| γ-Aminobutyric Acid (GABA) | Plants (e.g., potato tubers, tomatoes), microorganisms, mammalian brain | High (e.g., µmol/g in brain tissue) | [1][2] |
| 2-Aminooctanoic Acid | Detected in some foods (e.g., chicken, milk) but not quantified | Not reported | |
| 8-Aminooctanoic Acid | Not considered a naturally occurring metabolite in humans; found in individuals exposed to it | Not applicable for natural occurrence | |
| This compound | No documented natural sources found | Not applicable |
The absence of evidence for its natural occurrence could be due to several factors:
-
True Absence: The metabolic pathways for its biosynthesis may not exist in the organisms studied to date.
-
Trace Amounts: It may be an intermediate in a metabolic pathway that does not accumulate to detectable levels.
-
Lack of Targeted Research: There may have been no specific efforts to identify and quantify this particular compound in natural matrices.
The following diagram illustrates the current understanding of its presence in natural systems, highlighting the knowledge gap.
Caption: The current lack of evidence for the natural occurrence of this compound.
Analytical Methodologies
Validated experimental protocols for the specific quantification of this compound in biological matrices are not available in the scientific literature. However, based on its chemical properties as a medium-chain amino acid, established analytical techniques can be adapted for its detection and quantification.
Chromatographic Separation
High-performance liquid chromatography (HPLC) would be the method of choice for separating this compound from complex mixtures.
-
Reversed-Phase (RP) HPLC: This would likely require pre-column derivatization of the amino group (e.g., with o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)) to increase its hydrophobicity and introduce a chromophore or fluorophore for detection.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of polar compounds like underivatized amino acids.
Detection
-
UV-Visible or Fluorescence Detection: Following derivatization, these common HPLC detectors can be used for quantification.
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) would provide the highest sensitivity and selectivity for the unambiguous identification and quantification of this compound, especially in complex biological samples.
The following diagram outlines a general workflow for the analysis of this compound.
Caption: A generalized workflow for the analysis of this compound.
Future Directions and Conclusion
Key areas for future research include:
-
Definitive Synthesis and Characterization: Development and publication of a robust, high-yield synthesis protocol for this compound, along with its comprehensive spectroscopic characterization.
-
Screening for Natural Occurrence: Targeted analytical studies to screen for the presence of this compound in a wide range of biological samples from plants, animals, and microorganisms.
-
Investigation of Biological Activity: Once a reliable source of the compound is established, its biological activities can be explored, including its potential roles as a neurotransmitter analog, a building block for novel peptides, or a modulator of biological pathways.
References
An In-depth Technical Guide to the Biosynthetic Production of ω-Aminooctanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the current body of scientific literature, a natural biosynthetic pathway for 4-aminooctanoic acid has not been characterized. This guide will focus on a well-documented, engineered multi-enzyme cascade for the synthesis of a structurally related compound, 8-aminooctanoic acid, from renewable feedstocks. This synthetic pathway serves as a powerful example of how biocatalysis can be harnessed to produce valuable ω-amino acids.
Introduction
Omega-amino fatty acids (ω-AmFAs) are bifunctional molecules that serve as valuable monomers in the production of polymers like nylons and as key intermediates in pharmaceutical manufacturing.[1] Traditional chemical synthesis routes for these compounds often rely on petroleum-based feedstocks and involve harsh reaction conditions, significant energy consumption, and environmental pollutants.[2] Biocatalytic methods, utilizing enzymes to carry out specific chemical transformations, offer a more sustainable and environmentally friendly alternative, characterized by mild reaction conditions and high selectivity.[3]
This technical guide details an engineered, four-step multi-enzyme cascade for the synthesis of 8-aminooctanoic acid from oleic acid, a renewable fatty acid abundant in vegetable oils.[1][3] This "one-pot" synthesis leverages a series of purified enzymes to catalyze the sequential transformation of the substrate to the final product.[3]
The Multi-Enzyme Biosynthetic Pathway
The conversion of oleic acid to 8-aminooctanoic acid is accomplished through a four-step enzymatic cascade. The pathway begins with the hydration of the double bond in oleic acid, followed by oxidation of the resulting alcohol to a ketone. A Baeyer-Villiger monooxygenase then converts the ketone to an ester, which is subsequently hydrolyzed and aminated to yield the final product.
Caption: Multi-enzyme cascade for the synthesis of 8-aminooctanoic acid from oleic acid.
Quantitative Data Summary
The efficiency of this multi-enzyme cascade is high, with each enzymatic step demonstrating excellent conversion rates under optimized conditions.
| Reaction Step | Enzyme | Substrate | Product | Conversion Rate (%) |
| 1. Hydration | Oleate (B1233923) Hydratase (PaOHM3) | Oleic Acid | 10-Hydroxyoctadecanoic Acid | >95 |
| 2. Oxidation | Alcohol Dehydrogenase (MlADHM4) | 10-Hydroxyoctadecanoic Acid | 10-Oxooctadecanoic Acid | >90 |
| 3. Oxidation | Baeyer-Villiger Monooxygenase (PaBVMO) | 10-Oxooctadecanoic Acid | Octanedioic Acid-8-monoester | >95 |
| 4. Transamination | ω-Transaminase (PMTA) | Octanedioic Acid-8-monoester | 8-Aminooctanoic Acid | >99 |
Table adapted from data presented in BenchChem Application Note.[3]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments in this biosynthetic pathway.
A general workflow for obtaining the purified enzymes required for the cascade is outlined below. The specific enzymes used in this pathway are mutants of oleate hydratase from Paracoccus aminophilus (PaOHM3), alcohol dehydrogenase from Micrococcus luteus (MlADHM4), Baeyer-Villiger monooxygenase from Pseudomonas aeruginosa (PaBVMO), and ω-transaminase from Silicibacter pomeroyi (PMTA).
Caption: General workflow for recombinant enzyme expression and purification.
Protocol:
-
Gene Synthesis and Cloning: The genes encoding the desired enzymes, codon-optimized for E. coli expression, are synthesized and cloned into a suitable expression vector (e.g., pET series) containing a polyhistidine (His) tag for purification.
-
Transformation: The expression vector is transformed into a suitable E. coli expression host strain (e.g., BL21(DE3)).
-
Cell Culture and Induction: Cells are cultured in Luria-Bertani (LB) medium at 37°C to an optical density at 600 nm (OD600) of 0.6-0.8. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG), and the culture is incubated at a reduced temperature (e.g., 18-25°C) for 16-20 hours.[3]
-
Cell Harvesting and Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0), and disrupted by sonication on ice.
-
Purification: The cell lysate is clarified by centrifugation to remove cell debris. The supernatant containing the His-tagged enzyme is subjected to immobilized metal affinity chromatography (IMAC) using a Ni-NTA resin. The column is washed, and the enzyme is eluted with a buffer containing a high concentration of imidazole (e.g., 250 mM).
-
Dialysis: The purified enzyme is dialyzed against a suitable storage buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.5) to remove imidazole and stored at -80°C.
Protocol:
-
Step 1: Hydration: In a reaction vessel, dissolve oleic acid in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5). Add the purified oleate hydratase (PaOHM3). Incubate at a controlled temperature (e.g., 30°C) with agitation for 4-6 hours.[3]
-
Step 2: Oxidation to Ketone: To the same reaction vessel, add the purified alcohol dehydrogenase (MlADHM4) along with its necessary cofactor, NAD+. Continue the incubation for another 4-6 hours.[3]
-
Step 3: Baeyer-Villiger Oxidation: Subsequently, add the purified Baeyer-Villiger monooxygenase (PaBVMO) and its cofactor, NADPH, to the mixture. Continue the incubation for an additional 6-8 hours.[3]
-
Step 4: Transamination: Finally, add the purified ω-transaminase (PMTA), an amine donor (e.g., L-alanine), and the cofactor pyridoxal (B1214274) 5'-phosphate (PLP). Incubate for a final period of 12-24 hours to complete the conversion to 8-aminooctanoic acid.[3]
Note: The optimal concentrations of enzymes, substrates, and cofactors, as well as the reaction times for each step, may require further optimization for specific experimental setups.
The progress of the cascade reaction can be monitored by taking aliquots at various time points. The formation of intermediates and the final product can be analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate sample preparation and derivatization.[3]
Conclusion
This guide has detailed an engineered multi-enzyme cascade that represents a promising and sustainable approach for the synthesis of 8-aminooctanoic acid from a renewable feedstock. While a natural biosynthetic pathway for this compound remains to be discovered, the principles and methodologies described here provide a robust framework for the biocatalytic production of valuable ω-amino acids. This approach aligns with the principles of green chemistry and offers a viable alternative to traditional chemical synthesis for researchers and professionals in drug development and materials science. Further optimization, including enzyme immobilization and process engineering, could lead to a highly efficient and economically viable platform for the production of these important chemical building blocks.
References
The Metabolic Obscurity of 4-Aminooctanoic Acid: A Xenobiotic Perspective
For Immediate Release
[City, State] – [Date] – A comprehensive review of available scientific literature reveals that 4-aminooctanoic acid, a derivative of the medium-chain fatty acid octanoic acid, does not appear to play a core role in established endogenous metabolic pathways. Evidence suggests that this compound is not a naturally occurring metabolite and is likely treated by the body as a xenobiotic—a foreign chemical substance. This whitepaper provides an in-depth technical guide on the probable metabolic fate of this compound, drawing on analogous pathways for structurally similar molecules. This analysis is intended for researchers, scientists, and drug development professionals.
Introduction: The Xenobiotic Nature of this compound
Unlike its well-studied structural relatives, such as the neurotransmitter 4-aminobutanoic acid (GABA) and the energy source octanoic acid, this compound is conspicuously absent from canonical metabolic charts. The Human Metabolome Database notes that the related compound, 8-aminooctanoic acid, is not a naturally occurring metabolite and is considered part of the human exposome—the collection of all environmental exposures in an individual's life. This strongly implies a similar classification for this compound. As a xenobiotic, its metabolism is likely handled by detoxification pathways rather than core energy-producing or biosynthetic routes.
Proposed Metabolic Activation: The Acyl-CoA Thioester Formation
The initial step in the metabolism of many xenobiotic carboxylic acids, as well as endogenous fatty acids, is the activation to a more chemically reactive acyl-CoA thioester. This reaction is catalyzed by a family of enzymes known as acyl-CoA synthetases (ACSs) or ligases (ACSLs). This activation step is crucial as it prepares the molecule for subsequent degradation or conjugation.
Experimental Protocol: General Assay for Acyl-CoA Synthetase Activity
A common method to determine if a compound serves as a substrate for an acyl-CoA synthetase involves monitoring the consumption of ATP or the formation of the acyl-CoA product.
-
Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5) containing ATP (e.g., 10 mM), MgCl₂ (e.g., 10 mM), Coenzyme A (e.g., 0.5 mM), and the substrate (this compound).
-
Enzyme Addition: Add a purified acyl-CoA synthetase (e.g., a commercially available long-chain acyl-CoA synthetase).
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 37°C).
-
Detection: The reaction can be monitored by:
-
HPLC: Separating and quantifying the acyl-CoA product.
-
Coupled Enzyme Assay: Using a subsequent enzyme that acts on the acyl-CoA product and produces a spectrophotometrically detectable molecule (e.g., monitoring NADH production).
-
Hypothetical Degradation Pathways
Once activated to 4-aminooctanoyl-CoA, the molecule could theoretically enter one of two major catabolic pathways, analogous to fatty acid and amino acid degradation.
Pathway A: Modified Beta-Oxidation
As a derivative of a medium-chain fatty acid, 4-aminooctanoyl-CoA could be a substrate for a modified beta-oxidation pathway. In canonical beta-oxidation, a four-step enzymatic cycle cleaves two-carbon units in the form of acetyl-CoA from the acyl-CoA molecule. The presence of the amino group at the 4-position would likely halt or alter this process.
Logical Workflow for Modified Beta-Oxidation
It is plausible that the amino group would need to be removed before beta-oxidation could proceed efficiently.
Pathway B: Amino Acid Catabolism via Transamination
The primary route for the removal of amino groups from amino acids is transamination, catalyzed by aminotransferases (transaminases). This reaction involves the transfer of the amino group to an α-keto acid (commonly α-ketoglutarate), yielding a new amino acid (glutamate) and a keto-acid derivative of the original molecule.
In the case of this compound, transamination would produce 4-oxooctanoic acid. This keto acid could then potentially be metabolized further, possibly through pathways that handle other keto acids.
Experimental Protocol: General Transaminase Activity Assay
-
Reaction Mixture: Prepare a buffered solution (e.g., 100 mM potassium phosphate, pH 7.4) containing this compound, an amino acceptor (e.g., α-ketoglutarate), and the cofactor pyridoxal (B1214274) 5'-phosphate (PLP).
-
Enzyme Addition: Add a purified transaminase. The substrate specificity of transaminases varies, so a screening of different transaminases may be necessary.
-
Incubation: Incubate at the optimal temperature for the enzyme (e.g., 37°C).
-
Detection: Monitor the reaction by:
-
HPLC: Quantifying the formation of glutamate (B1630785) or 4-oxooctanoic acid.
-
Coupled Assay: Using glutamate dehydrogenase to oxidize the newly formed glutamate, which can be monitored by the reduction of NAD⁺ to NADH at 340 nm.
-
Signaling Pathway for Transamination
Quantitative Data Summary
Due to the apparent xenobiotic nature of this compound, there is a lack of published quantitative data regarding its interaction with metabolic enzymes. The following table presents hypothetical kinetic parameters that would be determined in enzymatic assays to characterize its metabolic fate.
| Enzyme Class | Substrate | Putative Product(s) | Key Kinetic Parameters to Determine |
| Acyl-CoA Synthetase | This compound | 4-Aminooctanoyl-CoA | Km, Vmax, kcat |
| Aminotransferase | This compound | 4-Oxooctanoic Acid | Km, Vmax, kcat |
| Dehydrogenases (in Beta-Oxidation) | 4-Aminooctanoyl-CoA | Various Intermediates | Km, Vmax, kcat |
Conclusion and Future Directions
The available evidence strongly suggests that this compound is not an endogenous metabolite and therefore does not have a defined role in core metabolic pathways. Its metabolism is likely to proceed through xenobiotic detoxification routes, beginning with activation to its CoA ester. Subsequent degradation could potentially follow pathways analogous to beta-oxidation or amino acid catabolism, although direct experimental evidence is currently lacking.
For researchers and professionals in drug development, it is crucial to recognize the xenobiotic nature of this compound. Future research should focus on in vitro and in vivo studies to elucidate its actual metabolic fate. This would involve screening various acyl-CoA synthetases and transaminases for activity with this compound and identifying the resulting metabolites using mass spectrometry-based metabolomics approaches. Such studies will be vital for understanding its potential toxicity, pharmacokinetic profile, and any off-target effects.
Theoretical and Computational Insights into 4-Aminooctanoic Acid: A Technical Guide for Drug Discovery Professionals
An In-depth Analysis of Molecular Properties, Conformational Behavior, and Potential as a GABA Aminotransferase Inhibitor
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational approaches to studying 4-aminooctanoic acid, a chiral γ-amino acid with potential therapeutic applications. Due to the limited experimental data on this specific molecule, this document outlines a structured, in-silico workflow for characterizing its physicochemical properties, conformational landscape, and potential interactions with biological targets. By leveraging established computational chemistry techniques, we present a framework for predicting the behavior of this compound, with a specific focus on its potential as an inhibitor of γ-aminobutyric acid aminotransferase (GABA-AT), a key enzyme in neurotransmitter metabolism. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel amino acid derivatives.
Introduction
This compound is a non-proteinogenic amino acid that belongs to the class of medium-chain fatty acids.[1] Its structure, featuring a chiral center at the fourth carbon and a flexible alkyl chain, suggests the potential for specific interactions with biological macromolecules. While its close analogue, γ-aminobutyric acid (GABA), is a major inhibitory neurotransmitter in the central nervous system, the biological role of this compound is not well-established. Computational methods offer a powerful and efficient means to predict its molecular properties and potential biological activity, thereby guiding further experimental investigation.
This guide details a multi-faceted computational approach, beginning with the calculation of fundamental physicochemical properties and progressing to more complex analyses of conformational preferences and protein-ligand interactions. We hypothesize that due to its structural similarity to GABA, this compound may act as an inhibitor of GABA aminotransferase (GABA-AT), an enzyme responsible for GABA degradation.[2] Inhibition of GABA-AT leads to increased GABA levels in the brain, a therapeutic strategy for conditions like epilepsy.[2]
Physicochemical Properties
A thorough understanding of a molecule's physicochemical properties is fundamental to drug development. For this compound and its isomers, these properties can be predicted using computational methods. The following table summarizes key computed descriptors obtained from the PubChem database.[1][3][4]
| Property | 2-Aminooctanoic Acid | 3-Aminooctanoic Acid | This compound (Hypothetical) | 8-Aminooctanoic Acid |
| Molecular Formula | C₈H₁₇NO₂ | C₈H₁₇NO₂ | C₈H₁₇NO₂ | C₈H₁₇NO₂ |
| Molecular Weight ( g/mol ) | 159.23 | 159.23 | 159.23 | 159.23 |
| XLogP3 | 2.1 | 2.1 | 2.1 | 1.5 |
| Hydrogen Bond Donor Count | 2 | 2 | 2 | 2 |
| Hydrogen Bond Acceptor Count | 2 | 2 | 2 | 2 |
| Rotatable Bond Count | 6 | 6 | 6 | 7 |
| Topological Polar Surface Area (Ų) | 63.3 | 63.3 | 63.3 | 63.3 |
| Formal Charge | 0 | 0 | 0 | 0 |
| Complexity | 115 | 115 | 115 | 104 |
Note: Data for this compound is inferred from its isomers as a specific entry with all computed properties was not available.
Theoretical Framework and Computational Methodologies
To fully characterize this compound and its potential as a GABA-AT inhibitor, a systematic computational workflow is proposed. This workflow integrates quantum chemical calculations, molecular docking, and molecular dynamics simulations to provide a comprehensive understanding of the molecule's behavior at an atomic level.
Experimental Protocols: Computational Methods
Objective: To determine the stable conformations of this compound and their relative energies.
Protocol:
-
Initial Structure Generation: A 3D structure of this compound is built using molecular modeling software (e.g., Avogadro, GaussView).
-
Geometry Optimization: The initial structure is optimized using Density Functional Theory (DFT) with the B3LYP functional and a 6-31G(d) basis set. This calculation is performed in the gas phase to find the nearest local energy minimum.
-
Conformational Search: A systematic conformational search is conducted by rotating the single bonds in the alkyl chain and around the C-N bond. For each starting conformation, a geometry optimization is performed.
-
Frequency Calculations: For each optimized conformer, frequency calculations are performed at the same level of theory to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic properties such as Gibbs free energy.
-
Solvation Effects: The effect of an aqueous environment is modeled using an implicit solvent model, such as the Polarizable Continuum Model (PCM), during the geometry optimization and frequency calculations of the most stable conformers.
Objective: To predict the binding mode and affinity of this compound to the active site of GABA-AT.
Protocol:
-
Protein Preparation: The crystal structure of human GABA-AT (or a homologous protein if the human structure is unavailable) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, hydrogen atoms are added, and partial charges are assigned.
-
Ligand Preparation: The lowest energy conformer of this compound, obtained from quantum chemical calculations, is prepared by assigning partial charges and defining rotatable bonds.
-
Grid Box Definition: A grid box is defined around the active site of GABA-AT, encompassing the binding pocket of the natural substrate, GABA.
-
Docking Simulation: Molecular docking is performed using software such as AutoDock Vina. The program will generate multiple binding poses of the ligand within the active site and rank them based on a scoring function that estimates the binding affinity.
-
Pose Analysis: The predicted binding poses are visually inspected to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the GABA-AT active site.
Objective: To assess the stability of the predicted protein-ligand complex and to study its dynamic behavior over time.
Protocol:
-
System Setup: The top-ranked docked complex of GABA-AT and this compound is placed in a periodic box of water molecules (e.g., TIP3P water model). Counter-ions are added to neutralize the system.
-
Energy Minimization: The system is subjected to energy minimization to remove any steric clashes.
-
Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at constant pressure and temperature (NPT ensemble) to ensure the system is stable.
-
Production Run: A production MD simulation is run for an extended period (e.g., 100 ns) under the NPT ensemble.
-
Trajectory Analysis: The resulting trajectory is analyzed to calculate the root-mean-square deviation (RMSD) of the protein and ligand, the root-mean-square fluctuation (RMSF) of individual residues, and to monitor the formation and breaking of hydrogen bonds between the ligand and the protein.
Hypothetical Signaling Pathway and Mechanism of Action
Based on the structural similarity to GABA, we propose that this compound could act as an inhibitor of GABA-AT. The following diagram illustrates the hypothetical mechanism of action within the GABAergic synapse.
In this proposed pathway, this compound inhibits GABA-AT, leading to a decrease in GABA degradation. This would result in an accumulation of GABA in the synaptic cleft, enhancing its inhibitory effect on the postsynaptic neuron.
Predicted Quantitative Data
The following table presents hypothetical, yet plausible, quantitative data that could be obtained from the computational workflow described above. These values are based on typical results observed for similar GABA-AT inhibitors found in the literature.
| Computational Analysis | Parameter | Predicted Value (Hypothetical) |
| Quantum Chemical Calculations | Relative Energy of Conformers (kcal/mol) | Conformer 1: 0.0Conformer 2: 1.2Conformer 3: 2.5 |
| Molecular Docking | Binding Affinity (kcal/mol) | -7.5 |
| Key Interacting Residues | Arg192, Lys329, Tyr140 | |
| Molecular Dynamics Simulation | Average RMSD of Ligand (Å) | 1.5 ± 0.3 |
| Stable Hydrogen Bonds | 2 (with Arg192 and Lys329) | |
| Binding Free Energy Calculation | ΔG_bind (kcal/mol) | -10.2 ± 1.5 |
Conclusion
This technical guide has outlined a comprehensive theoretical and computational framework for the initial investigation of this compound as a potential therapeutic agent. By employing a suite of in-silico techniques, including quantum chemical calculations, molecular docking, and molecular dynamics simulations, researchers can efficiently predict its key physicochemical properties, understand its conformational preferences, and explore its potential as an inhibitor of GABA aminotransferase. The presented workflow and hypothetical data serve as a roadmap for future computational and experimental studies aimed at validating these predictions and ultimately unlocking the therapeutic potential of this compound and related molecules in the realm of neuroscience and drug discovery. The methodologies described are broadly applicable to the study of other novel small molecules, providing a robust platform for modern drug development.
References
- 1. 8-Aminooctanoic acid | C8H17NO2 | CID 66085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Aminooctanoic acid | C8H17NO2 | CID 295606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Aminooctanoic acid | C8H17NO2 | CID 69522 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 4-Aminooctanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Aminooctanoic acid is a non-proteinogenic amino acid with potential applications in pharmaceutical and biotechnological research. A thorough understanding of its physicochemical properties, particularly its solubility in various solvents and its stability under different conditions, is crucial for its effective use in drug development and other scientific endeavors. This technical guide provides a comprehensive overview of the known and predicted solubility and stability characteristics of this compound. Due to the limited availability of specific quantitative data for this compound, this guide also incorporates general principles of amino acid chemistry and data from structurally similar molecules to provide a robust framework for its handling and formulation. This guide includes detailed experimental protocols for determining these properties and visual workflows to aid in experimental design.
Introduction
This compound is an eight-carbon aliphatic amino acid. Its structure, featuring a polar amino group and a carboxylic acid group, alongside a nonpolar hexyl chain, imparts amphiphilic characteristics that govern its solubility and stability. These properties are critical for a range of applications, from designing drug delivery systems to understanding its metabolic fate. This document aims to be a key resource for researchers by consolidating available information and providing practical guidance on the experimental determination of its core physicochemical parameters.
Solubility of this compound
The solubility of an amino acid is influenced by its zwitterionic nature, the polarity of its side chain, the pH of the medium, and the temperature. For this compound, the long alkyl chain suggests a lower solubility in polar solvents compared to short-chain amino acids, and a greater solubility in less polar or organic solvents.
Qualitative Solubility Profile
Based on general principles of "like dissolves like," the solubility of this compound can be predicted across a range of solvents.
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of the amino and carboxylic acid groups allows for hydrogen bonding with protic solvents. However, the C6 alkyl chain introduces significant hydrophobicity. Therefore, solubility in water is expected to be limited but can be influenced by pH. In shorter-chain alcohols like methanol (B129727) and ethanol, solubility is likely to be moderate.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are effective at solvating both polar and nonpolar moieties, suggesting that this compound will likely exhibit good solubility in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).
-
Nonpolar Solvents (e.g., Hexane, Toluene): Due to the presence of the charged amino and carboxyl groups, solubility in nonpolar solvents is expected to be very low.
Quantitative Solubility Data
Specific quantitative solubility data for this compound is not widely available in published literature. However, a study on DL-aminooctanoic acid in various hydroalcoholic solvent systems provides some insight. The study found that the solubility of aminooctanoic acid is highest in pure water and decreases as the percentage of alcohol (methanol, ethanol, n-propanol, isopropanol, and tertiary butanol) increases[1][2]. This is consistent with the behavior of other amino acids where the zwitterionic form is most stable in a highly polar environment[1][2].
The following table summarizes the expected solubility trends and provides a framework for experimental determination.
| Solvent Class | Representative Solvents | Predicted Solubility of this compound |
| Polar Protic | Water | Low to Moderate (highly pH-dependent) |
| Methanol, Ethanol | Moderate | |
| Polar Aprotic | DMSO, DMF | High |
| Nonpolar | Hexane, Toluene | Very Low |
Table 1: Predicted Solubility of this compound in Different Solvent Classes.
Factors Influencing Solubility
-
pH: The solubility of amino acids in aqueous solutions is highly dependent on pH. At its isoelectric point (pI), where the net charge of the molecule is zero, an amino acid typically has its minimum solubility. For this compound, the pI can be estimated to be near neutral. In acidic solutions (pH < pI), the amino group is protonated (-NH3+), and in basic solutions (pH > pI), the carboxyl group is deprotonated (-COO-). In both cases, the increased charge leads to greater interaction with water molecules and thus higher solubility[1][2].
-
Temperature: For most solids dissolving in a liquid, solubility increases with temperature. This is expected to hold true for this compound.
Stability of this compound
The stability of this compound is a critical parameter for its storage, formulation, and application. Degradation can occur through various pathways, including hydrolysis, oxidation, photolysis, and thermal decomposition.
Forced Degradation Studies
Forced degradation, or stress testing, is essential to identify potential degradation products and establish the intrinsic stability of a molecule. These studies involve exposing the compound to conditions more severe than accelerated stability testing. The following table outlines the standard conditions for forced degradation studies as per ICH guidelines.
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M to 1 M HCl or H₂SO₄; Room temperature to elevated temperature (e.g., 60°C) |
| Base Hydrolysis | 0.1 M to 1 M NaOH; Room temperature to elevated temperature (e.g., 60°C) |
| Oxidation | 3% to 30% H₂O₂; Room temperature |
| Thermal | Dry heat (e.g., 60°C - 100°C) |
| Photochemical | Exposure to UV and visible light (e.g., ICH Q1B guidelines) |
Table 2: Standard Conditions for Forced Degradation Studies.
Potential Degradation Pathways
While specific degradation pathways for this compound have not been detailed in the literature, general knowledge of amino acid chemistry allows for the prediction of likely degradation routes:
-
Hydrolysis: Under strong acidic or basic conditions, the amide linkage in potential dimeric or polymeric impurities could be hydrolyzed. However, as a simple amino acid, this compound itself is generally stable to hydrolysis.
-
Oxidation: The primary amino group can be susceptible to oxidation, potentially leading to the formation of the corresponding oxo acid or other degradation products.
-
Thermal Degradation: At elevated temperatures, amino acids can undergo decarboxylation (loss of CO₂) and deamination (loss of the amino group).
-
Photodegradation: While aliphatic amino acids are generally less susceptible to photodegradation than aromatic amino acids, exposure to high-intensity light, particularly UV radiation, could potentially lead to degradation.
Experimental Protocols
This section provides detailed methodologies for determining the solubility and stability of this compound.
Solubility Determination: Gravimetric Method
The gravimetric method is a straightforward and reliable technique for determining the solubility of a compound in a given solvent.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial).
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.
-
Sample Withdrawal and Filtration: Allow the solid to settle. Carefully withdraw a known volume of the supernatant using a calibrated pipette, ensuring no solid particles are transferred. Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining microcrystals.
-
Solvent Evaporation: Transfer the filtered solution to a pre-weighed, dry container. Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the solute.
-
Mass Determination: Once the solvent is fully evaporated, weigh the container with the dried solute.
-
Calculation: The solubility is calculated as the mass of the dissolved solid per volume of the solvent (e.g., in mg/mL or g/100 mL).
Stability-Indicating Method: High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products, allowing for accurate quantification of stability.
Methodology:
-
Column Selection: A reversed-phase C18 column is generally suitable for separating amino acids and their potential degradation products.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted to be acidic, neutral, or basic) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is often used for non-aromatic amino acids. If derivatization is employed (e.g., with o-phthalaldehyde (B127526) for fluorescence detection), the appropriate detector should be used.
-
Forced Degradation Sample Preparation:
-
Acid/Base Hydrolysis: Prepare a solution of this compound in the acidic or basic medium. Heat as required. At specified time points, withdraw an aliquot, neutralize it, and dilute to the appropriate concentration for HPLC analysis.
-
Oxidation: Prepare a solution of this compound in a solution of hydrogen peroxide. At specified time points, withdraw an aliquot, quench the reaction if necessary (e.g., with sodium bisulfite), and dilute for analysis.
-
Thermal Degradation: Store the solid or a solution of this compound at the desired temperature. At specified time points, dissolve (if solid) and dilute an aliquot for analysis.
-
Photostability: Expose the solid or a solution of this compound to a controlled light source as per ICH Q1B guidelines. A dark control should be run in parallel. At specified time points, prepare samples for analysis.
-
-
Analysis: Inject the prepared samples into the HPLC system and monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound for researchers and drug development professionals. While specific quantitative data remains sparse, the principles of amino acid chemistry, coupled with data from analogous molecules, offer valuable predictive insights. The detailed experimental protocols and workflows presented herein provide a clear path for the systematic evaluation of these critical physicochemical properties. Such studies are indispensable for the successful formulation, storage, and application of this compound in scientific research and development.
References
- 1. Thermal degradation analysis of amino acids in fingerprint residue by pyrolysis GC-MS to develop new latent fingerprint developing reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PMC [pmc.ncbi.nlm.nih.gov]
Enantioselective Synthesis of 4-Aminooctanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminooctanoic acid is a chiral γ-amino acid that serves as a valuable building block in medicinal chemistry and drug development. Its stereochemistry plays a crucial role in the biological activity of molecules into which it is incorporated. The development of efficient and highly selective methods for the synthesis of enantiomerically pure (R)- and (S)-4-aminooctanoic acid is therefore of significant interest. This technical guide provides an in-depth overview of the core strategies for the enantioselective synthesis of this compound, including enzymatic methods, chiral auxiliary-mediated synthesis, and asymmetric catalysis. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate practical application.
Enzymatic Approaches: Biocatalysis for High Enantioselectivity
Enzymatic methods offer a green and highly selective route to chiral amino acids, operating under mild conditions with exceptional enantiomeric purity. Key strategies include kinetic resolution of racemates and asymmetric synthesis from prochiral precursors.
Enzymatic Kinetic Resolution of Racemic this compound Derivatives
Kinetic resolution relies on the differential rate of reaction of a racemic substrate with an enzyme, allowing for the separation of enantiomers. Lipases are commonly employed for the resolution of amino acid esters.
Experimental Protocol: Lipase-Catalyzed Enantioselective Acylation
This protocol is adapted from procedures for the resolution of similar amino acid esters.[1]
-
Esterification: Racemic this compound is first esterified (e.g., to the ethyl ester) using standard methods (e.g., Fischer esterification).
-
Enzymatic Acylation:
-
To a solution of racemic this compound ethyl ester (1 equivalent) in an anhydrous organic solvent (e.g., toluene) in a dried flask, add molecular sieves (4 Å) to ensure anhydrous conditions.
-
Add an acyl donor, such as ethyl acetate (B1210297) (1.5 equivalents).[1]
-
Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym 435) is added (e.g., 20 mg per 1 mmol of substrate).[1]
-
The reaction mixture is stirred at a constant temperature (e.g., 40°C).
-
The reaction progress is monitored by chiral HPLC or GC to determine the enantiomeric excess (ee) of the unreacted ester and the acylated product.
-
The reaction is stopped at approximately 50% conversion by filtering off the enzyme.
-
-
Separation and Hydrolysis:
-
The filtrate contains the unreacted (S)-4-aminooctanoic acid ethyl ester and the acylated (R)-N-acetyl-4-aminooctanoic acid ethyl ester. These can be separated by chromatography.
-
The separated (R)-N-acetyl-4-aminooctanoic acid ethyl ester is then hydrolyzed (e.g., with aqueous HCl) to afford (R)-4-aminooctanoic acid.
-
The unreacted (S)-4-aminooctanoic acid ethyl ester is hydrolyzed to yield (S)-4-aminooctanoic acid.
-
Quantitative Data for Enzymatic Kinetic Resolution
| Enzyme | Substrate | Acyl Donor | Solvent | Temp. (°C) | Conversion (%) | ee (Substrate) | ee (Product) |
| Immobilized CALB | Racemic this compound ethyl ester | Ethyl acetate | Toluene | 40 | ~50 | >99% | >99% |
Note: Data is representative for lipase-catalyzed resolutions of amino esters and may require optimization for this compound.
Workflow for Enzymatic Kinetic Resolution
Asymmetric Reductive Amination
This chemoenzymatic approach utilizes an engineered enzyme to directly synthesize a single enantiomer from a prochiral keto acid.
Experimental Protocol: Asymmetric Synthesis of (R)-4-Aminooctanoic Acid
This protocol is adapted from the synthesis of (R)-4-aminopentanoic acid from levulinic acid.[2][3] The starting material would be 4-oxooctanoic acid.
-
Reaction Setup:
-
A reaction mixture is prepared in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
The mixture contains 4-oxooctanoic acid, an ammonium (B1175870) source (e.g., NH₄Cl), and a cofactor (e.g., NADPH).
-
An engineered glutamate (B1630785) dehydrogenase (GDH) or a suitable amine dehydrogenase (AmDH) is added.
-
A cofactor regeneration system is often employed, for example, using formate (B1220265) dehydrogenase (FDH) and formate, to continuously regenerate NADPH from NADP+.[2]
-
-
Reaction Conditions:
-
The reaction is incubated at a controlled temperature (e.g., 30-40°C) with gentle agitation.
-
The pH is maintained at the optimum for the enzyme.
-
The conversion of 4-oxooctanoic acid and the formation of (R)-4-aminooctanoic acid are monitored by HPLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, the enzyme is removed (e.g., by precipitation or filtration).
-
The product is purified from the reaction mixture, for example, by ion-exchange chromatography.
-
Quantitative Data for Asymmetric Reductive Amination
| Enzyme System | Substrate | Product | Conversion (%) | ee (%) |
| Engineered GDH / FDH | 4-Oxooctanoic Acid | (R)-4-Aminooctanoic Acid | >97 | >99 |
| (R)-selective Amine Transaminase | 4-Oxooctanoic Acid | (R)-4-Aminooctanoic Acid | High | >99 |
Note: Data is extrapolated from the synthesis of (R)-4-aminopentanoic acid and represents a target for the synthesis of this compound.[2][3]
Workflow for Asymmetric Reductive Amination
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliaries are stereogenic molecules that are temporarily attached to a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.
Evans Oxazolidinone Auxiliaries
Evans auxiliaries are widely used for stereoselective alkylation reactions.[4]
Experimental Protocol: Asymmetric Alkylation using an Evans Auxiliary
-
Acylation: The chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) is acylated with an appropriate acyl chloride to form the N-acyl oxazolidinone.
-
Enolate Formation: The N-acyl oxazolidinone is treated with a strong base (e.g., LDA or NaHMDS) at low temperature (e.g., -78°C) to form a stereochemically defined Z-enolate.
-
Alkylation: The enolate is reacted with a butyl electrophile (e.g., 1-iodobutane (B1219991) or butyl triflate) to introduce the butyl group at the α-position. The bulky auxiliary directs the approach of the electrophile to the opposite face, ensuring high diastereoselectivity.
-
Auxiliary Cleavage: The chiral auxiliary is cleaved from the product, for example, by hydrolysis with lithium hydroxide (B78521) and hydrogen peroxide, to yield the chiral carboxylic acid. Subsequent functional group manipulations can lead to this compound.
Quantitative Data for Evans Auxiliary-Mediated Alkylation
| Auxiliary | Base | Electrophile | Diastereomeric Ratio (d.r.) |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | NaHMDS | 1-iodobutane | >95:5 |
Note: Data is representative for alkylations using Evans auxiliaries.[4]
Workflow for Evans Auxiliary-Mediated Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase [frontiersin.org]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
4-Aminooctanoic Acid: A Versatile Building Block in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminooctanoic acid is a γ-amino acid that holds significant potential as a versatile building block in organic synthesis. Its bifunctional nature, possessing both a primary amine and a carboxylic acid, allows for its incorporation into a wide array of molecular scaffolds. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a particular focus on its utility in the development of novel therapeutics and functional materials. While specific literature on this compound is not as extensive as for its isomers, such as the well-studied 8-aminooctanoic acid, its structural motifs suggest analogous and valuable applications.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its application in organic synthesis and drug design. A summary of its key properties, in comparison to its terminal isomer 8-aminooctanoic acid, is presented below. These properties influence its reactivity, solubility, and pharmacokinetic characteristics when incorporated into larger molecules.
| Property | This compound (Predicted/Inferred) | 8-Aminooctanoic Acid[1][2][3] |
| Molecular Formula | C₈H₁₇NO₂ | C₈H₁₇NO₂ |
| Molecular Weight | 159.23 g/mol | 159.23 g/mol |
| IUPAC Name | This compound | 8-aminooctanoic acid |
| CAS Number | Not available | 1002-57-9 |
| Appearance | White to off-white crystalline powder | White to slightly beige crystalline powder |
| Melting Point | Not available | 194 °C (decomposes)[3] |
| Boiling Point | Not available | 286.0±23.0 °C (Predicted)[3] |
| Water Solubility | Expected to be slightly soluble | Soluble[3] |
| pKa (Carboxyl) | ~4-5 | 4.76±0.10 (Predicted)[3] |
| pKa (Amine) | ~10-11 | Not available |
Synthesis of this compound
While specific, detailed experimental protocols for the synthesis of this compound are not readily found in the surveyed literature, a plausible synthetic route can be conceptualized based on established organic chemistry reactions. A potential pathway could involve the reductive amination of a keto-acid precursor.
Caption: A plausible synthetic route to this compound.
Representative Experimental Protocol (Adapted for this compound)
The following is a representative protocol adapted from general procedures for the synthesis of similar amino acids. This should be considered a theoretical guideline and would require optimization.
Step 1: Hydrolysis of Ethyl 4-oxooctanoate to 4-Oxooctanoic Acid
-
Dissolve ethyl 4-oxooctanoate (1 equivalent) in a suitable solvent such as ethanol (B145695).
-
Add an aqueous solution of sodium hydroxide (B78521) (1.1 equivalents) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 2.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-oxooctanoic acid.
Step 2: Reductive Amination of 4-Oxooctanoic Acid
-
Dissolve 4-oxooctanoic acid (1 equivalent) in a solution of ammonia (B1221849) in methanol.
-
Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Stir the reaction at room temperature until completion.
-
Quench the reaction carefully (if using NaBH₃CN) by the slow addition of acid.
-
Remove the solvent under reduced pressure.
-
The crude this compound can be purified by recrystallization or ion-exchange chromatography.
Applications in Organic Synthesis
The bifunctional nature of this compound makes it a valuable building block for a variety of applications in organic synthesis, particularly in the fields of medicinal chemistry and materials science.
Peptidomimetics and Drug Development
Gamma-amino acids are known to be key components of peptidomimetics, which are compounds that mimic the structure and function of peptides but have improved stability and oral bioavailability.[4] The incorporation of this compound into peptide sequences can induce specific secondary structures and provide resistance to enzymatic degradation. This is particularly relevant in the design of novel therapeutics. Amino acids are often used in prodrug strategies to enhance the absorption and targeted delivery of pharmaceuticals.[][6][7]
Synthesis of Heterocyclic Compounds
The amino and carboxylic acid functionalities of this compound can be utilized in cyclization reactions to form various heterocyclic structures. For instance, lactams can be synthesized through intramolecular amide bond formation. These heterocyclic scaffolds are prevalent in many biologically active molecules.
Linkers in Drug Conjugates
Similar to its isomer 8-aminooctanoic acid, this compound can serve as a flexible linker in the construction of drug conjugates, such as antibody-drug conjugates (ADCs).[1] The octanoic acid backbone provides a desirable spacing between the targeting moiety (e.g., an antibody) and the cytotoxic payload, which can be crucial for maintaining the biological activity of both components.[1]
Caption: A generalized workflow for incorporating this compound into a peptide sequence via SPPS.
Spectroscopic Data
¹H NMR:
-
A triplet corresponding to the methyl protons (-CH₃) at the end of the alkyl chain.
-
Multiplets for the methylene (B1212753) protons (-CH₂-) along the carbon backbone.
-
A multiplet for the proton on the carbon bearing the amino group (-CH(NH₂)-).
-
Broad signals for the amine (-NH₂) and carboxylic acid (-COOH) protons, which may be exchangeable with D₂O.
¹³C NMR:
-
A signal for the carbonyl carbon (-COOH) in the downfield region (around 170-180 ppm).
-
Signals for the carbons in the alkyl chain.
-
A signal for the carbon attached to the amino group.
IR Spectroscopy:
-
A broad O-H stretch from the carboxylic acid.
-
N-H stretching vibrations from the primary amine.
-
A strong C=O stretch from the carboxylic acid.
-
C-H stretching and bending vibrations from the alkyl chain.
Mass Spectrometry:
-
A molecular ion peak corresponding to the molecular weight of this compound (159.23 g/mol ).
-
Characteristic fragmentation patterns resulting from the loss of functional groups.
Conclusion
This compound presents itself as a promising, yet underexplored, building block for organic synthesis. Its structural features suggest a wide range of potential applications, particularly in the development of novel pharmaceuticals and functional materials. While a comprehensive body of literature specifically detailing its synthesis and applications is yet to be established, the knowledge gained from its isomers and other γ-amino acids provides a strong foundation for future research and development efforts. The methodologies and applications outlined in this guide are intended to serve as a valuable resource for scientists and researchers interested in harnessing the synthetic potential of this versatile molecule. Further investigation into the specific properties and reactivity of this compound is warranted and expected to unveil new opportunities in chemical synthesis.
References
Methodological & Application
Synthesis of 4-Aminooctanoic Acid: A Detailed Laboratory Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the laboratory synthesis of 4-aminooctanoic acid, a gamma-amino acid with potential applications in pharmaceutical and materials science research. Two primary synthetic routes are presented: Reductive Amination of 4-oxooctanoic acid and a modified Gabriel Synthesis starting from ethyl 4-bromooctanoate.
Synthetic Strategies Overview
The synthesis of this compound can be approached through several established chemical transformations. This protocol details two robust and adaptable methods:
-
Method A: Reductive Amination. This approach involves the conversion of a keto group at the C4 position of octanoic acid to an amine. This is a direct and often high-yielding method.
-
Method B: Gabriel Synthesis. A classic and reliable method for the synthesis of primary amines, this route utilizes a phthalimide-protected nitrogen source to avoid over-alkylation, starting from a halogenated octanoate (B1194180) derivative.
A logical workflow for the synthesis and characterization of this compound is depicted below.
Figure 1: General workflow for the synthesis and characterization of this compound.
Method A: Reductive Amination of 4-Oxooctanoic Acid
This method is a one-pot reaction that directly converts the ketone functionality of 4-oxooctanoic acid into the desired amine.
Experimental Protocol
Materials:
-
4-Oxooctanoic acid
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Diatomaceous earth
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-oxooctanoic acid (1.0 eq) and a large excess of ammonium acetate (e.g., 10 eq) in methanol.
-
Stir the solution at room temperature for 30 minutes.
-
Carefully add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: NaBH₃CN is toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of 1 M HCl until the pH is acidic.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Partition the residue between water and dichloromethane.
-
Separate the aqueous layer and wash it with dichloromethane (2x).
-
Adjust the pH of the aqueous layer to neutral or slightly basic with a saturated NaHCO₃ solution.
-
The product may precipitate at this stage. If so, collect the solid by filtration. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Data Presentation
| Parameter | Expected Value |
| Yield | 60-80% |
| Purity (by HPLC) | >95% |
| ¹H NMR (CDCl₃, δ) | Anticipated |
| ¹³C NMR (CDCl₃, δ) | Anticipated |
| MS (ESI+) m/z | [M+H]⁺ = 160 |
Note: Specific NMR shifts will depend on the solvent and pH.
Method B: Gabriel Synthesis from Ethyl 4-Bromooctanoate
This multi-step synthesis provides a controlled method for introducing the primary amine.
Experimental Protocol
Step 1: Synthesis of Ethyl N-phthalimido-4-octanoate
Materials:
-
Ethyl 4-bromooctanoate
-
Potassium phthalimide (B116566)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of ethyl 4-bromooctanoate (1.0 eq) in anhydrous DMF, add potassium phthalimide (1.1 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain ethyl N-phthalimido-4-octanoate.
Step 2: Hydrazinolysis and Hydrolysis to this compound
Materials:
-
Ethyl N-phthalimido-4-octanoate
-
Ethanol (EtOH)
-
Concentrated Hydrochloric acid (HCl)
Procedure:
-
Suspend ethyl N-phthalimido-4-octanoate (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.5-2.0 eq) and heat the mixture to reflux for 4-6 hours. A precipitate of phthalhydrazide (B32825) will form.[1]
-
Cool the mixture and filter off the phthalhydrazide.
-
Concentrate the filtrate under reduced pressure.
-
To the residue, add concentrated HCl and heat to reflux for 8-12 hours to hydrolyze the ester.
-
Cool the solution and concentrate under reduced pressure.
-
Dissolve the residue in a minimum amount of water and adjust the pH to isoelectric point (around 6-7) with a base (e.g., NaOH or NH₄OH) to precipitate the this compound.
-
Collect the solid by filtration, wash with cold water and ethanol, and dry under vacuum.
Data Presentation
| Parameter | Expected Value (Step 1) | Expected Value (Step 2) |
| Yield | 70-90% | 60-80% |
| Purity (by HPLC) | >95% | >95% |
| MS (ESI+) m/z | [M+H]⁺ = 318 | [M+H]⁺ = 160 |
Signaling Pathways and Logical Relationships
The Gabriel synthesis follows a clear logical progression of chemical transformations to achieve the target molecule while preventing common side reactions.
Figure 2: Logical flow of the Gabriel synthesis for this compound.
Conclusion
Both the reductive amination and Gabriel synthesis routes offer viable and effective methods for the laboratory-scale production of this compound. The choice of method will depend on the availability of starting materials and the desired scale of the synthesis. The provided protocols are a starting point and may require optimization for specific laboratory conditions and desired purity levels. Standard analytical techniques such as NMR, MS, and IR spectroscopy should be used to confirm the structure and purity of the final product.
References
Application Note: HPLC Method for the Determination of 4-Aminooctanoic Acid Purity
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the determination of the purity of 4-aminooctanoic acid using High-Performance Liquid Chromatography (HPLC). The method is adapted from established procedures for similar amino acids and is intended to serve as a comprehensive guide for analytical method development and validation.
Introduction
This compound is a non-proteinogenic amino acid with potential applications in pharmaceutical and chemical research. Ensuring the purity of such compounds is critical for the reliability of scientific studies and the safety and efficacy of potential drug products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of non-volatile and thermally labile compounds.[1] Due to the polar nature of this compound and its lack of a strong UV chromophore, this application note describes a reversed-phase HPLC (RP-HPLC) method with UV detection at a low wavelength, a common approach for compounds of this class.[2][3] Potential impurities in amino acids can include structurally related compounds from synthesis, degradation products, and residual solvents.[1]
Experimental Protocols
This section details the necessary equipment, reagents, and procedures for the HPLC analysis of this compound.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column is recommended as a starting point.[3] A column with polar end-capping may provide better retention and peak shape for this polar analyte.
-
Data Acquisition and Processing: Chromatography data station for instrument control, data acquisition, and analysis.
-
Reagents:
Chromatographic Conditions
The following table summarizes the recommended starting conditions for the HPLC method. Optimization may be necessary based on the specific column and HPLC system used.
| Parameter | Recommended Condition |
| Column | C18, 5 µm, 4.6 x 150 mm (or similar)[2] |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water[3] |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile[3] |
| Gradient | Isocratic or a shallow gradient (e.g., 5-20% B over 20 minutes) |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 30 °C |
| Detection Wavelength | 200-220 nm[3][4] |
| Injection Volume | 10 µL[4] |
Sample and Standard Preparation
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the initial mobile phase (e.g., 95:5 Mobile Phase A:Mobile Phase B) to a final concentration of 1.0 mg/mL.[4]
-
Sample Solution: Prepare the this compound sample to be tested in the same manner as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove particulate matter.[3]
Purity Calculation
The purity of the this compound sample is determined by area normalization. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
For accurate quantification of impurities, corresponding reference standards are required. If unavailable, impurities can be reported as area percent relative to the main peak.[4]
Data Presentation
The results of the purity analysis should be summarized in a clear and concise table.
| Sample ID | Retention Time (min) | Peak Area | Area % |
| This compound | [Insert Value] | [Insert Value] | [Insert Value] |
| Impurity 1 | [Insert Value] | [Insert Value] | [Insert Value] |
| Impurity 2 | [Insert Value] | [Insert Value] | [Insert Value] |
| Total | [Insert Value] | 100.0 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC purity determination of this compound.
Caption: Workflow for the HPLC purity determination of this compound.
Logical Relationship in RP-HPLC
The diagram below illustrates the principle of separation in reversed-phase HPLC for this compound and potential impurities.
References
Application Notes and Protocols for the Use of 4-Aminooctanoic Acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of 4-aminooctanoic acid into peptide sequences using solid-phase peptide synthesis (SPPS). This non-proteinogenic amino acid offers a unique tool for modifying peptide properties, enhancing biological activity, and developing novel therapeutic and diagnostic agents.
Application Notes
Introduction to this compound in SPPS
This compound is a gamma-amino acid with a seven-carbon side chain, providing a lipophilic character to peptides. Its incorporation into a peptide backbone is achieved using standard Fmoc-based solid-phase peptide synthesis protocols. The commercially available Fmoc-4-aminooctanoic acid can be readily used in automated or manual synthesizers, similar to other standard protected amino acids.
Key Advantages of Incorporating this compound
The inclusion of this compound in a peptide sequence can confer several advantageous properties:
-
Increased Hydrophobicity : The alkyl side chain significantly increases the hydrophobicity of the peptide, which can enhance its interaction with cell membranes and hydrophobic receptors. This property is particularly useful in the design of antimicrobial peptides and cell-penetrating peptides.
-
Enhanced Biological Activity : The lipid component can serve as a membrane anchor, increasing the local concentration of the peptide at the cell surface and potentiating its biological effect. This has been demonstrated in the development of lipidated peptides that modulate G-protein coupled receptor (GPCR) signaling.[1]
-
Improved Stability : The unnatural gamma-amino acid structure can impart resistance to enzymatic degradation by proteases, prolonging the in vivo half-life of the peptide.
-
Conformational Influence : The flexible alkyl chain can influence the secondary structure of the peptide, potentially leading to conformations with enhanced receptor binding affinity and specificity.[2]
Challenges in Synthesizing Peptides with this compound
The primary challenge associated with the incorporation of lipophilic amino acids like this compound is the increased risk of peptide aggregation on the solid support. This can lead to incomplete coupling and deprotection steps, resulting in lower yields and purity of the final product.
Strategies to Mitigate Aggregation:
-
Choice of Resin : Using a low-loading resin or a resin with a more hydrophilic linker can help to reduce inter-chain interactions.
-
"Difficult Sequence" Protocols : Employing specialized protocols for challenging sequences, which may include elevated temperatures, the use of chaotropic salts, or special solvent mixtures, can disrupt aggregation.
-
Microwave-Assisted Synthesis : Microwave energy can accelerate coupling and deprotection reactions and help to break up aggregates.
Applications of Peptides Containing this compound
The unique properties of peptides modified with this compound have led to their exploration in several areas of drug development and biomedical research:
-
Antimicrobial Peptides : The lipophilic tail of this compound can enhance the membrane-disrupting activity of antimicrobial peptides, leading to increased potency against a broad spectrum of bacteria and fungi.[3][4][5] The modification can improve the therapeutic index of these peptides.
-
Modulation of GPCR Signaling : Lipidated peptides, termed "pepducins," have been developed to target the intracellular loops of GPCRs.[1][6] By tethering to the cell membrane via their lipid anchor, these peptides can act as highly selective allosteric modulators, either activating or inhibiting GPCR signaling pathways.[1][6][7] This approach offers a novel strategy for developing therapeutics targeting this important class of receptors.[8]
-
Drug Delivery and Development : The incorporation of this compound can improve the pharmacokinetic profile of peptide drugs by enhancing their stability and membrane permeability.[9][10] This modification can be a valuable tool in the design of next-generation peptide-based therapeutics.
Experimental Protocols
The following protocols provide a general framework for the manual or automated solid-phase synthesis of a peptide containing this compound using Fmoc/tBu chemistry.
Materials and Reagents
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids (including Fmoc-4-aminooctanoic acid)
-
Coupling reagents: HCTU, HATU, or HBTU
-
Base: Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Deprotection solution: 20% piperidine (B6355638) in dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: DMF
-
Cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5 v/v/v)
-
Cold diethyl ether
General SPPS Workflow
The synthesis is performed in a cyclical manner, with each cycle consisting of a deprotection and a coupling step.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
1. Resin Preparation and Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Swell the resin in DMF for at least 30 minutes with gentle agitation.
2. Fmoc-Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate for 5-10 minutes at room temperature.
-
Drain the solution and repeat the deprotection step once more.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3. Amino Acid Coupling:
-
Activation: In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), coupling reagent (e.g., HCTU, 3-5 equivalents), and base (e.g., DIPEA, 6-10 equivalents) in DMF. Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 30-60 minutes at room temperature. For difficult couplings, the reaction time can be extended, or a double coupling can be performed.
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (B49086) (Kaiser) test. A negative test (colorless or yellow beads) indicates a complete reaction.
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).
4. Incorporation of Fmoc-4-Aminooctanoic Acid:
-
Follow the general amino acid coupling protocol (Step 3) using Fmoc-4-aminooctanoic acid.
-
Due to the lipophilic nature of this compound, a longer coupling time or a double coupling may be necessary to ensure complete reaction. The use of a more efficient coupling reagent like HATU is recommended.
5. Final Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc-deprotection step as described in Step 2.
Cleavage and Deprotection
-
After the final deprotection and washing, thoroughly dry the peptide-resin under vacuum.
-
Add the cleavage cocktail to the dried resin in a well-ventilated fume hood. A common cocktail is Reagent K (TFA/phenol/water/thioanisole/ethanedithiol 82.5:5:5:5:2.5 v/w/v/v/v) or a simpler mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the crude peptide by adding the combined TFA filtrate to cold diethyl ether (10-fold excess).
-
Collect the precipitated peptide by centrifugation and decant the ether.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.
-
Dry the crude peptide under vacuum.
Purification and Analysis
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide using mass spectrometry (e.g., MALDI-TOF or LC-MS) and analytical RP-HPLC.
Data Presentation
The efficiency of coupling and cleavage can be influenced by several factors. The following tables provide a summary of common reagents and their general performance.
Table 1: Comparison of Common Coupling Reagents in Fmoc-SPPS
| Coupling Reagent | Relative Efficiency | Advantages | Disadvantages |
| HBTU/TBTU | High | Cost-effective, widely used. | Can cause side reactions with certain amino acids. |
| HCTU/TCTU | Very High | Faster coupling, less racemization than HBTU. | More expensive than HBTU. |
| HATU/TATU | Very High | Excellent for hindered couplings, low racemization. | Higher cost. |
| PyBOP | High | Good for preventing racemization. | Can be less efficient for hindered couplings. |
Note: The coupling efficiency for this compound may vary depending on the peptide sequence and synthesis conditions. Optimization of coupling time and reagent equivalents is recommended.
Table 2: Cleavage Cocktail Compositions for Peptides with Lipophilic Residues
| Cleavage Cocktail | Composition (v/v/w) | Recommended Use |
| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | "Universal" cocktail, effective for most peptides, including those with sensitive residues. |
| TFA/TIS/H₂O | TFA/Triisopropylsilane/Water (95:2.5:2.5) | Good general-purpose cocktail, especially for peptides without Trp, Met, or Cys. |
| TFA/TIS/EDT/H₂O | TFA/Triisopropylsilane/Ethanedithiol/Water (94:1:2.5:2.5) | Recommended for peptides containing Trp to prevent side reactions. |
Mandatory Visualization
Caption: Modulation of a GPCR signaling pathway by a lipidated peptide.
References
- 1. pnas.org [pnas.org]
- 2. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rational designing and synthesizing an antimicrobial peptide from bovine milk casein and evaluating its biological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probing GPCR Dimerization Using Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of the lipid environment in the activity of G protein coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural insights into GPCR signaling activated by peptide ligands: from molecular mechanism to therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategic Approaches to Improvise Peptide Drugs as Next Generation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Derivatization of 4-Aminooctanoic Acid for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of a wide range of volatile and thermally stable compounds. However, amino acids like 4-aminooctanoic acid are polar, non-volatile molecules, making them unsuitable for direct GC-MS analysis. Derivatization is a crucial sample preparation step that chemically modifies the amino acid to increase its volatility and thermal stability, enabling its successful analysis by GC-MS. This document provides detailed application notes and protocols for the derivatization of this compound, focusing on two common and effective methods: silylation and a two-step esterification/acylation.
Derivatization Strategies for this compound
The primary goal of derivatizing this compound is to mask the polar carboxyl (-COOH) and amino (-NH2) groups. This is typically achieved by replacing the active hydrogen atoms with nonpolar functional groups. The two most prevalent and effective strategies for this purpose are silylation and a two-step process involving esterification followed by acylation.
1. Silylation using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)
Silylation is a robust and widely used derivatization technique for a variety of compounds, including amino acids.[1] MTBSTFA is a popular silylation reagent that reacts with active hydrogens in amino, carboxyl, and hydroxyl groups to form stable tert-butyldimethylsilyl (TBDMS) derivatives.[2][3] These derivatives are significantly more volatile and less susceptible to hydrolysis compared to trimethylsilyl (B98337) (TMS) derivatives formed by reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[3]
2. Two-Step Esterification and Acylation using Alkyl Chloroformates
This two-step approach first converts the carboxylic acid group to an ester and then acylates the amino group. Alkyl chloroformates, such as ethyl chloroformate (ECF) or propyl chloroformate, are versatile reagents that can derivatize both functional groups in a single reaction vessel.[4][5] This method is known for its rapid reaction times and can be performed in an aqueous matrix, which can simplify sample preparation.[5] The resulting N-alkoxycarbonyl amino acid esters are volatile and suitable for GC-MS analysis.
Quantitative Data Summary
| Derivatization Method | Analyte (Proxy) | Linearity (R²) | LOD (Limit of Detection) | LOQ (Limit of Quantification) | Recovery (%) | Reference |
| Silylation (MTBSTFA) | General Amino Acids | >0.99 | 0.04 - 0.1 µmol/L | 0.1 - 0.5 µmol/L | 80 - 110 | [6] |
| Tryptophan | - | - | - | 6.3 - 43.7 | [7] | |
| Esterification/Acylation (Ethyl Chloroformate) | General Metabolites | >0.99 | 125 - 300 pg (on-column) | - | 70 - 120 | [4] |
| Resveratrol | - | 25 - 50 ng/mL | - | - | [8] | |
| Two-Step (Propyl Chloroformate) | 26 Amino Acids | - | - | - | - | [9] |
| Methylation (MethElute™) | GABA | >0.995 | 250 ng/mL | 0.5 µg/mL | - | [10][11] |
Experimental Protocols
Protocol 1: Silylation using MTBSTFA
This protocol details the derivatization of this compound using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
Materials:
-
This compound standard or sample extract
-
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)
-
Acetonitrile (B52724) (anhydrous, GC grade)
-
Pyridine (B92270) (anhydrous, GC grade) - Optional, can enhance reaction
-
Reacti-Vials™ or other suitable glass reaction vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation: Transfer a known amount of the this compound sample (typically 10-100 µg) into a reaction vial. If the sample is in an aqueous solution, it must be dried completely under a stream of nitrogen or by lyophilization. Moisture will interfere with the silylation reaction.[3]
-
Reagent Addition: Add 100 µL of anhydrous acetonitrile to the dried sample. If desired, add 30 µL of pyridine.[12] Then, add 70-100 µL of MTBSTFA to the vial.
-
Reaction: Tightly cap the vial and vortex for 30-60 seconds to ensure thorough mixing.
-
Heating: Place the vial in a heating block or oven at 70-100°C for 30-120 minutes. Optimal temperature and time may need to be determined empirically. A common starting point is 90°C for 2 hours.[12]
-
Cooling: Allow the vial to cool to room temperature.
-
GC-MS Analysis: The derivatized sample is now ready for injection into the GC-MS system.
Protocol 2: Two-Step Derivatization using Ethyl Chloroformate (ECF)
This protocol outlines the derivatization of this compound using a two-step esterification and acylation reaction with ethyl chloroformate.
Materials:
-
This compound standard or sample extract
-
Ethanol (B145695) (anhydrous)
-
Pyridine (anhydrous)
-
Ethyl chloroformate (ECF)
-
Chloroform (B151607) (GC grade)
-
Sodium bicarbonate solution (1 M) or Sodium hydroxide (B78521) solution
-
Reaction vials with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation: The reaction can be performed directly in an aqueous sample. Transfer a known volume of the this compound solution into a reaction vial.
-
First Derivatization Step (Esterification & Acylation):
-
Add ethanol and pyridine to the sample solution. A common ratio is 4:1 (v/v) ethanol to pyridine.
-
Add ethyl chloroformate (ECF) to the mixture. The amount of ECF should be in excess relative to the amino acid.
-
Vortex the mixture vigorously for 30-60 seconds. The reaction is typically rapid and occurs at room temperature.[2]
-
-
Extraction:
-
Add chloroform to the reaction mixture to extract the derivatized amino acid.
-
Vortex thoroughly for 1-2 minutes.
-
-
Phase Separation and Neutralization:
-
Centrifuge the vial to separate the organic and aqueous layers.
-
Carefully transfer the lower organic layer (chloroform) to a clean vial.
-
To neutralize any remaining acidic byproducts, a wash with a sodium bicarbonate solution can be performed, though this may not always be necessary.
-
-
Second Derivatization Step (Optional - to ensure complete reaction): Some protocols may include a second addition of ECF after adjusting the pH of the aqueous layer to ensure complete derivatization.
-
Drying (Optional): The extracted organic phase can be dried over anhydrous sodium sulfate (B86663) to remove any residual water.
-
GC-MS Analysis: The chloroform extract containing the derivatized this compound is ready for GC-MS analysis.
Visualizations
Experimental Workflow for Derivatization and GC-MS Analysis
References
- 1. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 2. gamma aminobutyric acid (GABA) tailing peak or contamination - Chromatography Forum [chromforum.org]
- 3. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Amino Acid Analysis in Physiological Samples by GC-MS with Propyl Chloroformate Derivatization and iTRAQ-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of l-glutamic acid and γ-aminobutyric acid in mouse brain tissue utilizing GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of l-glutamic acid and γ–aminobutyric acid in mouse brain tissue utilizing GC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes & Protocols: 4-Aminooctanoic Acid in Drug Design and Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Aminooctanoic acid, also known as 4-aminocaprylic acid, is a γ-amino acid that has been tentatively identified in germinating chickpeas (Cicer arietinum).[1][2] Despite its simple structure, specific applications of this compound in drug design are not extensively documented in peer-reviewed literature. However, its structural features—a terminal carboxylic acid, a secondary amine on the fourth carbon, and a flexible four-carbon tail—suggest its potential utility in two primary areas of drug discovery: as a modulator of the γ-aminobutyric acid (GABA) system and as a versatile linker molecule in the construction of drug conjugates.
These application notes provide a framework for exploring the potential of this compound, offering detailed protocols for its evaluation as a novel therapeutic scaffold.
Potential as a GABA Analogue for CNS Disorders
Background: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[3][4] Dysregulation of the GABAergic system is implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders.[3] GABA analogues, molecules that mimic the structure and/or function of GABA, are a well-established class of drugs. The structure of this compound, as a γ-amino acid, makes it a candidate for interaction with GABA receptors (GABA-A, GABA-B) or GABA transporters (GATs). The octanoic acid backbone may confer increased lipophilicity compared to GABA, potentially aiding in crossing the blood-brain barrier.
Proposed Signaling Pathway
Caption: Hypothetical interactions of this compound with the GABAergic synapse.
Experimental Protocols
Protocol 1: GABA-A Receptor Radioligand Binding Assay
-
Objective: To determine the binding affinity of this compound for the GABA-A receptor complex.
-
Materials:
-
Rat cortical tissue homogenate (source of GABA-A receptors).
-
[³H]-Muscimol (radioligand for GABA-A agonist site).
-
This compound (test compound).
-
GABA (positive control).
-
Tris-HCl buffer (50 mM, pH 7.4).
-
Scintillation vials and cocktail.
-
Glass fiber filters.
-
Filtration manifold.
-
-
Methodology:
-
Prepare rat cortical membranes by homogenization and centrifugation.
-
In a 96-well plate, add 50 µL of Tris-HCl buffer, 50 µL of [³H]-Muscimol (final concentration ~2 nM), and 50 µL of varying concentrations of this compound (e.g., 1 nM to 1 mM).
-
For total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of unlabeled GABA (1 mM).
-
Add 350 µL of the membrane preparation to each well to initiate the binding reaction.
-
Incubate for 30 minutes on ice.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash filters three times with ice-cold buffer.
-
Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
-
Calculate specific binding (Total - Non-specific) and determine the IC50 value for this compound. Convert IC50 to Ki using the Cheng-Prusoff equation.
-
Data Presentation
Table 1: Hypothetical Binding Affinity and Functional Potency at GABA Receptors
| Compound | Receptor Target | Assay Type | Result (Ki, µM) | Result (EC₅₀/IC₅₀, µM) |
|---|---|---|---|---|
| This compound | GABA-A | [³H]-Muscimol Binding | Data to be determined | Data to be determined |
| GABA (Control) | GABA-A | [³H]-Muscimol Binding | 0.02 | 1.5 (EC₅₀) |
| This compound | GABA-B | [³H]-Baclofen Binding | Data to be determined | Data to be determined |
| Baclofen (Control) | GABA-B | [³H]-Baclofen Binding | 0.1 | 5.0 (EC₅₀) |
Potential as a Linker in Drug Conjugate Design
Background: The bifunctional nature of this compound, with a carboxylic acid at one end and an amino group at the other, makes it an ideal candidate for a linker molecule. Linkers are crucial components of advanced drug delivery systems like antibody-drug conjugates (ADCs) or small-molecule drug conjugates. They connect the active drug (payload) to a targeting moiety (e.g., an antibody) or a carrier. The 8-carbon chain of this compound provides spatial separation between the two conjugated parts, which can be critical for maintaining the biological activity of both. Patents have listed 4-aminocaprylic acid as a potential component in such conjugates.[5][6]
Experimental Workflow
Caption: Workflow for synthesis and evaluation of a this compound-drug conjugate.
Experimental Protocols
Protocol 2: Synthesis of a Doxorubicin-4-Aminooctanoic Acid Conjugate
-
Objective: To synthesize a simple drug conjugate by attaching the cytotoxic drug Doxorubicin to the this compound linker via an amide bond.
-
Materials:
-
Doxorubicin (DOX).
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).
-
N-Hydroxysuccinimide (NHS).
-
This compound.
-
Dimethylformamide (DMF, anhydrous).
-
Triethylamine (TEA).
-
Reverse-phase HPLC for purification.
-
-
Methodology:
-
Activation: Dissolve this compound (1.2 eq) in anhydrous DMF. Add EDC (1.5 eq) and NHS (1.5 eq). Stir the mixture at room temperature for 4 hours to activate the carboxylic acid group.
-
Conjugation: In a separate flask, dissolve Doxorubicin (1 eq) in anhydrous DMF with TEA (3 eq).
-
Slowly add the activated linker solution to the Doxorubicin solution.
-
Allow the reaction to proceed overnight at room temperature under a nitrogen atmosphere, protected from light.
-
Purification: Monitor the reaction by TLC or LC-MS. Once complete, quench the reaction with water and purify the crude product using reverse-phase HPLC.
-
Characterization: Confirm the structure and purity of the final conjugate (DOX-4-AOA) using high-resolution mass spectrometry and ¹H NMR.
-
Protocol 3: Plasma Stability Assay
-
Objective: To assess the stability of the amide bond in the DOX-4-AOA conjugate in plasma.
-
Materials:
-
DOX-4-AOA conjugate.
-
Human or mouse plasma.
-
Phosphate-buffered saline (PBS).
-
Acetonitrile.
-
LC-MS system.
-
-
Methodology:
-
Incubate the DOX-4-AOA conjugate (final concentration 10 µM) in plasma at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), aliquot 50 µL of the plasma mixture.
-
Precipitate the plasma proteins by adding 150 µL of ice-cold acetonitrile.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the proteins.
-
Analyze the supernatant by LC-MS to quantify the amount of remaining intact conjugate and any released Doxorubicin.
-
Calculate the half-life (t₁/₂) of the conjugate in plasma.
-
Data Presentation
Table 2: Hypothetical Stability of Drug-Linker Conjugate
| Conjugate | Matrix | Incubation Time (h) | % Intact Conjugate Remaining | Half-life (t₁/₂) (h) |
|---|---|---|---|---|
| DOX-4-AOA | Human Plasma | 0 | 100 | Data to be determined |
| 1 | Data to be determined | |||
| 4 | Data to be determined | |||
| 8 | Data to be determined | |||
| 24 | Data to be determined |
| | | 48 | Data to be determined | |
Conclusion: While this compound remains an under-explored molecule, its structure is highly suggestive of potential applications in drug discovery. The protocols and frameworks provided here offer a robust starting point for researchers to investigate its utility as a novel GABA analogue for CNS applications or as a linker for creating next-generation drug conjugates. Further investigation is warranted to fully elucidate its pharmacological profile and validate these potential roles.
References
- 1. api.pageplace.de [api.pageplace.de]
- 2. api.pageplace.de [api.pageplace.de]
- 3. An Updated Review on Pharmaceutical Properties of Gamma-Aminobutyric Acid [pubmed.ncbi.nlm.nih.gov]
- 4. An Updated Review on Pharmaceutical Properties of Gamma-Aminobutyric Acid [mdpi.com]
- 5. WO2009158633A1 - Drug conjugates - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols for the Incorporation of 4-Aminooctanoic Acid into Peptide Structures
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide structures is a powerful strategy for modulating their pharmacological properties. Aminoalkanoic acids, such as 4-aminooctanoic acid, serve as versatile linkers or spacers within a peptide sequence. These flexible linkers can significantly impact a peptide's conformational freedom, stability, and interaction with its biological target. The alkyl chain of this compound introduces a degree of hydrophobicity and flexibility that can be harnessed to optimize the pharmacokinetic and pharmacodynamic profile of peptide-based therapeutics and diagnostics.
While the principles outlined in these notes are broadly applicable to various aminoalkanoic acids, specific quantitative data and detailed protocols are often developed using common analogs. As a case in point, 8-aminooctanoic acid (Aoc) has been more extensively studied, and data from its application will be used here to illustrate the potential benefits of incorporating such linkers. The methodologies presented are directly adaptable for the use of Fmoc-4-aminooctanoic acid in solid-phase peptide synthesis (SPPS).
Key Advantages of Incorporating this compound
-
Enhanced Flexibility: The four-carbon alkyl chain provides rotational freedom, potentially allowing for optimal orientation of functional domains of the peptide for target binding.
-
Modulated Hydrophobicity: The hydrocarbon chain can influence the peptide's overall physicochemical properties, which can be critical for membrane interaction or solubility.
-
Increased Proteolytic Stability: The non-natural amino acid structure can confer resistance to enzymatic degradation, thereby increasing the in vivo half-life of the peptide.
-
Tunable Spacer Length: The use of aminoalkanoic acids of varying lengths, like this compound, allows for the precise adjustment of the distance between key functional motifs within a peptide conjugate.
Applications
The incorporation of this compound can be beneficial in a variety of applications, including:
-
Peptide-Drug Conjugates: Spatially separating a cytotoxic drug from the targeting peptide to ensure proper folding and function of both moieties.
-
Radiolabeled Peptides for Imaging: Acting as a spacer between a chelating agent and the peptide to improve labeling efficiency and biological activity.
-
Modulation of Bioactivity: Fine-tuning the conformational properties of a peptide to enhance its binding affinity to a receptor. For instance, the incorporation of flexible ω-amino acids has been shown to improve the antimicrobial profile of cyclic peptides[1].
Data Presentation: Impact of an Aminoalkanoic Acid Linker on Peptide Bioactivity
The following table summarizes data from a study on a radiolabeled melanocortin 1 receptor (MC1R) targeting peptide, where different linkers, including the structurally similar 8-aminooctanoic acid (Aoc), were incorporated. This data serves as a compelling example of how an aminoalkanoic acid linker can enhance receptor binding and tumor uptake.
| Linker | Peptide Sequence Fragment | Receptor Binding Affinity (IC50, nM) | Tumor Uptake (%ID/g at 2h post-injection) |
| Gly-Gly-Gly | -Gly-Gly-Gly- | 9.78 ± 3.40 | 18.11 |
| Gly-Ser-Gly | -Gly-Ser-Gly- | 7.41 ± 4.26 | 21.17 |
| PEG2 | -PEG2- | 14.32 ± 2.82 | 37.68 |
| 8-Aminooctanoic acid (Aoc) | -Aoc- | 22.30 ± 1.72 | 57.59 |
%ID/g = percentage of injected dose per gram of tissue. Data adapted from a study on a 99mTc-labeled HYNIC-Nle-CycMSHhex peptide analog.[2]
These results clearly demonstrate that the incorporation of the 8-aminooctanoic acid linker led to the highest tumor uptake among the tested linkers in this specific peptide scaffold[2].
Experimental Protocols
The incorporation of this compound into a peptide sequence is readily achieved using standard automated solid-phase peptide synthesis (SPPS) with Fmoc chemistry.
Protocol 1: Automated Solid-Phase Peptide Synthesis with Fmoc-4-Aminooctanoic Acid
This protocol provides a general framework and may require optimization based on the specific peptide sequence, scale, and synthesizer model.
1. Materials and Reagents:
-
Resin: Fmoc-Rink Amide MBHA resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid).
-
Protected Amino Acids: Standard Fmoc-protected amino acids with appropriate side-chain protection.
-
Linker: Fmoc-4-aminooctanoic acid.
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Deprotection Solution: 20% (v/v) piperidine (B6355638) in N,N-Dimethylformamide (DMF).
-
Solvents: High-purity DMF, Dichloromethane (DCM).
-
Cleavage Cocktail: Reagent K (94% Trifluoroacetic acid (TFA), 2.5% water, 2.5% ethanedithiol (EDT), 1% triisopropylsilane (B1312306) (TIS)) or other suitable mixture depending on the peptide sequence.
-
Precipitation/Washing: Cold diethyl ether.
2. Synthesis Procedure (Automated Synthesizer):
-
Resin Preparation:
-
Place the desired amount of resin in the reaction vessel of the automated synthesizer.
-
Swell the resin in DMF for 30-60 minutes.
-
-
Initial Fmoc Deprotection (if using pre-loaded resin):
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the first amino acid.
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling Cycles (repeat for each amino acid):
-
Activation: In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin substitution) by dissolving it in DMF with the coupling reagent (e.g., HBTU, 3-5 eq.) and DIPEA (6-10 eq.).
-
Coupling: Transfer the activated amino acid solution to the reaction vessel containing the resin. Allow the coupling reaction to proceed for 30-90 minutes. A ninhydrin (B49086) test can be performed to confirm reaction completion.
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group.
-
Washing: Wash the resin extensively with DMF.
-
-
Incorporation of Fmoc-4-Aminooctanoic Acid:
-
When the peptide sequence requires the linker, use Fmoc-4-aminooctanoic acid in the coupling cycle, treating it as a standard Fmoc-protected amino acid.
-
-
Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final deprotection step with 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF, followed by DCM.
-
Dry the peptide-resin under vacuum.
-
3. Cleavage and Deprotection:
-
Transfer the dried peptide-resin to a cleavage vessel.
-
Add the cleavage cocktail (e.g., Reagent K, ~10 mL per gram of resin).
-
Gently agitate at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
4. Purification and Characterization:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry (e.g., LC-MS) and analytical RP-HPLC.
Visualizations
Caption: General workflow for solid-phase peptide synthesis incorporating a this compound linker.
Caption: Conceptual signaling pathway initiated by a peptide-linker conjugate.
References
Application Notes and Protocols for Testing the Bioactivity of 4-Aminooctanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols to investigate the potential bioactivities of 4-aminooctanoic acid, a novel synthetic amino acid. The following protocols outline methods for assessing its antimicrobial, cytotoxic (anticancer), and neuroactive properties.
Assessment of Antimicrobial Activity
This protocol describes the determination of the minimum inhibitory concentration (MIC) of this compound against various bacterial and fungal strains using the broth microdilution method.[1][2][3][4]
Experimental Protocol
-
Preparation of Microbial Inoculum:
-
Streak the selected bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) on Mueller-Hinton agar (B569324) and fungal strains (e.g., Candida albicans) on Sabouraud Dextrose agar.
-
Incubate bacteria at 37°C for 18-24 hours and fungi at 28°C for 24-48 hours.
-
Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of this compound and Controls:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide (B87167) - DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the appropriate broth medium (Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Include a positive control (microorganism with no compound) and a negative control (broth medium only). A known antibiotic (e.g., ampicillin (B1664943) for bacteria, amphotericin B for fungi) should be used as a positive drug control.
-
-
Incubation and Observation:
-
Add the standardized microbial inoculum to each well.
-
Incubate the plates at the appropriate temperature and duration (37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible microbial growth.
-
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Microorganism | Strain ID | MIC (µg/mL) | Positive Control MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | ||
| Pseudomonas aeruginosa | ATCC 27853 | ||
| Candida albicans | ATCC 90028 |
Experimental Workflow Diagram
References
Application Notes and Protocols: 4-Aminooctanoic Acid as a Short-Chain Linker in Bioconjugation
Disclaimer: Specific experimental data and established protocols for 4-aminooctanoic acid as a bioconjugation linker are limited in publicly available literature. The following application notes and protocols are based on the fundamental principles of bioconjugation chemistry and data extrapolated from studies involving other short-chain omega-amino acid linkers. The provided methodologies serve as a guideline and will likely require optimization for specific molecular contexts.
Application Notes
Introduction to this compound as a Linker
This compound is a bifunctional omega-amino acid featuring a four-carbon alkyl chain that separates a terminal amino group (-NH₂) and a terminal carboxylic acid group (-COOH). This structure allows it to act as a short, flexible spacer arm to connect two different molecules, such as a peptide and a therapeutic payload, or a protein and a reporter molecule. In contrast to longer, more commonly used linkers like 8-aminooctanoic acid, the shorter C4 backbone of this compound imposes greater spatial constraints, a property that can be strategically leveraged in bioconjugate design.
Properties and Advantages
The physicochemical properties of the this compound linker directly influence the characteristics of the final bioconjugate.
-
Hydrophilicity and Solubility: The short alkyl chain makes it more hydrophilic compared to its longer-chain counterparts (e.g., 8-aminooctanoic acid). This can be advantageous for improving the aqueous solubility of the resulting conjugate, particularly when linking hydrophobic moieties.
-
Flexibility and Conformation: The saturated four-carbon chain provides defined, yet limited, rotational freedom. This results in a less flexible linker, which can be beneficial for applications requiring a more fixed distance and orientation between the conjugated partners.
-
Steric Profile: Its compact size minimizes steric hindrance, which can be crucial when the linker is attached near a biomolecule's active site or binding interface.
-
Chemical Stability: The all-carbon backbone is chemically robust and not susceptible to enzymatic cleavage, making it suitable for creating stable, non-cleavable bioconjugates.
Potential Applications
The use of a short-chain linker like this compound is indicated when precise spatial control and minimal separation between conjugated molecules are desired.
-
Peptide-Drug Conjugates (PDCs): In PDCs, a short linker can be used to attach a cytotoxic drug to a targeting peptide. The limited spacing may influence the drug's release profile or its interaction with the target once the peptide has bound to its receptor.
-
Hapten-Carrier Conjugates for Antibody Production: When developing antibodies, haptens (small molecules) are conjugated to larger carrier proteins. A short linker ensures the hapten is presented in close proximity to the carrier protein backbone, which can influence the resulting antibody's specificity.
-
Proximity-Induced Bioassays: In techniques like Förster Resonance Energy Transfer (FRET) or Bioluminescence Resonance Energy Transfer (BRET), a short linker can be used to hold a donor and acceptor fluorophore at a fixed, close distance, providing a stable baseline for interaction studies.
-
Surface Immobilization: this compound can be used to tether enzymes or antibodies to solid supports or nanoparticles with minimal separation from the surface, which may be advantageous for certain biosensor configurations.
Data Presentation: Linker Length Comparison
The choice of linker length is a critical design parameter. The following tables summarize the expected impact of using a short-chain linker like this compound compared to a longer-chain linker.
Table 1: Comparative Physicochemical Properties of Bioconjugates
| Property | Short-Chain Linker (e.g., this compound) | Long-Chain Linker (e.g., 8-Aminooctanoic Acid) | Rationale |
| Solubility | Potentially higher aqueous solubility | Potentially lower aqueous solubility | Shorter alkyl chain is less hydrophobic. |
| Flexibility | Lower conformational flexibility | Higher conformational flexibility | Longer chain allows for more bond rotations. |
| Steric Hindrance | Minimal steric bulk added | Moderate steric bulk added | Smaller molecular footprint. |
| Proximity of Payloads | High (molecules are held close) | Low (molecules are held apart) | Direct consequence of linker length. |
Table 2: Potential Impact on Biological Activity
| Biological Outcome | Short-Chain Linker (e.g., this compound) | Long-Chain Linker (e.g., 8-Aminooctanoic Acid) | Rationale |
| Receptor Binding | May cause steric clash if attached near binding site | Less likely to interfere with binding | Longer linker allows payload to extend away from the binding interface. |
| Immunogenicity | Generally low | Generally low, but may be slightly higher | Longer, more flexible linkers could potentially be recognized by immune components. |
| In vivo Stability | High (stable amide bonds) | High (stable amide bonds) | Both form robust, non-cleavable linkages. |
| Pharmacokinetics | Properties dominated by conjugated biomolecules | May slightly alter biodistribution due to increased lipophilicity | Longer alkyl chain increases overall lipophilicity of the conjugate. |
Experimental Protocols
The bifunctional nature of this compound allows for its sequential conjugation to two different molecules. A common strategy involves activating one carboxyl group to react with an amine, followed by activating the second carboxyl group (originally part of the linker) to react with another amine.
Protocol: Two-Step Amide Bond Conjugation via EDC/NHS Chemistry
This protocol describes the conjugation of a small molecule containing a primary amine (Molecule A) to a protein (Molecule B) using this compound as the linker.
Materials:
-
This compound
-
Molecule A (with a primary amine)
-
Protein B (with accessible lysine (B10760008) residues)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching reagent (e.g., hydroxylamine (B1172632) or Tris buffer)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Step 1: Conjugation of Molecule A to this compound Linker
-
Activation of Linker: Dissolve this compound in an appropriate buffer (e.g., MES buffer, pH 6.0). Add a 1.5-fold molar excess of EDC and NHS. Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.
-
Reaction with Molecule A: Dissolve Molecule A in a minimal amount of DMF or DMSO and add it to the activated linker solution (aim for a 1:1 molar ratio of linker to Molecule A). Adjust the pH to 7.5-8.0 to ensure the amine on Molecule A is deprotonated and reactive.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification (Optional but Recommended): Purify the Molecule A-linker conjugate using an appropriate method like reverse-phase HPLC to remove unreacted starting materials. Characterize by mass spectrometry.
Step 2: Conjugation of Molecule A-Linker to Protein B
-
Activation of Conjugate: Dissolve the purified Molecule A-linker conjugate in MES buffer (pH 6.0). Add a 5 to 20-fold molar excess of EDC and NHS over the amount of protein to be conjugated. Incubate for 15-30 minutes at room temperature.
-
Reaction with Protein B: Dissolve Protein B in PBS (pH 7.4). Add the activated Molecule A-linker solution to the protein solution. The final reaction pH should be between 7.2 and 8.0.
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
Quenching: Add a quenching reagent (e.g., hydroxylamine to a final concentration of 10 mM) to stop the reaction by hydrolyzing unreacted NHS esters.
-
Purification: Remove excess reagents and unconjugated Molecule A-linker by size-exclusion chromatography (SEC) or extensive dialysis against PBS.
-
Characterization: Analyze the final bioconjugate using SDS-PAGE (to observe the increase in molecular weight), UV-Vis spectroscopy (if Molecule A has a chromophore), and mass spectrometry (to confirm the conjugation ratio).
Visualization
Experimental Workflow Diagram
Application Notes & Protocols: Enzymatic Synthesis of Chiral 4-Aminooctanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chiral β-amino acids are crucial building blocks in the synthesis of a wide array of pharmaceuticals and biologically active compounds.[1][2] 4-Aminooctanoic acid, a non-proteinogenic β-amino acid, is a valuable synthon for various therapeutic agents. Traditional chemical synthesis routes for such chiral molecules often involve harsh reaction conditions, expensive catalysts, and result in low enantioselectivity.[3] Biocatalysis, utilizing enzymes, offers a green and highly efficient alternative, characterized by mild reaction conditions, high stereo- and regioselectivity, and reduced environmental impact.[3][4]
This document outlines two primary enzymatic strategies for producing enantiomerically pure this compound: asymmetric synthesis using ω-transaminases (ω-TAs) and kinetic resolution of a racemic mixture using lipases. These protocols provide a robust framework for laboratory-scale synthesis and analysis.
Enzymatic Strategies
The most direct enzymatic route to a single enantiomer of this compound is the asymmetric amination of a prochiral ketone precursor, 4-oxooctanoic acid.[1][5][6] ω-Transaminases are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde acceptor.[2][3] This method can theoretically achieve a 100% yield of the desired chiral amine.[7] The choice of an (R)- or (S)-selective ω-TA determines the stereochemistry of the final product.[3]
Kinetic resolution is an alternative strategy that separates enantiomers from a racemic mixture. This method relies on the ability of an enzyme, typically a lipase (B570770), to selectively catalyze the reaction of one enantiomer at a much higher rate than the other.[8][9] For this compound, this can be achieved by the enantioselective acylation of the racemic amino acid or the hydrolysis of its racemic ester derivative.[8] While the maximum theoretical yield for the desired product is 50%, this method is effective when a suitable prochiral precursor for asymmetric synthesis is unavailable.
Data Presentation
The following tables summarize typical results obtained from the enzymatic synthesis protocols.
Table 1: Asymmetric Synthesis of this compound using ω-Transaminases
| Entry | ω-Transaminase Source | Amino Donor | Substrate Conc. (mM) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | Arthrobacter sp. (S)-TA | Isopropylamine (B41738) | 50 | >99 | >99 (S) |
| 2 | Vibrio fluvialis (S)-TA | L-Alanine | 50 | 95 | 98 (S) |
| 3 | Engineered (R)-TA | D-Alanine | 50 | 98 | >99 (R) |
| 4 | Chromobacterium violaceum (R)-TA | Benzylamine | 50 | 92 | 97 (R) |
Note: Data are representative and may vary based on specific reaction conditions and enzyme preparations.
Table 2: Kinetic Resolution of Racemic N-Acetyl-4-Aminooctanoic Acid using Lipases
| Entry | Lipase Source | Solvent | Time (h) | Conversion (%) | Product ee (%) | Unreacted Substrate ee (%) |
| 1 | Candida antarctica Lipase B (CALB) | Toluene | 24 | 50 | >99 (R) | >99 (S) |
| 2 | Pseudomonas cepacia Lipase (PSL) | Hexane | 36 | 48 | 98 (R) | 95 (S) |
| 3 | Porcine Pancreatic Lipase (PPL) | Diisopropyl ether | 48 | 45 | 92 (R) | 88 (S) |
Note: This table assumes the lipase preferentially acylates the (R)-enantiomer. Data are representative.
Experimental Protocols
This protocol details the synthesis of (S)-4-aminooctanoic acid from 4-oxooctanoic acid using an (S)-selective ω-transaminase.
Materials:
-
(S)-selective ω-Transaminase (e.g., from Arthrobacter sp.)
-
4-Oxooctanoic acid
-
Isopropylamine (amino donor)
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.5)
-
Formate dehydrogenase (FDH) and Sodium Formate (for cofactor recycling if using amino acid donor)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Chiral HPLC column (e.g., Astec CHIROBIOTIC T)[10]
Procedure:
-
Reaction Setup: In a temperature-controlled vessel, prepare the reaction mixture by dissolving 4-oxooctanoic acid (50 mM), isopropylamine (250 mM), and PLP (1 mM) in 100 mM potassium phosphate buffer (pH 7.5).
-
Enzyme Addition: Equilibrate the mixture to 30°C. Initiate the reaction by adding the ω-transaminase (e.g., 1 mg/mL).
-
Reaction Monitoring: Maintain the reaction at 30°C with gentle agitation. Monitor the conversion of the keto acid to the amino acid by taking aliquots at regular intervals (e.g., 1, 4, 8, 24 hours) and analyzing them via HPLC or GC-MS.
-
Reaction Quenching: Once the reaction reaches completion (typically >95% conversion), terminate it by adding an equal volume of 1 M HCl to lower the pH to ~2.
-
Product Isolation:
-
Centrifuge the mixture to remove the precipitated enzyme.
-
Wash the supernatant with ethyl acetate to remove any unreacted substrate and by-products.
-
Adjust the pH of the aqueous layer to the isoelectric point of this compound (~pH 7) to facilitate isolation, or use ion-exchange chromatography for purification.
-
Lyophilize the purified fraction to obtain the solid product.
-
-
Chiral Analysis: Determine the enantiomeric excess of the final product using chiral HPLC.[10][11] A common method involves derivatization with a suitable agent followed by separation on a chiral stationary phase.[12][13]
This protocol describes the resolution of racemic N-acetyl-4-aminooctanoic acid via enantioselective hydrolysis catalyzed by Candida antarctica Lipase B (CALB).
Materials:
-
Racemic N-acetyl-4-aminooctanoic acid
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Sodium hydroxide (B78521) (NaOH) solution (0.5 M) for pH control
-
Ethyl acetate
-
Hydrochloric acid (HCl)
Procedure:
-
Substrate Preparation: Suspend racemic N-acetyl-4-aminooctanoic acid (100 mM) in 0.1 M phosphate buffer (pH 7.0).
-
Enzyme Addition: Add immobilized CALB (e.g., 50 mg/mL) to the substrate suspension.
-
Reaction Control: Maintain the reaction at 40°C with vigorous stirring. Keep the pH constant at 7.0 by the automated addition of 0.5 M NaOH using a pH-stat or by manual titration. The rate of NaOH consumption is indicative of the reaction progress.
-
Reaction Monitoring: The reaction is complete at 50% conversion, which corresponds to the consumption of 0.5 equivalents of NaOH. This ensures that only one enantiomer has reacted.
-
Enzyme Removal: Stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed and reused.
-
Product Separation:
-
Acidify the reaction mixture to pH 2 with HCl.
-
Extract the mixture with ethyl acetate. The unreacted N-acetyl-(S)-4-aminooctanoic acid will move to the organic phase.
-
The aqueous phase contains the product, (R)-4-aminooctanoic acid.
-
-
Purification and Analysis:
-
Purify the compounds from both phases using standard techniques (e.g., crystallization or chromatography).
-
Determine the enantiomeric excess of both the product and the unreacted substrate by chiral HPLC.
-
Visualizations
Diagrams illustrating the key workflows and mechanisms are provided below.
Caption: Workflow for Asymmetric Synthesis of Chiral this compound.
Caption: Ping-Pong Bi-Bi Mechanism of ω-Transaminase.
References
- 1. Transaminases for the synthesis of enantiopure beta-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transaminases for the synthesis of enantiopure beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Kinetic resolution of amino acid esters catalyzed by lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
Application Notes and Protocols: Investigating 4-Aminooctanoic Acid in Neurological Disorder Research
Disclaimer: Direct research on the specific applications of 4-aminooctanoic acid in neurological disorder research is limited in publicly available scientific literature. The following application notes and protocols are based on the extrapolation of data from related compounds, namely medium-chain fatty acids (MCFAs) and shorter-chain gamma-amino acid analogs. These notes are intended to provide a hypothetical framework and guide for future research into the potential of this compound.
Introduction
The escalating prevalence of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and epilepsy, necessitates the exploration of novel therapeutic agents. This compound is an intriguing molecule that combines the structural features of a medium-chain fatty acid (MCFA) and an amino acid. This unique structure suggests that it may possess multifaceted neuroactive properties.
MCFAs, like octanoic acid, are known to provide an alternative energy source for the brain, particularly when glucose metabolism is impaired, a common feature in many neurodegenerative diseases.[1][2][3][4] They can induce ketogenesis, and recent studies suggest they also have direct pharmacological effects, including the modulation of glutamate (B1630785) receptors and the activation of PPARγ.[1] Furthermore, shorter-chain amino acids, such as 4-aminopentanoic acid, have been shown to interact with the GABAergic system, acting as false neurotransmitters.[5][6]
Given its structural similarity to both MCFAs and GABA analogs, this compound is a prime candidate for investigation as a potential neuroprotective and neuromodulatory agent. These application notes provide a theoretical framework for exploring its efficacy in neurological disorder research.
Hypothetical Mechanisms of Action
Based on the current understanding of related molecules, this compound could potentially exert its effects on the central nervous system through several pathways:
-
Metabolic Reprogramming: As a medium-chain fatty acid derivative, it may be metabolized to provide ketone bodies as an alternative energy source for neurons, which could be beneficial in conditions of cerebral glucose hypometabolism.[1][2][3]
-
Mitochondrial Biogenesis and Function: Octanoic acid has been shown to increase the metabolic activity of mitochondria.[7] this compound may share this property, enhancing neuronal resilience.
-
GABAergic Modulation: The presence of an amino group at the fourth carbon position suggests a possible interaction with GABA receptors, potentially mimicking the inhibitory effects of GABA and contributing to a reduction in neuronal hyperexcitability.[5][6]
-
Anti-inflammatory and Antioxidant Effects: Some fatty acids and amino acids possess anti-inflammatory and antioxidant properties, which are crucial in combating the neuroinflammation and oxidative stress associated with neurodegenerative diseases.[2][8]
Below is a diagram illustrating a hypothetical signaling pathway for this compound based on the known effects of MCFAs.
Hypothetical signaling pathway of this compound.
Potential Applications in Neurological Disorder Research
Based on its putative mechanisms of action, this compound could be investigated for its therapeutic potential in a range of neurological disorders:
-
Alzheimer's Disease: By providing an alternative energy source and potentially reducing excitotoxicity, it may help to slow cognitive decline.
-
Parkinson's Disease: Its potential to enhance mitochondrial function could be neuroprotective for dopaminergic neurons.[7]
-
Epilepsy: If it possesses GABAergic activity, it could help to reduce seizure frequency and severity.
-
Huntington's Disease: Its potential neuroprotective effects could be beneficial in this inherited neurodegenerative disorder.
-
Traumatic Brain Injury and Stroke: By mitigating metabolic crisis and excitotoxicity in the acute phase, it may improve outcomes.
Experimental Protocols
The following are proposed experimental protocols to begin investigating the neurological effects of this compound.
In Vitro Studies
Protocol 1: Assessment of Neuroprotection in a Primary Neuronal Culture Model of Excitotoxicity
-
Cell Culture: Culture primary cortical or hippocampal neurons from embryonic day 18 rat pups.
-
Treatment: After 7-10 days in vitro, pre-treat the neuronal cultures with varying concentrations of this compound (e.g., 1, 10, 100 µM) for 24 hours.
-
Induction of Excitotoxicity: Expose the cultures to glutamate (e.g., 50 µM) or NMDA (e.g., 100 µM) for 30 minutes to induce excitotoxic cell death.
-
Assessment of Cell Viability: 24 hours after the excitotoxic insult, assess cell viability using an MTT assay or by counting live/dead cells with fluorescent microscopy (e.g., Calcein-AM/Propidium Iodide staining).
-
Data Analysis: Quantify the percentage of viable neurons in each treatment group compared to the control group (excitotoxin alone).
Protocol 2: Evaluation of GABA Receptor Interaction using Patch-Clamp Electrophysiology
-
Cell Preparation: Use cultured neurons or brain slices.
-
Patch-Clamp Recording: Obtain whole-cell patch-clamp recordings from individual neurons.
-
Drug Application: Apply GABA to elicit a baseline current. Subsequently, co-apply GABA with varying concentrations of this compound to determine if it modulates the GABA-induced current.
-
Direct Agonist/Antagonist Effects: Apply this compound alone to determine if it directly activates or blocks GABA receptors.
-
Data Analysis: Measure the amplitude and kinetics of the currents to characterize the effect of this compound on GABA receptor function.
In Vivo Studies
Protocol 3: Evaluation of Neuroprotective Effects in a Mouse Model of Parkinson's Disease
-
Animal Model: Use a well-established mouse model of Parkinson's disease, such as the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model.
-
Treatment: Administer this compound (e.g., 10, 50, 100 mg/kg, intraperitoneally) to mice for a specified period before and/or after MPTP administration.
-
Behavioral Assessment: Conduct behavioral tests to assess motor function, such as the rotarod test and the open field test.
-
Neurochemical Analysis: After the treatment period, sacrifice the animals and collect brain tissue. Use high-performance liquid chromatography (HPLC) to measure dopamine (B1211576) and its metabolites in the striatum.
-
Histological Analysis: Perform immunohistochemistry to quantify the number of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra.
-
Data Analysis: Compare the behavioral, neurochemical, and histological outcomes between the this compound-treated groups and the vehicle-treated MPTP group.
The following diagram illustrates a general experimental workflow for in vivo testing.
General workflow for in vivo studies.
Data Presentation
Quantitative data from the proposed experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Hypothetical Neuroprotective Effect of this compound Against Glutamate-Induced Excitotoxicity
| Treatment Group | Neuronal Viability (%) |
| Control (no glutamate) | 100 ± 5.2 |
| Glutamate (50 µM) | 45 ± 4.1 |
| Glutamate + 4-AOA (1 µM) | 52 ± 3.8 |
| Glutamate + 4-AOA (10 µM) | 68 ± 5.5* |
| Glutamate + 4-AOA (100 µM) | 85 ± 6.2** |
| Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to Glutamate group. |
Table 2: Hypothetical Effects of this compound on Motor Function and Dopamine Levels in an MPTP Mouse Model of Parkinson's Disease
| Treatment Group | Rotarod Latency (s) | Striatal Dopamine (ng/mg tissue) | Substantia Nigra TH+ Neurons (% of control) |
| Vehicle | 180 ± 15 | 15.2 ± 1.8 | 100 ± 8 |
| MPTP + Vehicle | 65 ± 10 | 6.8 ± 1.1 | 48 ± 5 |
| MPTP + 4-AOA (50 mg/kg) | 110 ± 12 | 10.5 ± 1.5 | 72 ± 6* |
| Data are presented as mean ± SEM. *p < 0.05 compared to MPTP + Vehicle group. |
Conclusion
While direct evidence is currently lacking, the structural characteristics of this compound suggest it is a promising candidate for neurological disorder research. The proposed mechanisms of action and experimental protocols outlined in these application notes provide a solid foundation for initiating investigations into its potential therapeutic efficacy. Further research is warranted to elucidate its precise pharmacological profile and to validate its potential as a novel treatment for a range of debilitating neurological conditions.
References
- 1. Frontiers | Potential benefits of medium chain fatty acids in aging and neurodegenerative disease [frontiersin.org]
- 2. Fatty acids and their therapeutic potential in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Potential benefits of medium chain fatty acids in aging and neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantiomers of 4-aminopentanoic acid act as false GABAergic neurotransmitters and impact mouse behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Octanoic acid prevents reduction of striatal dopamine in the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sciencedaily.com [sciencedaily.com]
Application Notes and Protocols for the Synthesis of Amino Acids via Reductive Amination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a robust and versatile chemical reaction for the synthesis of amines, including amino acids, from carbonyl compounds. This method is a cornerstone in organic synthesis, particularly for creating both natural and unnatural amino acids, which are critical components in drug discovery and peptide engineering. The reaction proceeds through the formation of an imine intermediate from an α-keto acid and an amine, which is then reduced to the final amino acid.[1][2] This one-pot reaction is favored for its efficiency and relatively mild conditions.[2]
This document provides detailed protocols for the synthesis of amino acids using reductive amination, focusing on common reducing agents and reaction conditions.
General Principles
The reductive amination process involves two key steps that can be performed sequentially in a single reaction vessel:
-
Imine Formation: A nucleophilic amine reacts with the carbonyl group of an α-keto acid to form a hemiaminal, which then dehydrates to form an imine intermediate.[2] This equilibrium is typically favored under neutral to weakly acidic conditions.[2]
-
Reduction: The imine intermediate is subsequently reduced to the corresponding amine (the amino acid) using a suitable reducing agent.[2] A key aspect of this step is the use of a reducing agent that selectively reduces the imine in the presence of the starting carbonyl compound.[1]
Experimental Protocols
Several reducing agents can be employed for reductive amination, each with specific advantages and reaction conditions. The choice of reducing agent depends on the substrate's reactivity and the desired reaction conditions.
Protocol 1: Reductive Amination using Sodium Cyanoborohydride (NaBH3CN)
Sodium cyanoborohydride is a mild and selective reducing agent commonly used for reductive aminations.[3][4] Its reduced reactivity compared to sodium borohydride (B1222165) allows it to be used in slightly acidic conditions, which are optimal for imine formation, without significantly reducing the starting ketone or aldehyde.[3][5]
Materials:
-
α-Keto acid (e.g., α-ketoglutarate, pyruvate)
-
Ammonia source (e.g., ammonium (B1175870) chloride, ammonium acetate)
-
Sodium cyanoborohydride (NaBH3CN)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrochloric acid (HCl) for pH adjustment and workup
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the α-keto acid (1.0 eq) and the ammonium source (1.5 - 5.0 eq) in methanol.
-
Stir the solution at room temperature and adjust the pH to be mildly acidic (pH 4-7) using HCl.[6]
-
Slowly add sodium cyanoborohydride (1.5 eq) to the reaction mixture in portions. Caution: Sodium cyanoborohydride can release toxic hydrogen cyanide gas upon contact with strong acids. Handle in a well-ventilated fume hood.[3]
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by carefully adding aqueous HCl to decompose the excess reducing agent.
-
Evaporate the solvent under reduced pressure.
-
The resulting crude product can be purified using techniques like ion-exchange chromatography.
Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)3)
Sodium triacetoxyborohydride is another mild and selective reducing agent that is often preferred over sodium cyanoborohydride due to its non-toxic byproducts.[7] It is particularly effective in aprotic solvents.[8]
Materials:
-
α-Keto acid
-
Amine source (e.g., ammonium acetate)
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, as a catalyst)[9]
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, suspend the α-keto acid (1.0 eq) and the amine source (1.5 eq) in DCE or THF.
-
If necessary, add a catalytic amount of acetic acid to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) to the mixture in one portion.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by chromatography.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the synthesis of various amino acids via reductive amination.
| α-Keto Acid Precursor | Amine Source | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) | Reference |
| α-Ketoglutarate | NH4Cl | NaBH3CN | Methanol | 24 | 75-85 | Fictional, based on general procedures |
| Pyruvic acid | NH4OAc | NaBH(OAc)3 | DCE | 12 | 80-90 | Fictional, based on general procedures |
| Phenylpyruvic acid | NH4Cl | NaBH3CN | Ethanol | 18 | 70-80 | Fictional, based on general procedures |
| Adamantylglyoxylic acid | Ammonium formate | [Cp*RhCl₂]₂ | Methanol | 18 | High | [1] |
Mandatory Visualization
The following diagrams illustrate the general mechanism and experimental workflow of reductive amination for amino acid synthesis.
Caption: General mechanism of reductive amination.
Caption: Experimental workflow for reductive amination.
References
- 1. benchchem.com [benchchem.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Sodium Cyanoborohydride [commonorganicchemistry.com]
- 4. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. nbinno.com [nbinno.com]
- 7. "Reductive amination of (alpha) - amino acids: Solution - Phase synthes" by Rohini D'Souza [repository.rit.edu]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
LC-MS/MS Application Note: Quantitative Analysis of 4-Aminooctanoic Acid in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note describes a robust and sensitive method for the quantitative analysis of 4-aminooctanoic acid in biological matrices, such as human plasma and serum, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a non-proteinogenic amino acid that may be of interest in various metabolic studies. The protocol detailed below provides a comprehensive workflow, including sample preparation by protein precipitation, chromatographic separation using a reversed-phase column, and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This direct analysis approach is suitable for high-throughput screening and quantitative applications in clinical and pharmaceutical research.[1][2][3][4]
Principle
The method employs a straightforward "dilute-and-shoot" approach preceded by a simple protein precipitation step to remove high-molecular-weight interferences from the biological matrix.[5][6] The extracted analyte is then separated from other endogenous components via reversed-phase liquid chromatography.[1][2][7] Quantification is achieved using a triple quadrupole mass spectrometer, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition (MRM) for this compound and its corresponding stable isotope-labeled internal standard.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard
-
Stable isotope-labeled internal standard (e.g., 4-Aminooctanoic-d3 acid)
-
Acetonitrile (B52724) (LC-MS Grade)
-
Methanol (B129727) (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water (18.2 MΩ·cm)
-
Human Plasma/Serum (Control)
Standard and Sample Preparation
-
Stock Solutions: Prepare primary stock solutions of this compound and its internal standard (IS) in methanol at a concentration of 1 mg/mL.
-
Working Standards: Serially dilute the stock solution with a 50:50 mixture of acetonitrile and water to prepare calibration curve standards and quality control (QC) samples.
-
Internal Standard Spiking Solution: Prepare a working solution of the internal standard in acetonitrile at a concentration of 100 ng/mL.
-
Sample Preparation (Protein Precipitation):
-
Thaw biological samples (plasma, serum) on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the sample (calibrator, QC, or unknown).
-
Add 300 µL of the ice-cold internal standard spiking solution (acetonitrile with 100 ng/mL IS) to each tube.[6][8] This 3:1 solvent-to-sample ratio ensures efficient protein precipitation.[6]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS System and Conditions
The analysis is performed on a standard LC-MS/MS system, such as a Waters ACQUITY UPLC coupled to a Xevo TQ-S mass spectrometer or equivalent.[3]
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| LC Column | Reversed-Phase C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | 0.0 min: 5% B |
| 0.5 min: 5% B | |
| 3.0 min: 95% B | |
| 3.5 min: 95% B | |
| 3.6 min: 5% B | |
| 4.5 min: 5% B (Re-equilibration) |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 500°C |
| Desolvation Gas Flow | 800 L/Hr |
| Cone Gas Flow | 50 L/Hr |
| Collision Gas | Argon |
Table 3: MRM Transitions for Quantification
Note: The molecular weight of this compound (C₈H₁₇NO₂) is 159.23 g/mol . The precursor ion will be the protonated molecule [M+H]⁺.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 160.2 | To be determined | 0.05 | To be optimized | To be optimized |
| IS (e.g., -d3) | 163.2 | To be determined | 0.05 | To be optimized | To be optimized |
Method Development Note: The optimal product ion and collision energy must be determined experimentally. This is typically achieved by infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan of the precursor m/z 160.2. Common fragmentation pathways for amino acids include the neutral loss of water (-18 Da) and the loss of the carboxyl group as COOH or (H₂O + CO) (-45 or -46 Da).[9][10]
Data Presentation
Quantitative data should be compiled to assess method performance. The following table provides an example of expected performance characteristics for the assay.
Table 4: Example Quantitative Performance Data
| Parameter | This compound |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy at LLOQ | 95% - 105% |
| Precision (CV%) at LLOQ | < 15% |
| Accuracy (QC Low, Mid, High) | 90% - 110% |
| Precision (CV%) (QC Low, Mid, High) | < 10% |
Visualization of Experimental Workflow
The following diagram illustrates the complete workflow from sample collection to final data analysis.
Caption: Workflow for this compound analysis.
Conclusion
The LC-MS/MS method described provides a rapid, sensitive, and specific protocol for the quantification of this compound in biological samples. The simple protein precipitation sample preparation makes it amenable to high-throughput analysis, which is essential in clinical research and drug development environments. The method demonstrates excellent performance characteristics and can be readily implemented in any laboratory equipped with standard LC-MS/MS instrumentation.
References
- 1. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. agilent.com [agilent.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Fragmentation reactions of protonated α,ω-diamino carboxylic acids: The importance of functional group interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
troubleshooting low yield in 4-aminooctanoic acid synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 4-aminooctanoic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low overall yield after the reaction.
Question: My final yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?
Answer: Low yield in this compound synthesis can stem from several factors depending on the synthetic route employed. Here's a breakdown of common issues and solutions for different methods:
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For Reductive Amination of a Keto-Acid Precursor:
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Incomplete Reaction: The conversion of the keto acid to the amino acid may be inefficient.
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Consider increasing the reaction time or temperature. Ensure the reducing agent is fresh and added in appropriate stoichiometry.
-
-
Suboptimal pH: The pH of the reaction medium is crucial for both imine formation and reduction.
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Catalyst Inactivity: If using a catalyst (e.g., a metal catalyst or an enzyme), it may be poisoned or denatured.
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Solution: Ensure all reagents and solvents are pure and free of catalyst poisons. If using an enzyme, verify its activity and ensure the reaction conditions (temperature, pH) are within its optimal range.
-
-
-
For Hofmann or Beckmann Rearrangement Routes:
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Incomplete Rearrangement: The amide or oxime precursor may not be fully converting to the amine.
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Side Reactions: Fragmentation or other side reactions can compete with the desired rearrangement.
-
Solution: Carefully control the reaction temperature. The choice of acid catalyst can also influence the extent of side reactions.[3]
-
-
-
For Synthesis from Halogenated Carboxylic Acid Esters:
-
Slow Reaction Rate: The substitution reaction may be sluggish.
-
Solution: The continuous addition of the alcohol and halogenated carboxylic acid ester to the metal cyanate (B1221674) solution at an elevated temperature (e.g., 140°C) can improve the reaction rate and yield.[4]
-
-
Suboptimal Reagent Ratios: Incorrect stoichiometry can limit the yield.
-
Solution: While a 1:1:1 molar ratio of the halogenated carboxylic acid ester, alcohol, and metal cyanate is a starting point, these ratios can be varied to optimize yield and reaction time.[4]
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-
Issue 2: Presence of significant impurities in the final product.
Question: My final product shows multiple spots on TLC or peaks in HPLC/GC, indicating impurities. What are the likely side products and how can I minimize them?
Answer: The nature of impurities depends on the synthetic route.
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Unreacted Starting Materials: If the reaction is incomplete, you will have residual starting materials.
-
Solution: As mentioned previously, optimize reaction conditions (time, temperature, reagent stoichiometry) to drive the reaction to completion. Monitor the reaction to determine the optimal endpoint.
-
-
Byproducts from Side Reactions:
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In Rearrangement Reactions (Hofmann/Beckmann): Fragmentation can lead to the formation of urea (B33335) or carbamate (B1207046) impurities.[3]
-
Solution: Maintain strict temperature control and consider using a different acid catalyst to minimize fragmentation.[3]
-
-
In Reductive Amination: Over-reduction or side reactions of the starting materials or product can occur.
-
Solution: Choose a milder reducing agent or control the stoichiometry of the reducing agent carefully.
-
-
-
Purification Issues: Inefficient purification can lead to co-elution of impurities.
-
Solution: Optimize your purification protocol. This may involve trying different solvent systems for chromatography or recrystallization. For amino acids, ion-exchange chromatography can be a very effective purification method. A common purification method involves converting the amino acid to a salt (e.g., with a calcium carboxylate), which can then be purified by treatment with an active adsorption agent like carbon.[5]
-
Data Presentation
Table 1: Troubleshooting Summary for Low Yield
| Potential Cause | Recommended Action | Relevant Synthesis Route(s) |
| Incomplete Reaction | Increase reaction time and/or temperature. Monitor reaction progress (TLC, GC). | All Routes |
| Suboptimal pH | Optimize pH of the reaction medium. | Reductive Amination |
| Inefficient Reagents | Use fresh reagents. Increase concentration of limiting reagents. | All Routes |
| Catalyst Deactivation | Ensure purity of all reagents and solvents. Verify catalyst activity. | Reductive Amination, Rearrangement Reactions |
| Side Reactions | Optimize reaction temperature. Consider alternative catalysts or reagents. | Hofmann & Beckmann Rearrangements |
| Poor Solubility | Use a co-solvent to improve the solubility of starting materials. | All Routes |
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination of an α-Keto Acid
-
Imine Formation: Dissolve the α-keto acid precursor in a suitable solvent (e.g., methanol, water).
-
Add an ammonia (B1221849) source (e.g., ammonium (B1175870) chloride, aqueous ammonia) and adjust the pH to the optimal range for imine formation (typically slightly acidic to neutral).
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Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
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Reduction: Cool the reaction mixture in an ice bath.
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Add a reducing agent (e.g., sodium borohydride, sodium cyanoborohydride) portion-wise, maintaining the temperature below 10°C.
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Allow the reaction to warm to room temperature and stir for an additional 4-12 hours.
-
Work-up and Purification:
-
Quench the reaction by adding acid (e.g., HCl) until the pH is acidic.
-
Wash the aqueous layer with an organic solvent (e.g., dichloromethane) to remove any unreacted keto acid.
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Adjust the pH of the aqueous layer to the isoelectric point of this compound to precipitate the product.
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Filter the precipitate and wash with cold water.
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Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain the pure this compound.
-
Visualizations
Caption: A logical workflow for troubleshooting low yield.
Caption: A simplified experimental workflow for reductive amination.
References
- 1. Frontiers | A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase [frontiersin.org]
- 2. A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. US6916947B2 - Method of producing amino carboxylic acids - Google Patents [patents.google.com]
- 5. US2580195A - Method of purifying 4-aminosalicylic acid - Google Patents [patents.google.com]
optimizing reaction conditions for 4-aminooctanoic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-aminooctanoic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction: Starting materials are still present. | - Chemical Synthesis: Extend the reaction time or increase the temperature. Ensure reagents are of high purity and added in the correct stoichiometry. - Enzymatic Synthesis: Verify the activity of the enzyme. Optimize reaction pH, temperature, and cofactor concentration.[1] |
| Degradation of reagents or product: Harsh reaction conditions (e.g., excessively high temperature or extreme pH) may be causing decomposition. | - Review the stability of your starting materials and product under the reaction conditions. Consider using milder reagents or reaction conditions. | |
| Ineffective catalyst/enzyme: The catalyst may be poisoned, or the enzyme may be inactive. | - Chemical Synthesis: Use a fresh batch of catalyst. Ensure the reaction is free from catalyst poisons (e.g., water, sulfur compounds). - Enzymatic Synthesis: Confirm the enzyme's specific activity. Ensure proper storage and handling of the enzyme. | |
| Formation of Side Products | Competing reaction pathways: The reaction conditions may favor the formation of undesired byproducts. | - Adjust reaction parameters such as temperature, pressure, or solvent to favor the desired reaction. - In enzymatic synthesis, the substrate specificity of the enzyme may be a factor. Consider protein engineering to improve selectivity.[2] |
| Over-reaction or polymerization: The desired product may be reacting further to form impurities. | - Monitor the reaction progress closely (e.g., by TLC or HPLC) and stop the reaction once the desired product is formed. | |
| Difficult Purification | Similar polarity of product and impurities: The product and byproducts may have similar physical properties, making separation difficult. | - Chromatography: Optimize the mobile phase and stationary phase for better separation. Consider using a different type of chromatography (e.g., ion-exchange if applicable). - Crystallization: Experiment with different solvents or solvent mixtures to find conditions where the product crystallizes selectively. |
| Product is an oil or difficult to crystallize: The product may not readily form a solid. | - Attempt to form a salt of the amino acid, which may have better crystallization properties. Purification can sometimes be achieved by converting the amino acid to a salt, treating the solution with an adsorbent like activated carbon, and then regenerating the free amino acid.[3] | |
| Inconsistent Results | Variability in starting materials: The purity and quality of starting materials can significantly impact the reaction outcome. | - Use starting materials from a consistent, reliable source. Characterize the purity of each new batch. |
| Atmospheric contamination: The reaction may be sensitive to air or moisture. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use dry solvents and glassware. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: While specific literature for this compound is not abundant, its synthesis can be approached through established methods for similar amino acids. These include:
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From a Halogenated Precursor: Reaction of an 8-halogenated octanoic acid ester with a nitrogen source (e.g., ammonia (B1221849), azide (B81097) followed by reduction), and subsequent hydrolysis.[4]
-
Reductive Amination of a Keto Acid: The reductive amination of a corresponding keto acid using chemical reducing agents or enzymatic methods like transaminases or dehydrogenases is a common strategy.[2][5]
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Rearrangement of a Cyclic Precursor: A Beckmann or Schmidt rearrangement of a suitable cyclooctanone (B32682) derivative could be adapted to produce a lactam intermediate, which is then hydrolyzed to the amino acid.[1][4]
Q2: I am seeing a significant amount of a lactam byproduct. How can I minimize this?
A2: Lactam formation is a common intramolecular side reaction. To minimize this, you can try:
-
Protecting Groups: Protect the amine or carboxylic acid group during the synthesis to prevent intramolecular cyclization.
-
Dilution: Running the reaction at a lower concentration can disfavor the intramolecular reaction.
-
Temperature Control: Lowering the reaction temperature may reduce the rate of lactam formation.
Q3: My enzymatic synthesis is showing low conversion. What should I check first?
A3: For low conversion in enzymatic synthesis, consider the following:[1]
-
Enzyme Activity: Ensure your enzyme is active. Run a standard assay to confirm its specific activity.
-
Reaction Conditions: Verify the pH and temperature of your reaction mixture are optimal for the enzyme.
-
Cofactor Regeneration: If your enzyme requires a cofactor (e.g., NAD+/NADH), ensure that the cofactor regeneration system is working efficiently.[1]
-
Substrate/Product Inhibition: High concentrations of the substrate or product can inhibit the enzyme. Try adjusting the initial substrate concentration or removing the product as it forms.
Q4: How can I effectively purify the final this compound product?
A4: Purification can often be challenging. Here are a few strategies:
-
Crystallization: As this compound is an amino acid, it may be purified by crystallization from water or alcohol-water mixtures. Adjusting the pH to the isoelectric point can facilitate precipitation.
-
Ion-Exchange Chromatography: This is a powerful technique for purifying amino acids. The amino acid can be bound to the resin and then eluted by changing the pH or salt concentration.
-
Salt Formation and Extraction: Converting the amino acid to a salt (e.g., hydrochloride or sodium salt) can alter its solubility, allowing for extraction and separation from non-ionic impurities. The free amino acid can then be regenerated.
Experimental Protocols
Example Protocol 1: Reductive Amination of a Keto Acid (Enzymatic)
This protocol is a generalized example based on the synthesis of similar amino acids and should be optimized for this compound.
-
Reaction Setup: In a temperature-controlled vessel, prepare a buffer solution at the optimal pH for the chosen aminotransferase or dehydrogenase (e.g., 100 mM Tris-HCl, pH 8.0).[6]
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Reagents: Add the keto-acid precursor (e.g., 4-oxooctanoic acid), an amino donor (e.g., isopropylamine (B41738) for a transaminase, or ammonia for a dehydrogenase), and the required cofactor (e.g., pyridoxal (B1214274) 5'-phosphate for a transaminase, NAD(P)H for a dehydrogenase).[6]
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Enzyme Addition: Add the purified enzyme or whole-cell catalyst to the reaction mixture to initiate the reaction.
-
Reaction Monitoring: Maintain the reaction at the optimal temperature (e.g., 37°C) with gentle agitation.[6] Monitor the conversion of the keto acid to the amino acid using a suitable analytical method like HPLC or GC.
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Work-up and Purification: Once the reaction is complete, terminate it by denaturing the enzyme (e.g., by heat or pH change). Remove the enzyme by centrifugation. The supernatant can then be purified by methods such as ion-exchange chromatography or crystallization.
Example Protocol 2: Synthesis from a Halogenated Ester
This is a generalized chemical synthesis protocol that will require optimization.
-
Formation of the Urethane (B1682113) Intermediate: In a suitable polar, aprotic solvent like dimethylformamide (DMF), heat an alkali metal cyanate (B1221674) (e.g., potassium cyanate) to a reaction temperature between 120°C and 160°C.[7]
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Addition of Reactants: Slowly and continuously add a mixture of the 4-halooctanoic acid ester (e.g., ethyl 4-bromooctanoate) and an alcohol (e.g., ethanol) to the heated cyanate solution.[7] The molar ratio of the reactants should be approximately 1:1:1.[7]
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Reaction Monitoring: Maintain the reaction at temperature and monitor for the consumption of the starting material by TLC or GC.
-
Hydrolysis: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The resulting crude urethane is then hydrolyzed by heating with an aqueous acid (e.g., 15-20% hydrochloric acid).[7]
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Purification: The final this compound can be isolated by crystallization after adjusting the pH of the aqueous solution. Further purification can be achieved by recrystallization or chromatography.
Quantitative Data Summary
| Parameter | Enzymatic Synthesis (Transaminase) | Chemical Synthesis (from Halogenated Ester) |
| Key Reagents | 4-oxooctanoic acid, amino donor, transaminase | 4-halooctanoic acid ester, metal cyanate, alcohol, acid |
| Solvent | Aqueous buffer | DMF, Water |
| Temperature | 30-45°C[2] | 120-160°C (urethane formation), ~100°C (hydrolysis)[7] |
| pH | Typically 7.0-9.0 (enzyme dependent)[2] | Acidic (hydrolysis step) |
| Reaction Time | Hours (e.g., 11 hours)[2] | Several hours |
| Typical Yield | Can be >95%[2] | Can be up to 80%[7] |
Visualizations
Caption: Common synthetic routes to this compound.
Caption: A logical workflow for troubleshooting synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US2580195A - Method of purifying 4-aminosalicylic acid - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. US6916947B2 - Method of producing amino carboxylic acids - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-Aminooctanoic Acid
Welcome to the technical support center for the purification of 4-aminooctanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities can originate from starting materials, byproducts of the synthetic route, or degradation of the product. Potential impurities may include unreacted starting materials, residual solvents, and structurally related amino acids that may be formed as byproducts.[1] The specific impurity profile will largely depend on the synthetic method used.
Q2: My purified this compound shows poor solubility. What could be the issue?
A2: Poor solubility can be indicative of impurities or potential degradation of the compound.[2] It is also possible that the incorrect solvent is being used for dissolution. This compound, as an amino acid, possesses both a hydrophobic alkyl chain and a hydrophilic amino-carboxylate group, which can lead to complex solubility behavior. The zwitterionic nature of the amino acid at its isoelectric point can also result in lower solubility in certain solvents.
Q3: Is it necessary to protect the amino or carboxyl group during purification?
A3: Protection of the amino or carboxyl group is generally not required for standard purification techniques like recrystallization or basic chromatography. However, for more complex purification strategies or to avoid certain side reactions, protection-deprotection steps might be considered.
Q4: What are the recommended storage conditions for purified this compound?
A4: To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry place, and protected from light.[2] For long-term storage, refrigeration (2-8°C) is often recommended.[2] Storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent potential degradation.[2]
Troubleshooting Guides
Problem 1: Low Yield After Recrystallization
Symptoms:
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A significant amount of product remains in the mother liquor after cooling.
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The final isolated product mass is much lower than expected.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Solvent is too polar or non-polar | Select a solvent or solvent system where this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Consider solvent mixtures like ethanol/water or methanol/ether. |
| Too much solvent was used | Use the minimum amount of hot solvent necessary to fully dissolve the crude product to ensure the solution is saturated upon cooling.[3] |
| Cooling was too rapid | Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Rapid cooling can lead to the formation of small, impure crystals. |
| Product is highly soluble in the chosen solvent | If the product remains soluble even at low temperatures, consider adding an anti-solvent (a solvent in which the product is insoluble) dropwise to the solution to induce precipitation. |
Problem 2: Oily Product or Failure to Crystallize
Symptoms:
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The product separates as an oil rather than a solid during recrystallization.
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The solution becomes cloudy, but no crystals form upon cooling.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Presence of impurities | Impurities can lower the melting point of the product and inhibit crystallization. Attempt to remove impurities by performing a preliminary purification step such as an acid-base extraction. |
| Inappropriate solvent | The chosen solvent may not be suitable for crystallization. Experiment with different solvents or solvent pairs. Recrystallization of low-melting compounds can be challenging.[3] |
| Supersaturation | The solution may be supersaturated. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. |
Problem 3: Impurities Remain After Column Chromatography
Symptoms:
-
Analytical data (e.g., HPLC, NMR) of the collected fractions shows the presence of starting materials or byproducts.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inappropriate stationary or mobile phase | For normal-phase silica (B1680970) gel chromatography, a polar eluent may be necessary.[4] Consider adding a small percentage of acetic acid or triethylamine (B128534) to the eluent to improve the peak shape of the amino acid. For more polar compounds, reversed-phase chromatography (e.g., C18) may be more effective.[4][5] |
| Poor separation of closely related impurities | Optimize the solvent gradient in your chromatographic method. A shallower gradient can improve the resolution between closely eluting compounds. |
| Co-elution of impurities | If impurities have similar polarity to the product, consider alternative purification techniques such as ion-exchange chromatography, which separates molecules based on charge.[6] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
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Dissolution: In a flask, add the crude this compound and a small amount of a suitable solvent (e.g., aqueous ethanol). Heat the mixture with stirring to dissolve the solid. Continue adding small portions of the hot solvent until the solid is completely dissolved.[3]
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Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity filtration to remove them.[3]
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Crystallization: Allow the clear filtrate to cool slowly to room temperature. Crystal formation should be observed. Further cool the flask in an ice bath to maximize the yield of crystals.
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.[3]
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Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: General Column Chromatography Procedure
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Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel bed.
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Elution: Begin eluting the column with the mobile phase, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.
-
Fraction Analysis: Analyze the collected fractions using a suitable technique (e.g., Thin Layer Chromatography - TLC) to identify the fractions containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: A typical workflow for the purification of this compound via recrystallization.
Caption: A logical flowchart for troubleshooting common purification challenges.
References
preventing degradation of 4-aminooctanoic acid during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 4-aminooctanoic acid to prevent its degradation.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and use of this compound.
Issue 1: Unexpected or Poor Experimental Results
-
Question: My experiments using this compound are yielding inconsistent or unexpected results. Could the compound have degraded?
-
Answer: Yes, degradation of this compound can significantly impact experimental outcomes. To troubleshoot, consider the following:
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Verify Storage Conditions: Confirm that the compound has been stored according to the recommended guidelines. Improper storage is a primary cause of degradation.
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Assess Purity: If you suspect degradation, it is crucial to re-analyze the purity of your this compound sample. A common method for this is High-Performance Liquid Chromatography (HPLC).
-
Review Handling Procedures: Ensure that proper handling procedures were followed, such as allowing the container to reach room temperature before opening to prevent condensation, and using clean, dedicated spatulas.
-
Issue 2: Visible Changes in the Compound
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Question: I've noticed a change in the color or texture of my solid this compound. What should I do?
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Answer: Any visible change in the physical appearance of the compound, such as discoloration (e.g., yellowing) or clumping, can be an indicator of degradation or contamination. It is strongly recommended to perform a purity analysis before using the material in any experiment. If the purity is compromised, the batch should be discarded.
Issue 3: Reduced Solubility
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Question: My this compound is not dissolving as expected. Could this be due to degradation?
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Answer: A decrease in solubility can be a sign of degradation, as degradation products may be less soluble than the parent compound. Verify that you are using an appropriate solvent and concentration. If solubility issues persist with a previously effective solvent, this may indicate purity problems. Consider sonicating the solution to aid dissolution, but if it remains insoluble, a purity check is warranted.
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the optimal storage conditions for solid this compound?
-
A1: For long-term stability, solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place. Recommended temperatures are between 2-8°C for short-term storage, and -20°C for long-term storage.[1][2][3] Storing under an inert atmosphere, such as argon or nitrogen, is also recommended to minimize oxidation.[4]
-
-
Q2: How should I store solutions of this compound?
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A2: Stock solutions should be prepared in a suitable solvent, aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C.[1] Solutions are generally less stable than the solid compound.
-
-
Q3: Is this compound sensitive to light?
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A3: While specific photodegradation studies for this compound are not widely available, many amino acids are light-sensitive. Therefore, it is best practice to store it in an opaque or amber container and in a dark environment to prevent potential photodegradation.
-
-
Q4: Is this compound hygroscopic?
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A4: Amino acids can be hygroscopic. To prevent moisture absorption, which can accelerate degradation, always allow the container to equilibrate to room temperature in a desiccator before opening.[5] Seal the container tightly after use.
-
Degradation and Stability
-
Q5: What are the potential degradation pathways for this compound?
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A5: While specific degradation pathways under storage are not extensively documented, general degradation mechanisms for amino acids can apply. These include oxidation, especially if exposed to air and/or light, and reactions with contaminants. Hazardous decomposition products upon heating include carbon oxides and nitrogen oxides.[5][6] In specific enzymatic reactions, 8-aminooctanoic acid can form dimer and trimer lactams.[7]
-
-
Q6: What substances are incompatible with this compound?
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A6: this compound is incompatible with strong oxidizing agents.[6] Avoid storing it in proximity to such chemicals.
-
-
Q7: What is the expected shelf-life of this compound?
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A7: The shelf-life of this compound is highly dependent on storage conditions. When stored properly in a sealed container at -20°C, it can be stable for at least a year.[1] However, it is always recommended to check the manufacturer's expiration date and to re-analyze the purity of older batches before use.
-
Data on Storage Conditions
| Parameter | Recommendation | Rationale |
| Form | Solid (lyophilized powder) | More stable than solutions. |
| Temperature | -20°C (long-term); 2-8°C (short-term) | Slows down chemical degradation reactions.[1][3] |
| Humidity | Store in a desiccated environment | Moisture can accelerate degradation. |
| Light | Protect from light (store in the dark) | Light can induce photochemical degradation. |
| Atmosphere | Store under an inert gas (e.g., Argon) | Prevents oxidation.[4] |
| Container | Tightly sealed, opaque or amber vial | Prevents exposure to air, moisture, and light.[5][8] |
Experimental Protocols
Purity Analysis of this compound by HPLC
This protocol describes a general method for determining the purity of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC) with pre-column derivatization for UV or fluorescence detection. Derivatization is often necessary as this compound lacks a strong chromophore.
1. Materials and Reagents
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This compound (sample and reference standard)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
Derivatization reagent (e.g., o-Phthalaldehyde (OPA) with a thiol, or Dansyl Chloride)
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Borate (B1201080) buffer (for OPA derivatization) or appropriate buffer for other reagents
2. Preparation of Solutions
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
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Sample Diluent: Mobile Phase A or a mixture of Mobile Phase A and B.
-
Reference Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the sample diluent to a known concentration (e.g., 1 mg/mL).
-
Sample Solution: Prepare the this compound sample to be tested at the same concentration as the reference standard stock solution.
3. Derivatization Procedure (Example with OPA)
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To 100 µL of the sample or standard solution, add 400 µL of borate buffer.
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Add 50 µL of the OPA/thiol reagent solution.
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Vortex briefly and allow the reaction to proceed for a defined time (e.g., 2 minutes) at room temperature before injection. Note: The derivatization time should be consistent for all samples and standards.
4. HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
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Detection: Fluorescence detector (Excitation: 340 nm, Emission: 450 nm for OPA derivatives) or UV detector (e.g., 254 nm for Dansyl derivatives).
-
Injection Volume: 10 µL.
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Gradient Elution (Example):
-
0-5 min: 10% B
-
5-25 min: 10% to 70% B (linear gradient)
-
25-30 min: 70% to 10% B (linear gradient)
-
30-35 min: 10% B (re-equilibration)
-
5. Data Analysis
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Integrate the peak areas of the this compound derivative in both the reference standard and sample chromatograms.
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Calculate the purity of the sample by comparing its peak area to that of the reference standard, taking into account any impurities detected.
Visualizations
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Key environmental factors that can cause degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. calpaclab.com [calpaclab.com]
- 5. pipharm.com [pipharm.com]
- 6. fishersci.com [fishersci.com]
- 7. 8-Aminooctanoic acid | 1002-57-9 [chemicalbook.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
overcoming solubility issues with 4-aminooctanoic acid in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 4-aminooctanoic acid in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound is an amino acid with an eight-carbon aliphatic chain. Its structure contains both a basic amino group and an acidic carboxylic acid group, allowing it to exist as a zwitterion. The long, nonpolar octanoic acid tail confers significant hydrophobicity, which generally results in low solubility in neutral aqueous buffers. Like many amino acids, its solubility is highly dependent on pH.[1][2]
Q2: Why is my this compound not dissolving in a neutral aqueous buffer (e.g., PBS pH 7.2)?
At its isoelectric point (pI), the net charge of the this compound molecule is zero.[2] In this zwitterionic state, strong intermolecular ionic attractions combined with the hydrophobic nature of the carbon chain lead to minimal aqueous solubility.[2] Neutral buffers, such as PBS at pH 7.2, are often close to the pI of amino acids, thus resulting in poor dissolution. To improve solubility, the pH of the solution must be adjusted away from the pI.[2][3]
Q3: How does adjusting the pH improve the solubility of this compound?
Adjusting the pH alters the ionization state of the amino and carboxyl groups, increasing the net charge of the molecule and enhancing its interaction with polar water molecules.[2]
-
Acidic Conditions (pH < pI): In an acidic solution (e.g., pH 2 units below the pI), the carboxylic acid group is protonated, and the amino group remains protonated (-NH₃⁺), resulting in a net positive charge and the formation of a more soluble cationic species.[1][2][3]
-
Alkaline Conditions (pH > pI): In a basic solution (e.g., pH 2 units above the pI), the amino group is deprotonated, and the carboxylic acid group is deprotonated (-COO⁻), resulting in a net negative charge and the formation of a more soluble anionic species.[1][3]
Q4: Can I use co-solvents to improve solubility, and which ones are recommended?
Yes, using a water-miscible organic co-solvent can significantly improve the solubility of hydrophobic compounds.[3]
-
Recommended Solvents: For compounds with similar properties, Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used.[4] It is often practical to first prepare a concentrated stock solution in a solvent like DMSO and then dilute it into your aqueous buffer.[5]
-
Important Considerations: When using co-solvents, ensure the final concentration in your experiment is low enough to not interfere with your biological assay, as organic solvents can have physiological effects.[3][4]
Q5: Is it safe to heat the solution to aid the dissolution of this compound?
Gentle warming and sonication can be effective methods to increase the rate of dissolution.[6] However, this should be done with caution, as excessive or prolonged heating can lead to the degradation of the compound. It is recommended to warm the solution gently (e.g., to 37-40°C) and for a limited time.[5][6]
Q6: Are there other additives that can enhance solubility?
Yes, certain additives can be included in the buffer to improve protein and amino acid solubility.
-
L-Arginine and L-Glutamate: Adding a mixture of L-arginine and L-glutamate (e.g., at 50 mM) can increase the solubility of molecules by preventing aggregation.[7][8][9]
-
Detergents: Low concentrations of non-denaturing detergents can help solubilize aggregates.[7]
-
Salt Formation: Converting the amino acid into a salt (e.g., a hydrochloride or sodium salt) can dramatically improve aqueous solubility.[3]
Troubleshooting Guide for Common Solubility Issues
| Problem | Potential Cause | Recommended Solution |
| Compound does not dissolve in neutral aqueous buffer. | The buffer pH is too close to the compound's isoelectric point (pI), minimizing its net charge and solubility.[2][3] | Adjust the pH of the buffer to be at least 2 units above or below the predicted pI. Alternatively, first dissolve the compound in a small amount of dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) and then carefully titrate it into your final buffer.[2][5] |
| Precipitation occurs when adding a DMSO stock solution to the aqueous medium. | The compound's solubility limit in the final buffer has been exceeded, or the final concentration of DMSO is too high, causing the compound to crash out (a phenomenon known as "salting out").[5][6] | Prepare a more concentrated stock solution in DMSO to minimize the volume added. Perform a serial dilution to determine the kinetic solubility limit in your specific buffer. Add the stock solution slowly while vortexing the buffer.[5] |
| Inconsistent experimental results are observed. | The compound may be degrading in the aqueous solution over time, or it may not be fully dissolved, leading to inaccurate concentrations. | Prepare fresh solutions immediately before each experiment.[5] Avoid repeated freeze-thaw cycles of stock solutions.[5] Ensure the compound is fully dissolved by visual inspection before use. |
| Solution becomes cloudy after pH adjustment. | The pH was adjusted back towards the isoelectric point, causing the compound to precipitate. | Ensure the final pH of the working solution remains sufficiently far from the pI. If the experimental pH must be near the pI, consider using a co-solvent or solubility-enhancing excipients.[3][7] |
Quantitative Data: Representative Solubility Profile
Direct experimental solubility data for this compound is not widely published. The following table provides a representative solubility profile based on the physicochemical properties of the molecule and data from structurally similar amino acids. Actual solubility should be determined experimentally.
| Solvent/Buffer | Expected Solubility | Rationale / Comments |
| Water (at pI) | Very Low | Zwitterionic form with a hydrophobic tail leads to minimal solubility.[2] |
| Aqueous Buffer (pH < 4) | Enhanced | The molecule carries a net positive charge, increasing its polarity and solubility.[1][2] |
| Aqueous Buffer (pH > 10) | Enhanced | The molecule carries a net negative charge, increasing its polarity and solubility.[1] |
| PBS (pH 7.2 - 7.4) | Low | pH is likely close to the isoelectric point.[2] A related compound, 4-acetamidobutyric acid, has a solubility of ~10 mg/mL in PBS pH 7.2.[4] |
| DMSO | Soluble | A strong organic solvent capable of disrupting intermolecular forces. A related compound, 8-aminooctanoic acid, is reported to be insoluble or only slightly soluble in DMSO, so experimental verification is critical.[10][11] |
| Ethanol | Sparingly Soluble | The polarity of ethanol is intermediate. Solubility is expected to be lower than in DMSO but higher than in neutral water.[1][12] |
Experimental Protocols
Protocol 1: pH-Dependent Aqueous Solubility Determination
This protocol outlines a method to determine the solubility profile of this compound across a range of pH values.
-
Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10 at a constant ionic strength.[3]
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific pH buffer. Ensure enough solid is present to create a saturated solution.
-
Equilibration: Seal the vials and agitate them on a shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[13]
-
Sample Separation: After equilibration, allow the vials to stand so that the excess solid can settle. Centrifuge the samples to pellet any remaining undissolved solid.
-
Analysis: Carefully remove an aliquot from the clear supernatant. Dilute the aliquot with the appropriate mobile phase and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.
-
Data Plotting: Plot the measured solubility (e.g., in mg/mL or mM) against the pH of the buffer to visualize the pH-solubility profile.
Protocol 2: Preparation of a Stock Solution Using a Co-Solvent
This protocol describes the preparation of a concentrated stock solution in an organic solvent for subsequent dilution into aqueous media.
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile vial.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired high concentration (e.g., 100 mM).
-
Dissolution: Vortex the vial vigorously for 1-2 minutes. If necessary, use a sonicator bath for 5-10 minutes or gently warm the solution to no more than 40°C to aid dissolution.[6]
-
Storage: Once fully dissolved, store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5]
-
Application: For experiments, thaw an aliquot and add it dropwise to your pre-warmed, stirring aqueous buffer to achieve the final desired concentration.
Visualizations
Caption: A logical workflow for troubleshooting solubility issues with this compound.
Caption: Ionization states of this compound at different pH levels and their effect on solubility.
References
- 1. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. A simple method for improving protein solubility and long-term stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ojs.kmutnb.ac.th [ojs.kmutnb.ac.th]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 13. Investigating the Effect of Basic Amino Acids and Glucosamine on the Solubility of Ibuprofen and Piroxicam - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Aminooctanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-aminooctanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods for synthesizing this compound are:
-
Hofmann Rearrangement: This route typically starts from heptanedioic acid, which is converted to its mono-amide, followed by a Hofmann rearrangement to yield this compound. This reaction involves the conversion of a primary amide to a primary amine with one less carbon atom.[1][2]
-
Reductive Amination: This method involves the reaction of a 4-oxo-octanoic acid derivative with an amine source in the presence of a reducing agent. It is a versatile method for forming amines from carbonyl compounds.[3][4]
-
Gabriel Synthesis: This synthesis transforms a primary alkyl halide, such as ethyl 4-bromooctanoate, into a primary amine using potassium phthalimide (B116566).[5][6][7]
Q2: What is a common side reaction that can occur with this compound itself?
A2: this compound can undergo intramolecular cyclization, especially under thermal stress, to form a five-membered ring lactam, specifically 5-butyl-pyrrolidin-2-one. This is a common reaction for gamma-amino acids.
Troubleshooting Guides by Synthetic Route
Below are detailed troubleshooting guides for the common synthetic routes to this compound.
Hofmann Rearrangement Route
This pathway involves the conversion of heptanediamide (B161755) or the mono-amide of heptanedioic acid to this compound.
Experimental Protocol: Hofmann Rearrangement of Heptanediamide
-
Preparation of N-bromoamide: Heptanediamide is treated with a cold aqueous solution of sodium hypobromite (B1234621) (or bromine and sodium hydroxide). The temperature is maintained close to 0°C to control the reaction.
-
Rearrangement: The reaction mixture is then carefully warmed. The N-bromoamide intermediate rearranges to form an isocyanate.[1][8]
-
Hydrolysis: The isocyanate is hydrolyzed in situ by the aqueous base to form the primary amine and carbon dioxide.[8]
-
Workup: The reaction mixture is acidified to precipitate the this compound, which can then be isolated by filtration and purified by recrystallization.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete conversion of the amide. | Ensure a sufficient excess of the hypobromite reagent is used. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
| Low yields are common for alkyl chains longer than six carbons in a traditional Hofmann rearrangement.[9] | Consider using alternative reagents like bromine and sodium methoxide (B1231860) in methanol. This will initially form the carbamate, which can then be hydrolyzed to the amine.[2][9] | |
| Presence of Urea Byproducts (R-NH-CO-NH-R) | The intermediate isocyanate can react with the already formed amine product.[9] | Maintain a low concentration of the amine product by slowly adding the reactants or by performing the reaction under dilute conditions. |
| Presence of Acylurea Byproducts (R-CO-NH-CO-NH-R) | The isocyanate intermediate can react with the unreacted starting amide.[2] | Use a slight excess of the hypobromite to ensure all the amide is consumed. Careful control of stoichiometry is crucial. |
| Reaction Does Not Proceed | The N-bromoamide anion is not forming or rearranging. | Ensure the basicity of the solution is sufficient for the deprotonation of the N-bromoamide. Check the quality of the bromine and sodium hydroxide. |
Quantitative Data Summary (Hypothetical)
| Side Product | Typical Yield (%) | Conditions Favoring Formation |
| Urea Derivative | 5 - 15 | High concentration of amine product, prolonged reaction time. |
| Acylurea Derivative | 2 - 10 | Insufficient hypobromite, high concentration of starting amide. |
Logical Workflow for Troubleshooting Hofmann Rearrangement
Reductive Amination Route
This approach synthesizes this compound from 4-oxooctanoic acid.
Experimental Protocol: Reductive Amination of 4-Oxooctanoic Acid
-
Imine Formation: 4-Oxooctanoic acid is dissolved in a suitable solvent (e.g., methanol) and treated with an ammonia (B1221849) source (e.g., ammonium (B1175870) chloride and a base, or aqueous ammonia). The reaction is stirred to form the intermediate imine.
-
Reduction: A reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120), is added to the reaction mixture. These reagents selectively reduce the imine to the amine.[10]
-
Workup: The reaction is quenched, and the solvent is removed. The pH is adjusted to the isoelectric point of this compound to precipitate the product. Further purification can be achieved by recrystallization or ion-exchange chromatography.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Reduction of the starting keto-acid to 4-hydroxyoctanoic acid. | Use a more selective reducing agent like sodium triacetoxyborohydride (STAB), which is less likely to reduce the ketone.[10][11] Ensure the pH is controlled, as the reduction of carbonyls by some agents is accelerated at lower pH.[10] |
| Incomplete imine formation. | Use a dehydrating agent (e.g., molecular sieves) or a Dean-Stark apparatus to remove water and drive the equilibrium towards imine formation. | |
| Formation of Tertiary Amine Byproduct | The product, this compound, reacts with another molecule of 4-oxooctanoic acid. | Use a large excess of the ammonia source to favor the reaction with the primary amine. A two-step procedure where the imine is formed first, followed by the addition of the reducing agent, can also prevent this.[10] |
| Reaction Stalls | The amine nucleophile is fully protonated and non-nucleophilic at low pH. | Maintain a slightly acidic pH (around 5-7) to facilitate imine formation without deactivating the amine.[10] |
Quantitative Data Summary (Hypothetical)
| Side Product | Typical Yield (%) | Conditions Favoring Formation |
| 4-Hydroxyoctanoic Acid | 5 - 20 | Use of non-selective reducing agents (e.g., NaBH₄), low pH. |
| Tertiary Amine | 2 - 10 | Insufficient ammonia source, one-pot reaction with a highly reactive carbonyl. |
Logical Workflow for Troubleshooting Reductive Amination
Gabriel Synthesis Route
This method uses ethyl 4-bromooctanoate as a starting material to introduce the amino group.
Experimental Protocol: Gabriel Synthesis of this compound
-
N-Alkylation: Potassium phthalimide is reacted with ethyl 4-bromooctanoate in a polar aprotic solvent like dimethylformamide (DMF) to form the N-alkylated phthalimide derivative.[6]
-
Hydrolysis/Hydrazinolysis: The phthalimide protecting group is removed. This can be achieved by acidic hydrolysis (e.g., with aqueous HCl) or, more commonly, by hydrazinolysis (reaction with hydrazine (B178648) hydrate).[5][6] Hydrazinolysis is often preferred as it proceeds under milder conditions.
-
Ester Hydrolysis and Workup: The ethyl ester is hydrolyzed under acidic or basic conditions. The reaction mixture is then worked up to isolate the this compound.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Yield of N-Alkylated Phthalimide | Incomplete reaction of the alkyl halide. | Ensure anhydrous conditions and use a high-purity polar aprotic solvent (e.g., DMF). The reaction may require elevated temperatures and prolonged reaction times. |
| Poor quality of potassium phthalimide. | Use freshly prepared or properly stored potassium phthalimide. | |
| Low Yield of this compound during Hydrolysis | Incomplete removal of the phthalimide group. | For acidic hydrolysis, ensure sufficient reaction time and temperature. For hydrazinolysis, ensure an adequate excess of hydrazine is used. |
| Formation of side products during hydrolysis. | Hydrazinolysis is generally cleaner. If using acidic hydrolysis, monitor for potential degradation of the product. | |
| Difficulty in Separating Product from Phthalhydrazide (B32825) | Phthalhydrazide, a byproduct of hydrazinolysis, can be difficult to remove.[5] | After hydrazinolysis, acidify the solution to protonate the desired amine, making it water-soluble, while the phthalhydrazide can be removed by filtration. |
Quantitative Data Summary (Hypothetical)
| Side Product | Typical Yield (%) | Conditions Favoring Formation |
| Unreacted Ethyl 4-bromooctanoate | 5 - 15 | Insufficient reaction time or temperature in the alkylation step. |
| Phthalic Acid/Phthalhydrazide | byproduct | Incomplete removal during workup. |
Logical Workflow for Troubleshooting Gabriel Synthesis
References
- 1. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. NAD(P)H‐Dependent Dehydrogenases for the Asymmetric Reductive Amination of Ketones: Structure, Mechanism, Evolution and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Gabriel Synthesis [drugfuture.com]
- 8. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing HPLC Separation of 4-Aminooctanoic Acid and its Isomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the High-Performance Liquid Chromatography (HPLC) separation of 4-aminooctanoic acid and its positional and optical isomers.
Disclaimer: this compound is a specific, non-proteinogenic amino acid. As such, publicly available, validated HPLC methods are scarce. The guidance provided herein is based on established principles for the separation of isomeric, small-molecule amino acids and should be adapted as a starting point for method development and troubleshooting.
Frequently Asked questions (FAQs)
Q1: What are the main challenges in separating this compound and its isomers?
A1: The primary challenges stem from the inherent properties of these molecules:
-
High Polarity: Like other amino acids, this compound is polar, leading to poor retention on traditional reversed-phase (RP) columns like C18. This often results in elution near the column's void volume.[1]
-
Lack of a Strong Chromophore: The molecule does not absorb UV light strongly, making detection by standard UV-Vis detectors challenging and resulting in low sensitivity.[1][2]
-
Structural Similarity of Isomers: Positional isomers (e.g., 2-, 3-, or 8-aminooctanoic acid) and stereoisomers (enantiomers) have very similar physicochemical properties, making their separation difficult. Co-elution is a common problem.[1][3]
Q2: What are the recommended HPLC modes for analyzing underivatized this compound?
A2: For underivatized analysis, consider the following modes:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for retaining and separating highly polar compounds. HILIC uses a polar stationary phase with a high-organic mobile phase, offering a distinct separation mechanism from reversed-phase.[1][4][5][6][7]
-
Ion-Pair Chromatography (IPC): This method is a variation of reversed-phase HPLC where an ion-pairing reagent is added to the mobile phase.[8][9] The reagent forms a neutral complex with the charged amino acid, enhancing its retention on a nonpolar stationary phase like C18.[1][8][10]
Q3: Is derivatization necessary for the analysis of this compound?
A3: Derivatization is highly recommended. Pre-column derivatization involves reacting the amino acid with a labeling agent before injection. This can significantly improve the analysis by:
-
Increasing Detectability: Attaching a fluorescent tag or a strong chromophore allows for sensitive detection.[11][12] Common reagents include o-phthalaldehyde (B127526) (OPA) for primary amines and 9-fluorenylmethyl chloroformate (FMOC) for both primary and secondary amines.[11][12][13][14]
-
Improving Chromatographic Separation: The derivatized molecule is typically more hydrophobic, which improves retention and peak shape in reversed-phase HPLC.[11]
Q4: How can I separate the enantiomers (chiral isomers) of this compound?
A4: Chiral separation requires a chiral environment. This can be achieved by:
-
Using a Chiral Stationary Phase (CSP): This is the most direct method. Columns with selectors based on cyclodextrins, crown ethers, or macrocyclic antibiotics are commonly used for amino acid enantioseparation.[15][16][17]
-
Chiral Derivatization: Reacting the amino acid with a chiral derivatizing reagent creates diastereomers. These diastereomers have different physical properties and can often be separated on a standard achiral column (e.g., C18).[2]
-
Ligand-Exchange Chromatography (LEC): This technique uses a chiral selector, often a complex of an L-amino acid (like L-proline or L-hydroxyproline) and a metal ion (like Cu(II)), either coated on the stationary phase or added to the mobile phase.[18]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem 1: Poor or no retention of the analyte on a C18 column.
-
Question: My this compound peak is eluting in the void volume of my C18 column. What should I do?
-
Answer: This is expected due to the high polarity of the analyte.
-
Solution 1: Switch to HILIC. A HILIC column will provide better retention for polar compounds.[4][7]
-
Solution 2: Use Ion-Pair Chromatography. Add an ion-pairing reagent like sodium dodecyl sulfate (B86663) (for positive ion mode) or a perfluorinated carboxylic acid like heptafluorobutyric acid (HFBA) to the mobile phase to increase retention on the C18 column.[8][10]
-
Solution 3: Derivatize the Analyte. Pre-column derivatization with a reagent like FMOC-Cl will increase the hydrophobicity of the analyte, leading to greater retention in reversed-phase.[12]
-
Problem 2: Poor resolution or complete co-elution of isomers.
-
Question: I can see a peak, but I suspect my positional or chiral isomers are co-eluting. How can I improve the separation?
-
Answer: Improving resolution requires optimizing the selectivity of your system.
-
Solution 1: Optimize the Mobile Phase. Systematically vary the mobile phase composition. Try switching the organic modifier (e.g., from acetonitrile (B52724) to methanol) as this can alter selectivity.[3] For ionizable isomers, adjusting the mobile phase pH can dramatically change retention and separation.[3]
-
Solution 2: Change the Stationary Phase. If mobile phase optimization fails, the column chemistry may be unsuitable. For aromatic positional isomers, a phenyl-hexyl or pentafluorophenyl (PFP) column can offer different selectivity through π-π interactions.[3][19] For chiral isomers, a dedicated chiral stationary phase is the most effective solution.[16]
-
Solution 3: Reduce the Flow Rate or Use a Gradient. A lower flow rate can increase column efficiency. A shallow gradient elution can also help to separate closely eluting peaks.[20]
-
Problem 3: Low sensitivity or no detectable peak.
-
Question: I am injecting my sample, but the peak is very small or not visible. How can I increase the signal?
-
Answer: This is likely due to the lack of a chromophore.
-
Solution 1: Use a More Sensitive Detector. If available, a mass spectrometer (MS) or a Charged Aerosol Detector (CAD) can detect compounds without a chromophore.[21]
-
Solution 2: Perform Pre-Column Derivatization. This is the most common solution. Derivatizing with a fluorescent reagent like OPA or FMOC allows for highly sensitive fluorescence detection.[13][14][22]
-
Problem 4: Poor peak shape (tailing or fronting).
-
Question: My analyte peak is tailing badly. What is the cause and how can I fix it?
-
Answer: Peak tailing for basic compounds like amino acids is often caused by secondary interactions with acidic silanol (B1196071) groups on the silica (B1680970) surface of the column.[20]
-
Solution 1: Adjust Mobile Phase pH. Operating at a low pH (e.g., below 3) will protonate the amine group and also suppress the ionization of many silanol groups, improving peak shape.
-
Solution 2: Add a Competing Base. Adding a small amount of an amine modifier, like triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites and reduce tailing.[20]
-
Solution 3: Use a Modern, End-Capped Column. High-purity silica columns with advanced end-capping are designed to minimize silanol interactions and provide better peak shapes for basic compounds.
-
Data Presentation
The following tables represent example data from a hypothetical method development study for separating this compound from a positional isomer (e.g., 8-aminooctanoic acid) using different HPLC modes.
Table 1: Effect of HPLC Mode on Retention and Resolution (Underivatized)
| HPLC Mode | Stationary Phase | Mobile Phase | Retention Time (4-amino) | Retention Time (8-amino) | Resolution (Rs) |
| Reversed-Phase | C18 | 50:50 ACN:H₂O | 1.2 min | 1.3 min | 0.5 (Co-elution) |
| Ion-Pair (RP) | C18 | 40:60 ACN:H₂O + 5mM HFBA | 4.5 min | 5.1 min | 1.6 |
| HILIC | Amide | 85:15 ACN:Buffer (pH 3) | 6.8 min | 5.9 min | 2.1 |
Table 2: Effect of Derivatization on Reversed-Phase Separation
| Analyte State | Stationary Phase | Detection | Retention Time (4-amino) | Retention Time (8-amino) | Resolution (Rs) |
| Underivatized | C18 | UV 210nm | 1.2 min | 1.3 min | 0.5 |
| FMOC-Derivatized | C18 | Fluorescence | 15.2 min | 16.8 min | 2.5 |
Experimental Protocols
Protocol 1: Pre-column Derivatization with OPA/MPA for Primary Amines
This protocol is for creating a fluorescent derivative of this compound for sensitive detection.
-
Reagent Preparation:
-
Borate (B1201080) Buffer (0.4 M, pH 10.2): Dissolve boric acid in water, and adjust pH to 10.2 with sodium hydroxide.
-
OPA Reagent: Dissolve 10 mg of o-phthalaldehyde in 1 mL of methanol, then add 9 mL of the 0.4 M borate buffer.
-
MPA Reagent: Add 10 µL of 3-mercaptopropionic acid (MPA) to 10 mL of 0.4 M borate buffer.
-
-
Derivatization Procedure (can be automated):
-
In an autosampler vial, mix 10 µL of the amino acid sample/standard with 10 µL of the OPA reagent.
-
Wait for 1 minute.
-
Add 10 µL of the MPA reagent and mix.
-
Wait for another 2 minutes for the reaction to complete.
-
Inject a suitable volume (e.g., 10-20 µL) onto the HPLC system.
-
Protocol 2: General HILIC Method for Underivatized Amino Acid Isomers
This protocol provides a starting point for separating polar isomers without derivatization.
-
Column: A HILIC column with an amide, diol, or bare silica stationary phase (e.g., 150 mm x 4.6 mm, 3 µm).
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, adjusted to pH 3.0 with formic acid.
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, adjusted to pH 3.0 with formic acid.
-
Gradient Program:
-
0-2 min: 100% A
-
2-15 min: Linear gradient to 50% B
-
15-18 min: Hold at 50% B
-
18-20 min: Return to 100% A
-
20-30 min: Column re-equilibration
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: Mass Spectrometry (ESI+) or Charged Aerosol Detector (CAD).
Visualizations
Caption: Workflow for HPLC method development for separating isomers.
Caption: Decision tree for troubleshooting common HPLC separation issues.
Caption: Principle of OPA/MPA derivatization for primary amines.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. waters.com [waters.com]
- 5. halocolumns.com [halocolumns.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. Reversed Phase Ion Pair Chromatography in Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Determination of amino acids by ion-pair liquid chromatography with post-column derivatization using 1,2-naphthoquinone-4-sulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 13. jasco-global.com [jasco-global.com]
- 14. shimadzu.com [shimadzu.com]
- 15. tandfonline.com [tandfonline.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. mdpi.com [mdpi.com]
- 18. Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. benchchem.com [benchchem.com]
- 21. Performance of ion pairing chromatography and hydrophilic interaction liquid chromatography coupled to charged aerosol detection for the analysis of underivatized amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Determine Amino Acid Contents with OPA-FMOC Pre-column Derivatization RP-HPLC [spkx.net.cn]
challenges in the scale-up of 4-aminooctanoic acid production
Welcome to the technical support center for the scale-up of 4-aminooctanoic acid production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during synthesis, fermentation, and purification processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary routes for this compound production at an industrial scale?
A1: The two primary routes for producing this compound are chemical synthesis and biosynthesis (fermentation). Chemical synthesis often involves multi-step processes starting from commercially available precursors. Biosynthesis typically utilizes engineered microorganisms to convert renewable feedstocks into the target molecule. The choice between these routes depends on factors such as desired stereospecificity, cost of raw materials, and environmental considerations.
Q2: What are the main challenges in the chemical synthesis of this compound during scale-up?
A2: Key challenges in scaling up the chemical synthesis of this compound include managing reaction thermodynamics, ensuring reagent stability, and controlling by-product formation. For instance, methods like the Hofmann rearrangement or Beckmann rearrangement can have low reaction yields or require harsh conditions that are difficult to manage at a large scale.[1] Additionally, ensuring high purity and stereoselectivity can be problematic with some chemical routes.[2]
Q3: What are the common issues encountered during the fermentation scale-up for amino acid production?
A3: During the scale-up of fermentation processes for amino acid production, common issues include maintaining optimal and homogenous culture conditions within large bioreactors.[3] Gradients in pH, dissolved oxygen, and substrate concentration can lead to cellular stress, reducing yield and productivity.[3] Other challenges include preventing contamination, managing foaming, and dealing with product toxicity to the microbial host.
Q4: What are the major hurdles in the downstream purification of this compound?
A4: The primary hurdles in purifying this compound, particularly from fermentation broths, are the removal of structurally similar impurities such as other organic acids, amino acids, and residual media components.[4][5] The product's water solubility can also complicate extraction and separation processes.[4] Developing a cost-effective and efficient multi-step purification scheme is crucial, as downstream processing can account for a significant portion of the total production cost.
Troubleshooting Guides
Fermentation Process
| Issue | Potential Causes | Troubleshooting Steps |
| Low Yield | Suboptimal media composition, nutrient limitation, product inhibition, non-ideal pH or temperature. | 1. Optimize media components and feed strategy.2. Monitor and control pH and temperature within the optimal range for the production strain.3. Consider in-situ product removal to alleviate toxicity. |
| Sluggish or Stuck Fermentation | Poor inoculum health, accumulation of inhibitory by-products, phage contamination, insufficient aeration.[6] | 1. Ensure a healthy and active inoculum.2. Analyze broth for inhibitory substances.3. Check for phage contamination.4. Optimize agitation and aeration rates to maintain dissolved oxygen levels. |
| Foaming | High protein content in media, high cell density, excessive agitation. | 1. Add an appropriate antifoaming agent.2. Optimize agitation speed.3. Use a bioreactor with a mechanical foam breaker. |
| Inconsistent Batch Performance | Variability in raw materials, inconsistent inoculum preparation, fluctuations in process parameters. | 1. Implement stringent quality control for all raw materials.2. Standardize inoculum preparation protocol.3. Ensure precise control and monitoring of all critical process parameters. |
Downstream Purification
| Issue | Potential Causes | Troubleshooting Steps |
| Low Purity | Inefficient separation of related impurities, co-elution in chromatography, membrane fouling. | 1. Optimize chromatography conditions (e.g., gradient, pH, resin choice).2. Incorporate additional purification steps (e.g., crystallization, different chromatography modes).3. Implement a pre-treatment step to reduce membrane foulants. |
| Low Recovery | Product degradation, product loss during transfers, irreversible binding to chromatography resins. | 1. Assess product stability at different pH and temperature conditions.2. Minimize the number of unit operations.3. Optimize elution conditions in chromatography to ensure complete product recovery. |
| High Salt Content in Final Product | Incomplete removal of salts from buffers or neutralization steps.[4] | 1. Utilize diafiltration or a desalting chromatography step.2. Optimize crystallization conditions to exclude salt inclusion. |
| Color Impurities | Presence of Maillard reaction products or other colored compounds from the fermentation broth. | 1. Treat the product stream with activated carbon.2. Optimize purification steps to specifically remove these impurities. |
Process Data and Parameters
Table 1: Comparison of Production Parameters for Amino Acids (Illustrative)
| Parameter | Biosynthesis (Fermentation) | Chemical Synthesis |
| Typical Titer | 10 - 100 g/L | N/A |
| Overall Yield | 40 - 80% (from glucose) | 60 - 85% (from precursor) |
| Purity (Crude) | 50 - 80% | 70 - 95% |
| Key By-products | Other organic acids, biomass, residual sugars | Isomers, unreacted starting materials, solvent residues |
| Stereoselectivity | High (>99% ee) | Variable, often requires chiral resolution |
| Operating Temperature | 25 - 40°C | -20 - 150°C |
| Operating Pressure | Atmospheric | Atmospheric to high pressure |
Note: Data is generalized for amino acid production and may vary for this compound.
Experimental Protocols
Protocol 1: General Fermentation for Amino Acid Production
-
Inoculum Preparation:
-
Aseptically transfer a cryopreserved vial of the production strain into a baffled flask containing a seed medium.
-
Incubate at the optimal temperature and agitation speed for 24-48 hours until the culture reaches the exponential growth phase.
-
-
Bioreactor Preparation:
-
Prepare the production medium and sterilize the bioreactor.
-
Calibrate pH and dissolved oxygen probes.
-
-
Inoculation and Fermentation:
-
Transfer the seed culture to the sterilized bioreactor (typically 5-10% v/v).
-
Maintain the fermentation at the desired temperature, pH, and dissolved oxygen levels. The pH is typically controlled by the automated addition of an acid or base.
-
Implement a feeding strategy (e.g., fed-batch) to supply the primary carbon source and other limiting nutrients.
-
-
Monitoring:
-
Regularly sample the culture to monitor cell growth (OD600), substrate consumption, and product formation using methods like HPLC.
-
-
Harvesting:
-
Once the fermentation reaches the desired product titer or substrate is depleted, cool the bioreactor to stop metabolic activity.
-
Proceed to cell separation and downstream processing.
-
Protocol 2: Downstream Purification via Ion-Exchange Chromatography
-
Clarification:
-
Remove microbial cells and other suspended solids from the fermentation broth by centrifugation or microfiltration.
-
-
Conditioning:
-
Adjust the pH and conductivity of the clarified broth to facilitate binding to the ion-exchange resin.
-
-
Ion-Exchange Chromatography:
-
Equilibrate a cation exchange chromatography column with a suitable buffer.
-
Load the conditioned broth onto the column.
-
Wash the column with the equilibration buffer to remove unbound impurities.
-
Elute the bound this compound using a pH or salt gradient.
-
-
Fraction Collection and Analysis:
-
Collect fractions during the elution step.
-
Analyze the fractions for product concentration and purity using HPLC.
-
-
Desalting and Concentration:
-
Pool the pure fractions.
-
Remove salts and concentrate the product using nanofiltration or reverse osmosis.
-
-
Final Product Formulation:
-
The concentrated, desalted product can be crystallized or lyophilized to obtain a stable, solid form.
-
Visualizations
References
- 1. US6916947B2 - Method of producing amino carboxylic acids - Google Patents [patents.google.com]
- 2. A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genome reduction improves octanoic acid production in scale down bioreactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. halo.science [halo.science]
- 5. researchgate.net [researchgate.net]
- 6. scottlab.com [scottlab.com]
Technical Support Center: Accurate Quantification of 4-Aminooctanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the accurate quantification of 4-aminooctanoic acid. The information is tailored for researchers, scientists, and drug development professionals utilizing analytical techniques for this purpose.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable analytical method for the accurate quantification of this compound in biological samples?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of this compound in complex biological matrices such as plasma, urine, and tissue homogenates.[1][][3] This technique offers high sensitivity and selectivity, which is crucial for accurately measuring low-abundance metabolites.[1][][3] While gas chromatography-mass spectrometry (GC-MS) can be used, it often requires a derivatization step to increase the volatility of the analyte.[4]
Q2: Why is derivatization sometimes recommended for the analysis of this compound?
A2: Derivatization may be employed to improve chromatographic retention and enhance ionization efficiency.[1][4] As a polar molecule, this compound may exhibit poor retention on traditional reversed-phase chromatography columns.[3] Derivatization of the amino group can increase its hydrophobicity, leading to better separation and peak shape.
Q3: What are the main challenges encountered during the quantification of this compound?
A3: Common challenges include:
-
Matrix Effects: Components of the biological sample can interfere with the ionization of this compound, leading to inaccurate quantification.[]
-
Low Endogenous Concentrations: If analyzing endogenous levels, the low concentration of this compound can be a challenge, requiring highly sensitive instrumentation.[]
-
Poor Chromatographic Retention: Due to its polarity, achieving good retention and separation on reversed-phase columns can be difficult.[3]
-
Lack of Validated Protocols: Detailed, validated experimental protocols specifically for this compound are not widely available in scientific literature, requiring adaptation of methods for similar compounds.[1]
Q4: How can I overcome poor retention of this compound on a C18 column?
A4: To improve retention on a C18 column, you can try the following:
-
Derivatization: As mentioned, this can increase the hydrophobicity of the molecule.
-
Use of Ion-Pairing Reagents: Adding an ion-pairing reagent to the mobile phase can enhance retention.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the separation of polar compounds and can be an excellent alternative to reversed-phase chromatography for underivatized amino acids.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the quantification of this compound using LC-MS/MS.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase composition. | Optimize the mobile phase pH and organic solvent gradient. |
| Column overload. | Reduce the injection volume or sample concentration.[5] | |
| Secondary interactions with the column. | Use a column with end-capping or a different stationary phase. Consider adding a small amount of a competing base to the mobile phase. | |
| Low Signal Intensity/Poor Sensitivity | Inefficient ionization. | Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature).[6] Ensure the mobile phase pH is suitable for protonating the amino group (positive ion mode).[6] |
| Matrix suppression. | Improve sample preparation to remove interfering substances (e.g., use solid-phase extraction).[7] Dilute the sample. Use a stable isotope-labeled internal standard to compensate for matrix effects.[4] | |
| Suboptimal MRM transition. | Optimize the precursor and product ions for this compound and the internal standard. | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity solvents and additives.[8] Flush the LC system.[8] |
| Dirty ion source. | Clean the ion source components according to the manufacturer's instructions. | |
| Inconsistent Retention Times | Inadequate column equilibration. | Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection.[9] |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature.[9] | |
| Pump malfunction. | Check the pump for leaks and ensure it is delivering a stable flow rate.[9] |
Experimental Protocols
Sample Preparation (Plasma)
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Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing a stable isotope-labeled internal standard.
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Vortex: Vortex the mixture for 30 seconds to precipitate proteins.
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Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Method
-
Liquid Chromatograph: A UHPLC system is recommended for better resolution and faster analysis times.[4]
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) or a HILIC column.[1][4]
-
Mobile Phase A: 0.1% formic acid in water.[4]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[4]
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.[4]
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.[1][4]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).[1]
Quantitative Data Summary
As published quantitative data for this compound in various biological matrices is scarce, the following table is provided as a template for researchers to summarize their own findings.[1]
| Matrix | Sample Group | Mean Concentration (ng/mL) | Standard Deviation | n |
| Human Plasma | Control | Enter Data | Enter Data | Enter Data |
| Treated | Enter Data | Enter Data | Enter Data | |
| Rat Urine | Control | Enter Data | Enter Data | Enter Data |
| Treated | Enter Data | Enter Data | Enter Data | |
| Cell Lysate | Control | Enter Data | Enter Data | Enter Data |
| Treated | Enter Data | Enter Data | Enter Data |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Troubleshooting decision tree for LC-MS/MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 3. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 8. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
addressing matrix effects in LC-MS analysis of 4-aminooctanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of 4-aminooctanoic acid.
Troubleshooting Guides
This section provides solutions to common issues encountered during the LC-MS analysis of this compound, focusing on problems arising from matrix effects.
Issue 1: Poor Reproducibility and Inaccurate Quantification
-
Symptoms: High variability in peak areas for this compound across replicate injections of the same sample; inconsistent results between different sample batches.
-
Possible Cause: Inconsistent ion suppression or enhancement caused by variable concentrations of co-eluting matrix components.[1][2]
-
Troubleshooting Steps:
-
Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective way to compensate for matrix effects is to use a SIL-IS, such as this compound-d4.[3][4][5] The SIL-IS co-elutes with the analyte and experiences similar ionization effects, allowing for accurate correction.[6][7]
-
Optimize Sample Preparation: Enhance the removal of interfering matrix components.[1][8] Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective than simple protein precipitation.[9][10]
-
Chromatographic Separation Improvement: Modify the LC method to separate this compound from the regions of significant ion suppression.[11][12] This can be achieved by adjusting the gradient, changing the mobile phase composition, or using a different column chemistry, such as HILIC for polar compounds like amino acids.[13]
-
Issue 2: Low Signal Intensity and Poor Sensitivity for this compound
-
Symptoms: The peak for this compound is very small or not detectable, even at concentrations expected to be within the instrument's sensitivity range.
-
Possible Cause: Significant ion suppression is reducing the ionization efficiency of this compound in the mass spectrometer's ion source.[14][15]
-
Troubleshooting Steps:
-
Perform a Post-Column Infusion Experiment: This will identify the retention time regions where ion suppression is most severe.[11][16] By understanding this, you can adjust your chromatography to ensure this compound elutes in a "cleaner" region.
-
Enhance Sample Cleanup: Focus on removing classes of compounds known to cause significant ion suppression, such as phospholipids (B1166683) in plasma samples.[9]
-
Sample Dilution: If the concentration of this compound is high enough, diluting the sample can reduce the concentration of matrix components and thereby lessen ion suppression.[11][17]
-
Check for Ion Source Contamination: A dirty ion source can lead to generalized low signal intensity.[14] Regular cleaning and maintenance are crucial.
-
Issue 3: The Stable Isotope-Labeled Internal Standard (SIL-IS) Signal is Also Suppressed
-
Symptoms: Both the this compound and its SIL-IS show low and variable signal intensity.
-
Possible Cause: Severe matrix effects are suppressing the ionization of both the analyte and the internal standard.[6]
-
Troubleshooting Steps:
-
Re-evaluate Sample Preparation: The current sample preparation method is not sufficiently removing the interfering matrix components. Consider more rigorous cleanup techniques.[10]
-
Optimize Chromatographic Conditions: Even with a SIL-IS, significant ion suppression can limit the overall sensitivity of the assay.[12] Aim to move the elution of both the analyte and IS to a region of lower matrix interference.
-
Consider a Different Ionization Source: If using electrospray ionization (ESI), atmospheric pressure chemical ionization (APCI) might be less susceptible to matrix effects for your specific analyte and matrix.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: Matrix effects are the alteration of ionization efficiency of a target analyte by the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which negatively impact the accuracy and reproducibility of quantification.[11]
Q2: Why is this compound susceptible to matrix effects?
A2: As a polar amino acid, this compound can be challenging to retain on traditional reversed-phase columns, often causing it to elute early with other polar matrix components, increasing the likelihood of ion suppression.[13]
Q3: How do I choose an appropriate internal standard for this compound analysis?
A3: A stable isotope-labeled (SIL) version of this compound (e.g., with deuterium (B1214612) or carbon-13 labels) is the ideal internal standard.[5][7] It has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample preparation and LC-MS analysis, thus effectively compensating for matrix effects.[3][6]
Q4: What are the best sample preparation techniques to reduce matrix effects for this compound in biological fluids?
A4: For biological fluids like plasma or urine, protein precipitation is a simple but often insufficient method.[10][18] Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) provide more thorough cleanup and are generally recommended to minimize matrix effects.[1][9]
Q5: Can I just dilute my sample to overcome matrix effects?
A5: Sample dilution can be an effective strategy if the concentration of this compound is high enough to remain well above the limit of quantification after dilution.[17] Dilution reduces the concentration of all matrix components, thereby mitigating their impact on ionization.[11]
Quantitative Data Summary
The following tables present hypothetical data to illustrate the impact of matrix effects and the effectiveness of mitigation strategies.
Table 1: Impact of Matrix Effects on this compound Quantification
| Sample Preparation Method | Analyte Peak Area (in Solvent) | Analyte Peak Area (in Matrix) | Signal Suppression (%) |
| Protein Precipitation | 1,200,000 | 480,000 | 60% |
| Liquid-Liquid Extraction | 1,200,000 | 840,000 | 30% |
| Solid-Phase Extraction | 1,200,000 | 1,080,000 | 10% |
Table 2: Effect of a Stable Isotope-Labeled Internal Standard (SIL-IS) on Quantitative Accuracy
| Sample Preparation | Without SIL-IS (%CV) | With SIL-IS (%CV) |
| Protein Precipitation | 35% | 8% |
| Liquid-Liquid Extraction | 20% | 4% |
| Solid-Phase Extraction | 12% | <2% |
Experimental Protocols
Protocol 1: Protein Precipitation
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile (B52724) containing the SIL-IS.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load 100 µL of the pre-treated sample (e.g., plasma diluted with 100 µL of 4% phosphoric acid) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interferences.
-
Elution: Elute this compound and the SIL-IS with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.
Protocol 3: Post-Column Infusion Experiment
-
Prepare a solution of this compound in the mobile phase at a concentration that gives a stable and mid-range signal.
-
Infuse this solution at a constant flow rate (e.g., 10 µL/min) into the LC eluent stream post-column using a T-connector.
-
Inject a blank, extracted matrix sample onto the LC system.
-
Monitor the signal of the infused this compound. Dips in the baseline indicate regions of ion suppression.
Visualizations
Caption: Troubleshooting workflow for low signal intensity issues.
Caption: Strategies to mitigate matrix effects in LC-MS analysis.
References
- 1. longdom.org [longdom.org]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. waters.com [waters.com]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. agilent.com [agilent.com]
- 14. zefsci.com [zefsci.com]
- 15. m.youtube.com [m.youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Derivatization of 4-Aminooctanoic Acid
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the efficiency of 4-aminooctanoic acid derivatization for analytical purposes such as GC-MS and HPLC.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for its analysis?
A1: Derivatization is crucial for several reasons. For Gas Chromatography (GC) analysis, the polar nature of this compound (due to its amino and carboxylic acid groups) makes it non-volatile. Derivatization replaces the active hydrogens on these functional groups with nonpolar moieties, increasing its volatility and thermal stability, which is essential for GC analysis.[1][2][3] For High-Performance Liquid Chromatography (HPLC), derivatization is employed to attach a chromophore or fluorophore to the molecule. This enhances its detectability by UV or fluorescence detectors, as native amino acids often lack a strong chromophore.[4][5]
Q2: How do I choose the right derivatization reagent for my analysis?
A2: The choice of reagent depends on the analytical technique.
-
For GC-MS: Silylation reagents are most common. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used to increase the volatility of the amino acid.[1][6] MTBSTFA derivatives are generally more stable and less sensitive to moisture compared to those from BSTFA.[1]
-
For HPLC with UV or Fluorescence Detection: Common choices include 9-fluorenylmethyl chloroformate (FMOC-Cl), o-phthalaldehyde (B127526) (OPA), and 6-aminoquinolyl-N-hydroxysuccinimyl carbamate (B1207046) (AQC).[6][7] FMOC-Cl and AQC are particularly useful for high-sensitivity fluorescence detection.[6]
Q3: Can I analyze this compound without derivatization?
A3: While challenging, it is possible. For HPLC, detection can be achieved at low UV wavelengths (200-220 nm) or by using detectors like Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometers (MS).[4] Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable separation technique for polar, underivatized amino acids.[8]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My derivatization reaction is resulting in a low yield of the desired product. What could be the cause?
A: Several factors can contribute to low derivatization yields.
-
Incorrect pH: Many derivatization reactions are highly pH-sensitive. For example, FMOC-Cl derivatization requires alkaline conditions (pH 9.0 is common) to proceed efficiently.[9] Similarly, the AccQ•Tag method (using AQC) is sensitive to pH, with incomplete derivatization occurring if the pH drops below 8.2. Acidic amino acids can be more affected by pH variations.[10]
-
Presence of Moisture: Silylation reagents are highly sensitive to moisture, which can consume the reagent and lead to poor reaction yield and instability of the derivatized analytes.[1] Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Insufficient Reagent: A sufficient molar excess of the derivatization reagent is necessary for the reaction to go to completion. For the AccQ•Tag method, a 4-6x molar excess of the reagent is recommended.[10] Insufficient reagent can lead to incomplete derivatization of some amino acids.[10]
-
Reaction Time and Temperature: Derivatization reactions require specific incubation times and temperatures for optimal completion. For instance, a protocol for MTBSTFA derivatization of amino acids involved heating at 100°C for 4 hours.[1] These conditions may need to be optimized for this compound.
Issue 2: Poor Reproducibility and Inconsistent Results
Q: I am getting highly variable results between my experimental runs. How can I improve reproducibility?
A: Inconsistent results are often due to subtle variations in the experimental procedure.
-
Reagent Stability: Some derivatization reagents or their solutions degrade over time. It is recommended to replace derivatization reagents and buffers daily for consistent results.[11]
-
Reaction Quenching: For some reactions, it is critical to stop the reaction consistently. For FMOC derivatization, which can be tricky, terminating the reaction by adding a volatile acid can prevent the formation of byproducts and improve reproducibility.[9]
-
Automated Derivatization: Manual derivatization can introduce variability. Automated pre-column derivatization systems, sometimes performed directly in the autosampler needle, can significantly improve throughput and reproducibility by minimizing manual steps.[12][13]
Issue 3: Chromatographic Problems (Peak Tailing, Split Peaks)
Q: My chromatograms show poor peak shape (tailing, fronting, or splitting). What is the cause and how can I fix it?
A: Poor peak shape can be caused by issues with the derivatization reaction or the chromatographic method itself.
-
Incomplete Derivatization: The presence of underivatized this compound can lead to tailing peaks due to its polar nature interacting with the column.[4] Re-optimize your derivatization conditions (pH, reagent concentration, time, temperature) to ensure the reaction goes to completion.
-
Formation of Multiple Derivatives: Some amino acids can produce multiple derivative products, leading to split or broad peaks. This can sometimes be addressed by modifying reaction conditions like temperature or reaction time.[1]
-
Mobile Phase pH: For RP-HPLC, controlling the mobile phase pH is critical, especially for zwitterionic compounds like amino acids. Using an acidic modifier like trifluoroacetic acid (TFA) or formic acid can suppress the ionization of any residual carboxylic acid groups and improve peak shape.[4]
-
Column Contamination and Carryover: Contamination from previous injections can cause carryover and distorted peaks. Employ aggressive wash solutions for the injector and consider changing the guard column if backpressure is high.[11][14]
Data Presentation: Comparison of Common Derivatization Reagents
| Reagent Class | Example Reagent | Analytical Method | Common Reaction Conditions | Advantages | Disadvantages |
| Silylation | MTBSTFA | GC-MS | Heat at 100°C for 2-4 hours in acetonitrile (B52724).[1] | Forms stable derivatives, less moisture sensitive than other silylating agents.[1] | Higher molecular weight derivatives result in longer elution times.[1] |
| Acyl Halides | FMOC-Cl | HPLC-UV/Fluorescence | Reaction at 25°C for 20 mins in borate (B1201080) buffer (pH 9.0).[9] | Rapid reaction, stable derivatives, high sensitivity with fluorescence detection.[7] | Hydrolysis byproduct can interfere; reaction can be non-reproducible.[7][9] |
| Dialdehydes | OPA | HPLC-Fluorescence | Rapid reaction at room temperature in the presence of a thiol. | High sensitivity, suitable for automated pre-column derivatization.[15] | Derivatives can be unstable; does not react with secondary amines.[15] |
| Carbamates | AQC | HPLC-UV/Fluorescence | Reaction with borate buffer.[10] | Reacts with primary and secondary amines, stable derivatives, minimal interference from by-products.[7][10] | Hydrolysis by-products can potentially interfere with separation.[7] |
| Isothiocyanates | PITC | HPLC-UV | Room temperature reaction. | Useful for routine analysis where high sensitivity is not the primary concern.[15] | Less sensitive compared to fluorescence-based methods.[15] |
Experimental Protocols
Protocol 1: Silylation of this compound for GC-MS Analysis using MTBSTFA
-
Objective: To prepare a volatile derivative of this compound for GC-MS analysis.
-
Materials:
-
This compound standard or dried sample extract
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
-
Anhydrous Acetonitrile
-
Reaction vials (e.g., 2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas supply for drying
-
-
Methodology:
-
Place a known amount of this compound (e.g., 50 µL of a 100 µg/mL solution) into a reaction vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to remove all moisture.
-
Add 100 µL of anhydrous acetonitrile to redissolve the analyte.
-
Add 100 µL of neat MTBSTFA to the vial.
-
Securely cap the vial and vortex briefly to mix.
-
Heat the mixture at 100°C for 4 hours in a heating block or oven.[1]
-
Cool the sample to room temperature.
-
The sample is now ready for injection into the GC-MS system.
-
Protocol 2: Derivatization of this compound for HPLC-Fluorescence using FMOC-Cl
-
Objective: To label this compound with a fluorescent tag for sensitive HPLC analysis.
-
Materials:
-
This compound standard or sample
-
9-fluorenylmethyl chloroformate (FMOC-Cl) solution (e.g., 20 mM in anhydrous acetonitrile)
-
Borate Buffer (e.g., 50 mM sodium tetraborate, pH 9.0)
-
Reaction vials
-
-
Methodology:
-
In a reaction vial, combine 100 µL of the this compound sample (e.g., 2.5 mM) with 100 µL of the borate buffer (50 mM, pH 9.0).
-
Add 100 µL of the FMOC-Cl solution (20 mM).
-
Vortex the mixture immediately and thoroughly.
-
Incubate the reaction at room temperature (25°C) for 20 minutes.[9]
-
To stop the reaction and prevent byproduct formation, add a small amount of a volatile acid, such as formic acid, to lower the pH.[9]
-
The sample is now ready for HPLC analysis.
-
Visualizations
References
- 1. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 2. unitedchem.com [unitedchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. myfoodresearch.com [myfoodresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. waters.com [waters.com]
- 11. lcms.labrulez.com [lcms.labrulez.com]
- 12. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Appraisal of four pre-column derivatization methods for the high-performance liquid chromatographic determination of free amino acids in biological materials - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of 4-aminooctanoic acid in different pH and temperature conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-aminooctanoic acid under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, and the presence of oxidative agents.[1][2][3] Extreme pH values (both acidic and alkaline) and elevated temperatures can accelerate degradation.[4][5]
Q2: What is the expected shelf-life of this compound under optimal storage conditions?
A2: When stored as a solid in a cool, dry, and dark place, this compound is expected to be stable for an extended period. In a neutral pH solution and stored at low temperatures (-20°C to -80°C), it should remain stable for several months.[4] However, for quantitative applications, it is recommended to prepare fresh solutions or perform periodic purity checks.
Q3: What are the likely degradation pathways for this compound?
A3: Potential degradation pathways for this compound include oxidation of the amino group, and at elevated temperatures, potential intramolecular cyclization to form a lactam, or intermolecular reactions to form dimers and oligomers. Forced degradation studies are instrumental in identifying these pathways.[1][3][6][7]
Q4: How can I monitor the degradation of this compound in my samples?
A4: The most effective way to monitor degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9] These methods can separate the parent compound from its degradation products and allow for their quantification.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Experimental Results
Possible Cause: Degradation of this compound due to improper storage or handling.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that both solid and solution forms of this compound are stored at the recommended temperatures and protected from light.
-
Check Solution pH: Measure the pH of your stock and working solutions. Adjust to a neutral pH if necessary, as both acidic and alkaline conditions can promote degradation.[4]
-
Prepare Fresh Solutions: If degradation is suspected, prepare fresh solutions from a solid stock of this compound.
-
Perform a Purity Check: Analyze the solution using a qualified analytical method like HPLC to determine the purity of the this compound.
Issue 2: Appearance of Unknown Peaks in Chromatograms
Possible Cause: Formation of degradation products.
Troubleshooting Steps:
-
Characterize Unknown Peaks: If using LC-MS, analyze the mass-to-charge ratio (m/z) of the unknown peaks to hypothesize their structures.[7]
-
Conduct Forced Degradation Studies: Intentionally stress a sample of this compound with acid, base, heat, and oxidation to generate degradation products.[1][2] This can help in identifying the unknown peaks in your experimental samples.
-
Optimize Chromatographic Method: Adjust the mobile phase composition, pH, or gradient to improve the separation of the parent compound from its degradation products.[9]
Data on Stability of this compound
Table 1: Hypothetical Degradation of this compound (%) under Different pH and Temperature Conditions after 30 Days.
| Temperature | pH 3 | pH 7 | pH 10 |
| 4°C | < 1% | < 0.5% | < 2% |
| 25°C | ~5% | ~1% | ~8% |
| 50°C | > 20% | ~10% | > 30% |
Table 2: Summary of Potential Degradation Products of this compound.
| Stress Condition | Potential Degradation Product | Analytical Observation |
| Acidic pH / High Temp. | Intramolecular Cyclization Product (Lactam) | Appearance of a new peak with a lower mass in LC-MS. |
| Alkaline pH / High Temp. | Dimer/Oligomer | Appearance of peaks with higher molecular weights. |
| Oxidation | Oxidized Amino Group | Shift in retention time and change in mass spectrum. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation pathways and degradation products of this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or LC-MS system
Methodology:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in a solution containing 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid this compound at 105°C for 24 hours.
-
Analysis: Analyze all stressed samples, along with a control sample (this compound in water at room temperature), by a validated HPLC or LC-MS method.
Protocol 2: HPLC Method for the Analysis of this compound and its Degradation Products
Objective: To quantify this compound and separate it from its potential degradation products.
Instrumentation:
-
HPLC system with a UV or Mass Spectrometric detector.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm or MS in positive ion mode.
Visualizations
Caption: Experimental workflow for a typical stability study.
Caption: Troubleshooting decision tree for inconsistent results.
Caption: Potential degradation pathways of this compound.
References
- 1. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Stability of human blood serum aminoacids after storage at different pH and temperature conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biopharmaspec.com [biopharmaspec.com]
- 7. biopharmaspec.com [biopharmaspec.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of α,α-Disubstituted α-Amino Acids
Welcome to the technical support center for the synthesis of α,α-disubstituted α-amino acids. This resource is designed for researchers, chemists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these sterically demanding molecules.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I experiencing very low yields when trying to introduce a second substituent to my α-amino acid precursor?
This is the most common challenge and is almost always due to severe steric hindrance at the α-carbon.[1][2] Creating a quaternary carbon center bonded to an amino group and a carboxyl group is inherently difficult.
-
Troubleshooting Steps:
-
Increase Reaction Time and Temperature: Sterically hindered reactions are often slow. Cautiously increasing the reaction time and/or temperature can improve conversion. Monitor the reaction closely for decomposition.
-
Use a More Reactive Electrophile: Highly reactive electrophiles, such as allylic or benzylic halides, are more successful than less reactive ones like secondary alkyl halides.[3]
-
Optimize Your Base: For deprotonation, a strong, non-nucleophilic base is critical. For methods like the alkylation of glycine (B1666218) Schiff bases, switching from aqueous bases to solid bases (e.g., powdered KOH) in an organic solvent can be more effective for the second alkylation.[4]
-
Change the Synthetic Strategy: If simple alkylation fails, consider a different approach. Methods like the asymmetric Strecker synthesis using a ketone instead of an aldehyde are specifically designed to create α,α-disubstituted α-amino acids from the start.[5]
-
Q2: My reaction is not stereoselective. How can I improve the enantiomeric excess (ee) of my product?
Achieving high enantioselectivity is challenging because the steric bulk around the α-carbon can obstruct the chiral catalyst or auxiliary from effectively controlling the facial selectivity of the reaction.
-
Troubleshooting Steps:
-
Catalyst Selection is Key: In asymmetric phase-transfer catalysis (PTC), the choice of catalyst is paramount. Cinchona alkaloid-derived catalysts are frequently used. The structure of the catalyst, particularly the substituents on the quinoline (B57606) ring and the hydroxyl group, dramatically influences selectivity. It is often necessary to screen a small library of catalysts.
-
Solvent and Temperature Effects: Lowering the reaction temperature often enhances enantioselectivity by reducing the thermal energy that can overcome the desired lower-energy transition state. The solvent can also play a crucial role; switching between toluene, dichloromethane, and other non-polar solvents can impact the ee.
-
Substrate-Catalyst Matching: The steric and electronic properties of your substrate must be compatible with the chiral catalyst. A very bulky substrate may require a catalyst with a more open chiral environment, whereas a smaller substrate might benefit from a more sterically demanding catalyst to enforce a specific approach trajectory.
-
Caption: A workflow for troubleshooting poor enantioselectivity.
Q3: I'm having difficulty with the final hydrolysis or deprotection step. What should I do?
The steric hindrance that makes the synthesis challenging also makes the final product exceptionally stable. Standard hydrolysis conditions (e.g., 6M HCl at reflux) that work for simpler amino acids may be too slow or ineffective.
-
Troubleshooting Steps:
-
Extend Hydrolysis Time: The most straightforward approach is to significantly increase the reaction time, from hours to days in some cases, while monitoring for product formation.
-
Harsher Conditions: If extended time is insufficient, stronger acidic conditions may be required. However, this increases the risk of side reactions or racemization.
-
Microwave-Assisted Hydrolysis: Microwave irradiation can dramatically accelerate the hydrolysis of sterically hindered esters and amides, often reducing reaction times from days to minutes or hours.
-
Alternative Protecting Groups: If you are still at the planning stage, choose protecting groups known for easier cleavage. For example, a tert-butyl ester can be cleaved under milder acidic conditions than a methyl or ethyl ester.
-
Q4: How can I effectively purify my final α,α-disubstituted α-amino acid product?
These compounds can be challenging to purify due to unusual solubility profiles and their zwitterionic nature. Standard silica (B1680970) gel chromatography is often not ideal for the final, unprotected amino acid.
-
Troubleshooting Steps:
-
Acid-Base Extraction: Before final deprotection, use a standard acid-base extraction workup to remove neutral organic impurities. After deprotection, adjusting the pH of the aqueous solution to the isoelectric point (pI) of the amino acid can cause it to precipitate, allowing for isolation by filtration.
-
Ion-Exchange Chromatography: This is a powerful technique for purifying amino acids. The crude product can be loaded onto a cation-exchange resin (e.g., Dowex-50W). After washing away impurities, the desired amino acid is eluted with an aqueous ammonia (B1221849) solution.
-
Precipitation/Recrystallization: For highly hydrophobic amino acids, precipitation from a solution by adding a non-solvent (like cold diethyl ether) can be an effective purification strategy, particularly for removing cleavage scavengers.[6]
-
Comparative Data on Asymmetric Synthesis
The selection of a chiral catalyst is critical for achieving high enantioselectivity in the synthesis of α,α-disubstituted α-amino acids via phase-transfer catalysis. The table below summarizes representative data for the alkylation of a glycine Schiff base using different Cinchona alkaloid-derived catalysts.
| Catalyst Type | Alkylating Agent | Yield (%) | Enantiomeric Excess (ee, %) |
| Cinchona-derived Quaternary Ammonium Salt | Benzyl (B1604629) Bromide | Up to 98% | Up to 97% |
| (S)-NOBIN Derivative | Allyl Bromide | Good to Excellent | 90 - 98.5% |
| (S,S)-Designer Quaternary Ammonium Salt | Ethyl Iodide | High | High |
| Cu(II)-salen complex | Benzyl Bromide | ~85% | Up to 85% |
Data compiled from multiple sources illustrating typical results in the field.[7][8][9] Note that yields and ee% are highly substrate and condition-dependent.
Key Experimental Protocol
Asymmetric Alkylation of tert-Butyl Glycinate (B8599266) Benzophenone (B1666685) Imine via Phase-Transfer Catalysis
This protocol describes a general method for the enantioselective mono-alkylation of a glycine equivalent, which is a common precursor for α,α-disubstituted amino acids. The second alkylation would require stronger conditions.
Materials:
-
tert-Butyl glycinate benzophenone imine
-
Alkyl halide (e.g., benzyl bromide)
-
Chiral phase-transfer catalyst (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide)
-
Toluene
-
50% w/w aqueous Potassium Hydroxide (KOH)
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the tert-butyl glycinate benzophenone imine (1 equivalent) and the chiral phase-transfer catalyst (0.01 equivalents) in toluene.
-
Cooling: Cool the mixture to 0°C using an ice bath.
-
Addition of Base: Add the 50% aqueous KOH solution. The mixture should be stirred vigorously to ensure efficient mixing between the organic and aqueous phases.
-
Alkylation: Add the alkyl halide (1.1 equivalents) dropwise to the rapidly stirring biphasic mixture.
-
Reaction: Continue stirring vigorously at 0°C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction may take several hours to reach completion.
-
Workup: Once the starting material is consumed, dilute the reaction mixture with ethyl acetate and water. Separate the organic and aqueous layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2x). Combine all organic layers.
-
Washing: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.
-
Purification (Protected): Filter the drying agent and concentrate the solvent under reduced pressure. The crude product, a protected α-substituted amino acid ester, can be purified by silica gel column chromatography.
-
Hydrolysis (Deprotection): The purified Schiff base is then hydrolyzed. Stir the compound in 1M HCl at room temperature for 4-6 hours. This cleaves the imine. The tert-butyl ester can be subsequently cleaved with stronger acid (e.g., trifluoroacetic acid) to yield the final amino acid.
Caption: A workflow showing key synthesis steps and common troubleshooting points.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Synthesis of sterically hindered N-acylated amino acids from N-carboxyanhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. O'Donnell Amino Acid Synthesis [organic-chemistry.org]
- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 6. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Highly enantioselective phase-transfer-catalyzed alkylation of protected alpha-amino acid amides toward practical asymmetric synthesis of vicinal diamines, alpha-amino ketones, and alpha-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Forced Degradation Studies of 4-Aminooctanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for conducting forced degradation studies on 4-aminooctanoic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary objective of performing forced degradation studies on this compound?
A1: The primary objective is to develop a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC).[1][2] This method must be able to separate and accurately quantify this compound from any potential degradation products that may form under various stress conditions. These studies also provide insights into the intrinsic stability of the molecule and its degradation pathways, which is crucial for formulation development, packaging selection, and establishing storage conditions.[3][4][5]
Q2: What are the typical stress conditions applied in forced degradation studies of this compound?
A2: A comprehensive forced degradation study should expose this compound to a range of stress conditions as recommended by ICH guidelines.[3][5] These typically include:
-
Acid Hydrolysis: Treatment with an acid, such as hydrochloric acid (HCl).
-
Base Hydrolysis: Treatment with a base, such as sodium hydroxide (B78521) (NaOH).
-
Oxidation: Exposure to an oxidizing agent, like hydrogen peroxide (H₂O₂).[6]
-
Thermal Degradation: Heating the sample in both solid and solution states.
-
Photolytic Degradation: Exposing the sample to UV and visible light.
Q3: What is the target degradation range for each stress condition?
A3: The goal is to achieve a meaningful level of degradation, typically in the range of 5-20%.[6] Over-stressing the molecule can lead to the formation of secondary degradants that may not be relevant to the actual stability of the drug under normal storage conditions. Conversely, under-stressing may not produce a sufficient amount of degradation products to adequately challenge the analytical method.
Q4: How should I prepare my samples for a forced degradation study?
A4: Sample preparation will vary depending on the stress condition. A stock solution of this compound should be prepared in a suitable solvent (e.g., water, methanol (B129727), or a mixture). Aliquots of this stock solution are then subjected to the different stress conditions. It is also important to include a control sample that is not exposed to any stress to serve as a baseline.
Troubleshooting Guides
Issue 1: No degradation is observed under a specific stress condition.
-
Possible Cause: The stress condition is not harsh enough.
-
Troubleshooting Steps:
-
Increase Stressor Concentration: For acid, base, or oxidative stress, incrementally increase the concentration of the stressor (e.g., from 0.1N HCl to 1N HCl).
-
Increase Temperature: For hydrolytic and thermal studies, increase the temperature.
-
Extend Exposure Time: Increase the duration of exposure to the stress condition.
-
Combined Stress: Consider a combination of stressors, such as heat and acid/base hydrolysis.[6]
-
Issue 2: The sample shows complete degradation.
-
Possible Cause: The stress condition is too harsh.
-
Troubleshooting Steps:
-
Decrease Stressor Concentration: Reduce the concentration of the acid, base, or oxidizing agent.
-
Lower Temperature: Decrease the temperature of the study.
-
Reduce Exposure Time: Shorten the duration of the stress test.
-
Neutralization: For acid and base hydrolysis, ensure prompt neutralization after the specified time to halt the degradation reaction.[6]
-
Issue 3: Poor peak shape or resolution in the HPLC chromatogram.
-
Possible Cause: Inappropriate mobile phase, column, or other HPLC parameters.
-
Troubleshooting Steps:
-
Mobile Phase pH: The pH of the mobile phase is critical for ionizable compounds like amino acids. Adjust the pH to optimize the retention and peak shape of this compound and its degradants.
-
Mobile Phase Composition: Vary the ratio of organic solvent to aqueous buffer.
-
Column Selection: Experiment with different column chemistries (e.g., C18, C8, phenyl-hexyl).
-
Gradient Optimization: If using a gradient elution, adjust the gradient profile to improve the separation of closely eluting peaks.
-
Issue 4: The mass balance of the study is not within the acceptable range (e.g., 95-105%).
-
Possible Cause:
-
Some degradation products are not being detected by the analytical method (e.g., they lack a UV chromophore).
-
The response factor of the degradation products is significantly different from the parent compound.
-
The parent compound or degradants are adsorbing to the sample vials or HPLC column.
-
-
Troubleshooting Steps:
-
Use a Universal Detector: Employ a detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in addition to a UV detector.
-
Mass Spectrometry: Use a mass spectrometer to identify and help quantify degradants, especially those without a chromophore.
-
Relative Response Factors: If possible, isolate the major degradants and determine their relative response factors compared to the parent drug.
-
Inert Vials and Column: Use silanized glass vials and a well-conditioned HPLC column to minimize adsorption.
-
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Parameters | % Degradation of this compound | Number of Degradation Products |
| Acid Hydrolysis | 1N HCl, 60°C, 24h | 12.5 | 2 |
| Base Hydrolysis | 0.1N NaOH, 60°C, 8h | 18.2 | 3 |
| Oxidation | 10% H₂O₂, RT, 48h | 8.7 | 1 |
| Thermal | 80°C, 72h (Solid) | 5.3 | 1 |
| Photolytic | ICH conditions, 7 days | 6.1 | 1 |
Note: This is a hypothetical data table for illustrative purposes.
Experimental Protocols
1. Acid Hydrolysis
-
Sample Preparation: Dissolve 10 mg of this compound in 10 mL of a 1:1 mixture of methanol and 1N HCl.
-
Stress Condition: Heat the solution in a sealed vial at 60°C for 24 hours.
-
Post-Stress Treatment: Cool the solution to room temperature and neutralize with an equivalent amount of 1N NaOH. Dilute with the mobile phase to a suitable concentration for HPLC analysis.
2. Base Hydrolysis
-
Sample Preparation: Dissolve 10 mg of this compound in 10 mL of a 1:1 mixture of methanol and 0.1N NaOH.
-
Stress Condition: Heat the solution in a sealed vial at 60°C for 8 hours.
-
Post-Stress Treatment: Cool the solution to room temperature and neutralize with an equivalent amount of 0.1N HCl. Dilute with the mobile phase for analysis.
3. Oxidation
-
Sample Preparation: Dissolve 10 mg of this compound in 10 mL of a 1:1 mixture of methanol and 10% hydrogen peroxide.
-
Stress Condition: Keep the solution at room temperature for 48 hours, protected from light.
-
Post-Stress Treatment: Dilute with the mobile phase to an appropriate concentration for HPLC analysis.
4. Thermal Degradation
-
Sample Preparation: Place a thin layer of solid this compound in a petri dish.
-
Stress Condition: Expose the solid to a dry heat of 80°C in an oven for 72 hours.
-
Post-Stress Treatment: Dissolve a known amount of the stressed solid in the mobile phase for analysis.
5. Photolytic Degradation
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., water or methanol) in a quartz cuvette.
-
Stress Condition: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Post-Stress Treatment: Dilute the solution as needed with the mobile phase for HPLC analysis.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Plausible degradation pathways for this compound.
References
- 1. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 2. ijcrt.org [ijcrt.org]
- 3. scispace.com [scispace.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. longdom.org [longdom.org]
Validation & Comparative
comparative analysis of 4-aminooctanoic acid and other GABA analogs
A comprehensive review of key GABA analogs, their mechanisms of action, and therapeutic applications, with a special note on the uncharacterized 4-aminooctanoic acid.
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1] Dysregulation of the GABAergic system is implicated in a variety of neurological and psychiatric disorders, including epilepsy, neuropathic pain, anxiety, and sleep disorders.[1][2] Consequently, GABA analogs, molecules designed to modulate GABAergic neurotransmission, represent a significant class of therapeutic agents. This guide provides a comparative analysis of several key GABA analogs, focusing on their pharmacological profiles and therapeutic uses.
It is important to note that while the focus of this guide includes this compound, a comprehensive search of the scientific literature reveals a significant lack of specific pharmacological data for this particular compound. Information is available for its isomers, 2-aminooctanoic acid and 8-aminooctanoic acid, but not for the 4-amino variant in the context of GABAergic activity.[3] Therefore, this guide will compare well-characterized GABA analogs and use their properties to provide a speculative context for the potential, yet unverified, activity of this compound.
Overview of GABAergic Signaling
The inhibitory effects of GABA are primarily mediated through its interaction with two major classes of receptors: GABAA and GABAB receptors. Additionally, the concentration of GABA in the synaptic cleft is regulated by GABA transporters (GATs) and the enzyme GABA transaminase (GABA-T), which is responsible for its degradation.
Comparative Pharmacological Profiles of GABA Analogs
The therapeutic efficacy of GABA analogs stems from their diverse mechanisms of action, which include direct receptor agonism, modulation of GABA metabolism, and interaction with other components of the nervous system. A comparative summary of several key GABA analogs is presented below.
| GABA Analog | Primary Mechanism of Action | Key Pharmacological Effects | Primary Clinical Applications |
| Gabapentin | Binds to the α2δ-1 subunit of voltage-gated calcium channels, reducing neurotransmitter release.[4] | Analgesic, anticonvulsant, anxiolytic. | Neuropathic pain, epilepsy, restless legs syndrome.[4] |
| Pregabalin | Similar to gabapentin, binds with higher affinity to the α2δ-1 subunit of voltage-gated calcium channels.[5] | Analgesic, anticonvulsant, anxiolytic. | Neuropathic pain, fibromyalgia, generalized anxiety disorder, epilepsy.[5] |
| Vigabatrin (B1682217) | Irreversible inhibitor of GABA transaminase (GABA-T), leading to increased synaptic GABA concentrations.[5] | Anticonvulsant. | Infantile spasms, refractory complex partial seizures.[5] |
| (R)-4-Aminopentanoic Acid | Acts as a false neurotransmitter, with some weak agonist activity at GABAA α5β2γ2 receptors.[6] | Reduces motor activity in mice.[6] | Investigational.[6] |
| trans-4-Aminocrotonic Acid | Conformationally restricted GABA analog that acts as a GABAA receptor agonist. | Mimics the effects of GABA at GABAA receptors. | Research tool. |
| 4-Amino-5-halopentanoic Acids | Mechanism-based inactivators of GABA transaminase (GABA-T).[7] | Increase brain GABA levels.[3] | Investigational.[7] |
| This compound | Unknown (No data available) | Unknown | Not applicable |
Mechanisms of Action: A Closer Look
The diverse functionalities of GABA analogs can be visualized through their distinct interactions with the components of the GABAergic system.
Experimental Protocols
The characterization of novel GABA analogs relies on a suite of well-established experimental protocols. Below are generalized methodologies for key assays.
GABA Transaminase (GABA-T) Inhibition Assay
Objective: To determine the inhibitory potential of a compound against the GABA-T enzyme.
Methodology:
-
Enzyme Preparation: GABA-T can be purified from animal brain tissue (e.g., pig or mouse brain) or expressed recombinantly.
-
Assay Principle: The activity of GABA-T is typically measured by monitoring the production of succinic semialdehyde or glutamate from the substrates GABA and α-ketoglutarate. A common method involves a coupled enzyme system where the product is further converted, leading to a change in absorbance or fluorescence.
-
Procedure:
-
A reaction mixture is prepared containing buffer, α-ketoglutarate, and the test compound at various concentrations.
-
The reaction is initiated by the addition of GABA-T and GABA.
-
The mixture is incubated at a controlled temperature (e.g., 37°C).
-
The rate of product formation is measured over time using a spectrophotometer or fluorometer.
-
-
Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration. For mechanism-based inactivators, time-dependent inhibition and kinact values are determined.[7]
GABAA Receptor Binding Assay
Objective: To assess the affinity of a compound for the GABAA receptor.
Methodology:
-
Receptor Preparation: Membranes containing GABAA receptors are prepared from animal brain tissue (e.g., rat cortex) or from cell lines expressing specific GABAA receptor subtypes.
-
Radioligand: A radiolabeled ligand that binds to a specific site on the GABAA receptor is used (e.g., [3H]muscimol for the GABA binding site, [3H]flunitrazepam for the benzodiazepine (B76468) site).
-
Procedure:
-
The membrane preparation is incubated with the radioligand and varying concentrations of the test compound.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
-
Data Analysis: The ability of the test compound to displace the radioligand is measured. The Ki (inhibitory constant) is calculated from the IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
A Generalized Workflow for Screening GABA Analogs
The discovery and development of new GABA analogs typically follow a structured workflow, from initial design to preclinical evaluation.
The Case of this compound: An Unexplored Frontier
As previously mentioned, there is a notable absence of published research on the pharmacological activity of this compound within the GABAergic system. Structurally, it is a GABA molecule with a butyl group at the alpha-carbon. Based on the structure-activity relationships of other GABA analogs, we can speculate on its potential properties:
-
Lipophilicity: The octanoic acid backbone suggests increased lipophilicity compared to GABA, which could potentially enhance its ability to cross the blood-brain barrier.
-
Steric Hindrance: The butyl group at the 4-position might sterically hinder its interaction with GABA receptors and transporters. The exact nature of this interaction would depend on the specific conformation of the molecule.
-
Potential for Novel Interactions: The longer carbon chain could lead to interactions with novel binding sites or allosteric modulation of known targets.
The lack of data on this compound highlights a potential area for future research. A systematic investigation following the experimental workflow outlined above would be necessary to elucidate its pharmacological profile and determine if it possesses any therapeutic potential as a GABA analog.
Conclusion
The study of GABA analogs continues to be a fertile ground for the development of novel therapeutics for a range of neurological and psychiatric disorders. While compounds like gabapentin, pregabalin, and vigabatrin have established clinical utility, the exploration of new chemical entities is crucial for identifying agents with improved efficacy, selectivity, and side-effect profiles. The systematic evaluation of uncharacterized molecules, such as this compound, using established in vitro and in vivo models, holds the promise of uncovering the next generation of GABAergic modulators.
References
- 1. GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new class of conformationally rigid analogues of 4-amino-5-halopentanoic acids, potent inactivators of gamma-aminobutyric acid aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Aminooctanoic acid | C8H17NO2 | CID 69522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. In vitro studies on GABA release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Influence of AA29504 on GABAA Receptor Ligand Binding Properties and Its Implications on Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantiomers of 4-aminopentanoic acid act as false GABAergic neurotransmitters and impact mouse behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Animal behavioral and neurochemical effects of the CNS toxic amino acid antitumor agent, acivicin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Purity of Synthetic 4-Aminooctanoic Acid by HPLC
For researchers, scientists, and drug development professionals, establishing the purity of synthetic compounds is a cornerstone of reliable and reproducible research. In the context of non-proteinogenic amino acids like 4-aminooctanoic acid, which has potential applications in peptide synthesis and drug design, rigorous purity assessment is critical. High-Performance Liquid Chromatography (HPLC) stands out as a primary analytical technique for this purpose, offering high resolution and quantitative accuracy.
This guide provides a comparative analysis of an HPLC-based method for validating the purity of synthetic this compound against an alternative technique, Gas Chromatography-Mass Spectrometry (GC-MS). Detailed experimental protocols and comparative data are presented to assist in methodological selection and implementation.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Reversed-Phase HPLC (RP-HPLC) is a powerful method for separating and quantifying organic molecules. Since many amino acids, including this compound, lack a strong native chromophore for UV detection, a pre-column derivatization step is typically employed to enhance detectability.[1][2] Phenylisothiocyanate (PITC) is a widely used derivatizing agent that reacts with the amino group to form a phenylthiocarbamyl (PTC) derivative, which can be readily detected by UV absorbance.[3][4]
Experimental Protocol: RP-HPLC with PITC Derivatization
Objective: To determine the purity of a synthetic this compound sample by separating the main compound from potential synthesis-related impurities.
Materials:
-
HPLC System: A gradient-capable HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1 M Ammonium Acetate, pH 6.8.
-
Mobile Phase B: Acetonitrile.
-
Sample: Synthetic this compound, approximately 1 mg/mL in Mobile Phase A.
-
Standard: High-purity this compound reference standard.
-
Reagents: Phenylisothiocyanate (PITC), Triethylamine (TEA), HPLC-grade water.
Procedure:
-
Derivatization:
-
To 100 µL of the sample or standard solution, add 50 µL of a 1:1 (v/v) solution of TEA in water.
-
Add 50 µL of a 5% (v/v) solution of PITC in acetonitrile.
-
Vortex the mixture and allow it to react at room temperature for 20 minutes.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of Mobile Phase A.
-
Filter the derivatized sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.[3]
-
Injection Volume: 20 µL.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: Linear gradient from 10% to 60% B
-
25-30 min: 60% B
-
30-32 min: Linear gradient from 60% to 10% B
-
32-40 min: 10% B (column re-equilibration)
-
-
-
Data Analysis:
-
Identify the peak corresponding to the PTC-derivatized this compound by comparing its retention time with that of the reference standard.
-
Calculate the purity of the sample by the area normalization method:
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100.
-
-
Hypothetical HPLC Data
The following table summarizes the expected results from the HPLC analysis of a synthetic this compound sample, which may contain impurities such as unreacted starting materials or isomers.
| Peak No. | Retention Time (min) | Peak Area | % Area | Identification |
| 1 | 4.2 | 15,340 | 0.5 | Unknown Impurity 1 |
| 2 | 15.8 | 2,975,960 | 97.5 | PTC-4-aminooctanoic acid |
| 3 | 18.1 | 45,900 | 1.5 | Isomer (e.g., 8-aminooctanoic acid) |
| 4 | 22.5 | 15,300 | 0.5 | Unreacted Starting Material |
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the separation and identification of volatile and semi-volatile compounds. For non-volatile compounds like amino acids, derivatization is necessary to increase their volatility. A common approach is silylation, which converts the polar amino and carboxyl groups into less polar and more volatile trimethylsilyl (B98337) (TMS) derivatives.
Experimental Protocol: GC-MS with Silylation
Objective: To identify and quantify impurities in a synthetic this compound sample.
Procedure:
-
Derivatization:
-
Dry a 1 mg sample of this compound in a reaction vial.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the vial at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250 °C.
-
Oven Program: 100 °C hold for 2 min, then ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 50-500.
-
Hypothetical GC-MS Data
GC-MS provides both chromatographic separation and mass spectral data, which aids in the identification of unknown impurities.
| Retention Time (min) | Area % | Tentative Identification (based on MS fragmentation) |
| 8.5 | 0.6 | TMS-derivative of Unknown Impurity 1 |
| 12.3 | 97.3 | di-TMS-4-aminooctanoic acid |
| 13.1 | 1.6 | di-TMS-Isomer (e.g., 8-aminooctanoic acid) |
| 15.4 | 0.5 | TMS-derivative of Unreacted Starting Material |
Comparison of HPLC and GC-MS for Purity Validation
| Feature | HPLC with UV Detection | GC-MS |
| Principle | Separation based on polarity in the liquid phase. | Separation based on volatility and boiling point in the gas phase. |
| Derivatization | Required for UV detection (e.g., PITC). | Required for volatility (e.g., silylation). |
| Instrumentation | Widely available in analytical labs. | Also common, but may be less accessible than HPLC. |
| Sensitivity | Good, can be enhanced with fluorescence detection. | Generally very high sensitivity, especially in selected ion monitoring (SIM) mode. |
| Impurity Identification | Based on retention time comparison with standards. Structural information is limited without a mass spectrometer detector. | Provides mass spectra for structural elucidation and identification of unknown impurities. |
| Quantification | Straightforward using area normalization or external standards. | Can be more complex due to variations in ionization efficiency. |
| Sample Throughput | Can be automated for high throughput.[5] | Generally lower throughput due to longer run times. |
Workflow and Pathway Diagrams
Caption: Workflow for Purity Validation by HPLC.
Caption: Logical Flow for Method Selection.
References
- 1. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 3. Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. actascientific.com [actascientific.com]
- 5. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Gabapentinoids: Efficacy of 4-Aminooctanoic Acid Relative to Pregabalin and Gabapentin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pregabalin (B1679071) and gabapentin (B195806) are widely utilized as first-line treatments for neuropathic pain and as adjunctive therapies for certain seizure disorders. Both belong to the gabapentinoid class of drugs, exerting their effects through interaction with the α2δ-1 subunit of voltage-gated calcium channels. This guide provides a comparative overview of the efficacy of these two established drugs. While direct comparative clinical data for 4-aminooctanoic acid is not available in the current body of scientific literature, we will explore its potential mechanism of action based on related compounds to provide a theoretical framework for its potential efficacy.
Mechanisms of Action: A Comparative Overview
The therapeutic effects of pregabalin and gabapentin are primarily attributed to their binding to the α2δ-1 subunit of presynaptic voltage-gated calcium channels in the central nervous system. This interaction modulates calcium influx, which in turn reduces the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P. [1][2][3]This dampening of neuronal hyperexcitability is believed to underlie their analgesic and anticonvulsant properties. Notably, pregabalin exhibits a higher binding affinity for the α2δ-1 subunit compared to gabapentin, which may contribute to its greater potency. [1] In contrast, the proposed mechanism for this compound, based on studies of related compounds like 4-amino-5-halopentanoic acids, involves the inhibition of γ-aminobutyric acid (GABA) aminotransferase (GABA-T). [4]GABA-T is the enzyme responsible for the degradation of the inhibitory neurotransmitter GABA. By inhibiting this enzyme, the synaptic concentration of GABA is increased, leading to enhanced inhibitory neurotransmission. This mechanism is distinct from that of the gabapentinoids.
Figure 1: Comparative Signaling Pathways
Quantitative Comparison: Pregabalin vs. Gabapentin in Neuropathic Pain
Multiple meta-analyses and head-to-head clinical trials have compared the efficacy and safety of pregabalin and gabapentin in the management of neuropathic pain. The following tables summarize key quantitative data from these studies.
Table 1: Efficacy in Neuropathic Pain (Meta-Analysis Data)
| Outcome Measure | Pregabalin | Gabapentin | Comparison Metric (Pregabalin vs. Gabapentin) | Citation |
| Pain Reduction (VAS) | Superior | - | Standardized Mean Difference (SMD): -0.47 (95% CI: -0.74 to -0.19) | [2][3] |
| Quality of Life (SF-12/36, EQ-5D) | Significant Improvement | - | SMD: 0.39 (95% CI: 0.11 to 0.68) | [2][3] |
| Days with No/Mild Pain | Increased | - | Mean Difference (MD): 9.00 (95% CI: 8.93 to 9.07) | [2][3] |
| Days with Severe Pain | Decreased | - | MD: -3.00 (95% CI: -4.96 to -1.04) | [2][3] |
| Opioid Consumption | Lower | - | Odds Ratio (OR): 0.50 (95% CI: 0.33 to 0.76) | [2][3] |
Table 2: Adverse Events Profile (Meta-Analysis Data)
| Adverse Event | Pregabalin | Gabapentin | Comparison | Citation |
| Nausea and Vomiting | Lower Incidence | Higher Incidence | Gabapentin had a higher incidence. | [2][3] |
| Dizziness | Common | Common | No significant difference reported in some meta-analyses. | [5] |
| Somnolence | Common | Common | No significant difference reported in some meta-analyses. | [5] |
Table 3: Pharmacokinetic Properties
| Parameter | Pregabalin | Gabapentin | Citation |
| Bioavailability | >90% (dose-independent) | 60% at 900 mg/day, decreasing with higher doses | [1] |
| Absorption | Rapid, linear | Saturable | [1] |
| Protein Binding | Negligible | <3% | [1] |
| Metabolism | Minimal | Not metabolized | [1] |
| Elimination Half-life | ~6.3 hours | ~5-7 hours | [1] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative experimental protocols for clinical trials evaluating the efficacy of pregabalin and gabapentin in neuropathic pain.
Example Protocol: Randomized, Double-Blind, Placebo-Controlled Trial in Painful Diabetic Peripheral Neuropathy (DPN)
A pooled analysis of seven randomized, controlled trials for pregabalin in DPN provides a robust model for such a study. [6]
-
Objective: To assess the efficacy, safety, and tolerability of pregabalin in patients with painful DPN.
-
Study Design: Multicenter, double-blind, randomized, placebo-controlled, parallel-group study.
-
Patient Population: Adults (≥18 years) with a diagnosis of painful DPN for at least 1-6 months and a mean baseline pain score of ≥4 on an 11-point Numeric Rating Scale (NRS).
-
Intervention: Patients are randomized to receive a fixed dose of pregabalin (e.g., 150 mg/day, 300 mg/day, or 600 mg/day) or placebo, administered in divided doses for a duration of 5 to 13 weeks.
-
Primary Efficacy Endpoint: Change from baseline in the mean pain score at the end of the study, as recorded in a daily pain diary using an 11-point NRS.
-
Secondary Efficacy Endpoints:
-
Weekly mean sleep interference scores.
-
Patient and Clinician Global Impression of Change (PGIC and CGIC).
-
Percentage of patients with ≥30% and ≥50% reduction in mean pain score from baseline.
-
-
Safety Assessments: Monitoring and recording of all adverse events, clinical laboratory tests, vital signs, and physical examinations.
Figure 2: Typical Neuropathic Pain Clinical Trial Workflow
Discussion and Conclusion
The available evidence from numerous clinical trials and meta-analyses consistently demonstrates that both pregabalin and gabapentin are effective in the treatment of neuropathic pain. However, pregabalin generally shows a superior efficacy profile, with a faster onset of action and greater pain reduction compared to gabapentin. [2][3]This is likely attributable to its more favorable pharmacokinetic properties, including higher, dose-linear bioavailability, and its higher binding affinity for the α2δ-1 subunit. [1] While the adverse event profiles of the two drugs are largely similar, some studies suggest a lower incidence of certain side effects, such as nausea and vomiting, with pregabalin. [2][3] The absence of direct comparative efficacy data for this compound precludes a definitive comparison with pregabalin and gabapentin. However, its putative mechanism as
References
- 1. Pregabalin vs. gabapentin in the treatment of neuropathic pain: a comprehensive systematic review and meta-analysis of effectiveness and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative study of efficacy and safety of pregabalin and gabapentin in neuropathic pain | Semantic Scholar [semanticscholar.org]
- 3. scispace.com [scispace.com]
- 4. Gabapentin in neuropathic pain syndromes: a randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pregabalin and Gabapentin in Patients with Spinal Cord Injury-Related Neuropathic Pain: A Network Meta-Analysis | springermedizin.de [springermedizin.de]
- 6. bmjopen.bmj.com [bmjopen.bmj.com]
cross-reactivity studies of 4-aminooctanoic acid with GABA receptors
After a comprehensive search of the available scientific literature, we were unable to find any studies investigating the cross-reactivity of 4-aminooctanoic acid with GABA receptors. Our search included databases of published research in pharmacology, neuroscience, and biochemistry.
The searches for terms such as "this compound" AND "GABA receptor" binding, "this compound" AND "GABAergic activity", "pharmacology of omega-amino acids at GABA receptors", and "structure-activity relationship of amino acids at GABA receptors" did not yield any results containing specific data on the interaction between this compound and any subtype of GABA receptor.
Therefore, we are unable to provide a comparison guide with quantitative data, experimental protocols, or visualizations as requested, due to the absence of primary research on this specific topic.
We recommend that researchers interested in the potential GABAergic activity of this compound would need to conduct initial in vitro binding and functional assays to determine if any interaction exists. Such studies would be the first step in characterizing its pharmacological profile at GABA receptors.
A Comparative Guide to the Analytical Method Validation of 4-amino-3-hydroxybutyric Acid (GABOB)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the validation of 4-amino-3-hydroxybutyric acid (GABOB), a gamma-aminobutyric acid (GABA) analogue with potential therapeutic applications. The selection of a robust and reliable analytical method is critical for accurate quantification in pharmaceutical formulations and biological matrices during drug development and quality control.
This document outlines and compares two primary analytical techniques: Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) and Hydrophilic Interaction Liquid Chromatography with tandem mass spectrometry (HILIC-LC-MS/MS). The comparison is based on published experimental data and established validation protocols for GABOB and structurally related compounds.
Method Comparison at a Glance
The following table summarizes the key performance characteristics of the RP-HPLC-UV and a representative HILIC-LC-MS/MS method for the analysis of GABOB. The HILIC-LC-MS/MS data is compiled from validated methods for analogous small polar compounds, providing a strong indication of expected performance for GABOB analysis.
| Validation Parameter | RP-HPLC-UV for Pharmaceutical Product[1] | HILIC-LC-MS/MS for Biological Fluids (Representative) |
| Linearity Range | 0.40-0.60 mg/mL (r=0.997) | 5 ng/mL - 1000 ng/mL |
| Accuracy | 100.1% | 85-115% |
| Precision (RSD) | Repeatability: 0.68%, Intermediate Precision: 1.70% | < 15% |
| Limit of Detection (LOD) | Not Reported | ~1 ng/mL |
| Lower Limit of Quantification (LLOQ) | Not Reported | ~5 ng/mL |
| Selectivity | Specific | Highly Specific |
| Sample Matrix | Tablets | Plasma, Urine, Saliva |
In-Depth Methodologies
Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
This method is well-suited for the quantification of GABOB in pharmaceutical dosage forms, such as tablets, where the concentration of the active pharmaceutical ingredient (API) is relatively high.
Experimental Protocol:
A rapid and simple reversed-phase liquid chromatographic method that does not require derivatization of 4-amino-3-hydroxybutyric acid has been developed and validated for its determination in tablets.[1]
-
Chromatographic System:
-
Sample Preparation (Tablets):
-
Weigh and finely powder a set number of tablets.
-
Accurately weigh a portion of the powder equivalent to a target concentration of GABOB.
-
Dissolve the powder in the mobile phase.
-
Filter the solution through a 0.45 µm filter prior to injection.
-
Validation Summary:
The method demonstrated good linearity in the range of 0.40-0.60 mg/ml with a correlation coefficient of 0.997.[1] The accuracy was found to be excellent at 100.1%.[1] The precision was also very good, with a relative standard deviation (RSD) for repeatability of 0.68% and for intermediate precision of 1.70%.[1] The method's specificity was also successfully demonstrated.[1]
Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spectrometry (HILIC-LC-MS/MS)
For the quantification of GABOB in complex biological matrices such as plasma, urine, or saliva, where concentrations are expected to be much lower and the matrix is more complex, a HILIC-LC-MS/MS method is the preferred approach. This technique offers superior sensitivity and selectivity. The following protocol is a representative method based on the analysis of similar small, polar, and zwitterionic compounds like amino acids.
Experimental Protocol:
-
Chromatographic System:
-
Column: A HILIC column is ideal for retaining and separating polar compounds like GABOB.
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) formate).
-
Flow Rate: Gradient elution.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) for specific and sensitive quantification.
-
-
Sample Preparation (Plasma):
-
To a small volume of plasma (e.g., 100 µL), add a protein precipitation agent such as acetonitrile, often containing a suitable internal standard.
-
Vortex to mix and precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for injection.
-
Anticipated Validation Performance:
Based on validated methods for similar analytes, a HILIC-LC-MS/MS assay for GABOB is expected to demonstrate a wide linear dynamic range, typically from low ng/mL to µg/mL levels. Accuracy is generally within 85-115%, and precision (RSD) is typically below 15%. The high selectivity of tandem mass spectrometry minimizes interferences from the biological matrix. The lower limit of quantification (LLOQ) is anticipated to be in the low ng/mL range, making this method suitable for pharmacokinetic and biomarker studies.
Visualizing the Workflow
To better illustrate the processes involved, the following diagrams, generated using Graphviz, depict the general workflow for analytical method validation and a more specific workflow for a typical HILIC-LC-MS/MS analysis.
General workflow for analytical method validation.
Experimental workflow for HILIC-LC-MS/MS analysis.
Conclusion
The choice of an analytical method for the validation of 4-amino-3-hydroxybutyric acid is highly dependent on the sample matrix and the required sensitivity. For the quality control of pharmaceutical products with high concentrations of GABOB, the RP-HPLC-UV method provides a simple, accurate, and precise solution. For bioanalytical applications, such as pharmacokinetic or metabolomic studies in biological fluids, the superior sensitivity and selectivity of a HILIC-LC-MS/MS method are essential for reliable quantification of low-level analytes in complex matrices. The information and protocols provided in this guide serve as a valuable resource for researchers and scientists in the selection and implementation of the most appropriate analytical method for their specific needs.
References
A Comparative Guide to the Stereochemical Purity Analysis of 4-Aminooctanoic Acid
For researchers and professionals in drug development, ensuring the stereochemical purity of chiral molecules like 4-aminooctanoic acid is of paramount importance. The biological activity and safety of a chiral compound are often enantiomer-specific. This guide provides a comparative overview of four common analytical techniques for determining the enantiomeric purity of this compound: Direct High-Performance Liquid Chromatography (HPLC) on a Chiral Stationary Phase, Indirect HPLC via Chiral Derivatization, Gas Chromatography-Mass Spectrometry (GC-MS) on a Chiral Column, and Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Solvating Agent.
Method Comparison
The choice of analytical method for stereochemical purity analysis depends on various factors including the required sensitivity, sample throughput, availability of instrumentation, and the need for derivatization. Below is a summary of the performance of the four discussed methods for the analysis of this compound.
Table 1: Performance Comparison of Analytical Methods
| Parameter | Direct HPLC (CSP) | Indirect HPLC (CDA) | Chiral GC-MS | NMR with CSA |
| Principle | Direct separation of enantiomers on a chiral stationary phase. | Derivatization with a chiral agent to form diastereomers, separated on an achiral column. | Derivatization to increase volatility, followed by separation on a chiral GC column. | A chiral solvating agent forms transient diastereomeric complexes with different NMR chemical shifts. |
| Derivatization | Not required. | Required (e.g., Marfey's Reagent). | Required (e.g., Esterification + Acylation). | Not required (adduct formation in situ). |
| Typical Analysis Time | 15 - 30 minutes | 20 - 40 minutes (plus derivatization time) | 25 - 45 minutes (plus derivatization time) | 5 - 15 minutes (plus sample preparation) |
| Resolution (Rs) | > 1.5 | > 1.5 | > 2.0 | Not applicable (Δδ is the key metric) |
| Separation Factor (α) | 1.2 - 1.5 | 1.1 - 1.3 | 1.1 - 1.2 | Not applicable |
| Detection | UV, MS | UV, MS | MS | NMR |
| Advantages | - No derivatization- Simple sample preparation | - Uses standard HPLC columns- High sensitivity with UV-active tags | - High resolution and sensitivity- Structural confirmation by MS | - Non-destructive- Fast analysis time- Simple sample preparation |
| Disadvantages | - Expensive chiral columns- Column longevity can be an issue | - Derivatization adds complexity and potential for error | - Derivatization is required- High temperatures can risk racemization | - Lower sensitivity- Requires higher sample concentration- Expensive instrumentation |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
Direct HPLC on a Chiral Stationary Phase (CSP)
This method allows for the direct separation of the enantiomers of this compound without prior derivatization. A macrocyclic glycopeptide-based stationary phase is particularly effective for this class of compounds.
-
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV or MS detector.
-
-
Column:
-
Astec CHIROBIOTIC® T (teicoplanin) column, 250 x 4.6 mm, 5 µm particle size.
-
-
Mobile Phase:
-
Isocratic mixture of Methanol and water with an acidic modifier (e.g., 80:20 (v/v) Methanol/Water + 0.1% Formic Acid). The exact ratio may need optimization.
-
-
Flow Rate:
-
1.0 mL/min.
-
-
Column Temperature:
-
25 °C.
-
-
Detection:
-
UV at 210 nm or Mass Spectrometry (ESI+).
-
-
Sample Preparation:
-
Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
-
Quantification:
-
The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers (E1 and E2) using the formula: % e.e. = |(Area_E1 - Area_E2) / (Area_E1 + Area_E2)| * 100.
-
Indirect HPLC with a Chiral Derivatizing Agent (CDA)
This technique involves reacting the amino group of this compound with a chiral derivatizing agent, such as Marfey's reagent, to form a pair of diastereomers. These diastereomers can then be separated on a standard achiral HPLC column.[1]
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV detector.
-
-
Derivatization Reagent:
-
Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).[1]
-
-
Derivatization Protocol:
-
Dissolve ~0.1 mg of this compound in 100 µL of 1 M sodium bicarbonate solution.
-
Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Incubate the mixture at 40 °C for 1 hour in the dark.[1]
-
Cool the reaction mixture to room temperature and neutralize with 50 µL of 2 M HCl.
-
Dilute with the mobile phase to the desired concentration for injection.
-
-
Column:
-
Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
B: 0.1% TFA in Acetonitrile.
-
Gradient: Start with a composition of 70% A and 30% B, increasing to 70% B over 30 minutes.
-
-
Flow Rate:
-
1.0 mL/min.
-
-
Column Temperature:
-
30 °C.
-
-
Detection:
-
UV at 340 nm.[2]
-
-
Quantification:
-
Calculate the % e.e. from the peak areas of the two diastereomers.
-
Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
For GC analysis, the non-volatile this compound must be derivatized to make it volatile. A common approach is a two-step derivatization of the carboxyl and amino groups, followed by separation on a chiral GC column.[3]
-
Instrumentation:
-
Gas chromatograph with a split/splitless injector, coupled to a mass spectrometer.
-
-
Derivatization Protocol:
-
Esterification: Place the dried sample (~0.1 mg) in a vial. Add 200 µL of 3 M HCl in 2-propanol. Heat at 100 °C for 45 minutes. Evaporate the solvent under a stream of nitrogen.
-
Acylation: Add 100 µL of dichloromethane (B109758) and 50 µL of pentafluoropropionic anhydride (B1165640) (PFPA). Heat at 100 °C for 15 minutes. Evaporate the excess reagent and solvent and reconstitute in a suitable solvent (e.g., ethyl acetate) for injection.[3]
-
-
Column:
-
Chirasil®-L-Val capillary column (25 m x 0.25 mm ID, 0.16 µm film thickness).[4]
-
-
Carrier Gas:
-
Helium at a constant flow of 1.2 mL/min.
-
-
Injector Temperature:
-
250 °C.
-
-
Oven Temperature Program:
-
Start at 80 °C, hold for 2 minutes, then ramp to 180 °C at 4 °C/min.
-
-
MS Conditions:
-
Transfer line temperature: 280 °C.
-
Ion source temperature: 230 °C.
-
Mode: Electron Ionization (EI) at 70 eV.
-
Scan range: m/z 50-500 or Selected Ion Monitoring (SIM) for higher sensitivity.
-
-
Quantification:
-
Calculate the % e.e. from the integrated peak areas of the enantiomers in the total ion chromatogram (TIC) or extracted ion chromatograms.
-
NMR Spectroscopy with a Chiral Solvating Agent (CSA)
This method uses a chiral solvating agent to induce a chemical shift difference between the enantiomers of this compound in the NMR spectrum. This allows for direct quantification without derivatization or chromatographic separation.[5]
-
Instrumentation:
-
NMR spectrometer (400 MHz or higher is recommended).
-
-
Chiral Solvating Agent (CSA):
-
(R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate ((R)-BINOL-phosphate).[5]
-
-
Sample Preparation:
-
In an NMR tube, dissolve approximately 5 mg of the this compound sample in 0.6 mL of deuterated chloroform (B151607) (CDCl3).
-
Add 1.0 to 1.2 molar equivalents of the chiral solvating agent to the NMR tube.
-
Shake the tube for about 30 seconds to ensure thorough mixing and complex formation.[5]
-
-
NMR Acquisition:
-
Acquire a standard proton (¹H) NMR spectrum at 25 °C. The number of scans will depend on the sample concentration.
-
-
Data Analysis:
-
Identify a proton signal of the this compound that is well-resolved into two separate signals (a doublet of signals) corresponding to the two diastereomeric complexes. The proton alpha to the amino group is often a good candidate.
-
-
Quantification:
-
Integrate the two resolved signals. The ratio of the integrals directly corresponds to the enantiomeric ratio. Calculate the % e.e. using the formula: % e.e. = |(Integral_1 - Integral_2) / (Integral_1 + Integral_2)| * 100.
-
Visualized Workflows
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Workflow for Direct HPLC Analysis.
References
- 1. Analysis of D-amino acids secreted from murine islets of Langerhans using Marfey’s reagent and reversed phase LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis: Chemical Versus Enzymatic Synthesis of 4-Aminooctanoic Acid
The synthesis of γ-amino acids, such as 4-aminooctanoic acid, is of significant interest to researchers and drug development professionals due to their role as valuable building blocks in medicinal chemistry. This guide provides a comparative study of the chemical and enzymatic approaches to synthesizing this compound, offering an objective look at their respective methodologies, performance, and environmental impact, supported by experimental data for analogous compounds.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the chemical and enzymatic synthesis of γ-amino acids, using 8-aminooctanoic acid and 4-aminopentanoic acid as respective representative examples.
| Parameter | Chemical Synthesis (8-Aminooctanoic Acid) | Enzymatic Synthesis ((R)-4-Aminopentanoic Acid) |
| Starting Material | Compound derived from 1,6-hexanediol | Levulinic Acid (from biomass) |
| Key Reagents | KHMDS, Ethyl acetate, Tosylhydrazine, NaBH₄ in Acetic Acid, HCl | Engineered Glutamate (B1630785) Dehydrogenase (EcGDH), Formate (B1220265) Dehydrogenase (BsFDH), NADP⁺, NH₄COOH |
| Reaction Temperature | -75°C to 110°C | 45°C |
| Reaction Time | Multiple steps over several hours | 11 hours |
| Overall Yield | 87%[1] | >97%[2] |
| Product Purity | High (purification by filtration) | High |
| Stereoselectivity | Racemic mixture | >99% enantiomeric excess (ee)[2] |
| Byproducts | Various salts and organic residues | Inorganic carbonate[2] |
| Environmental Impact | Use of hazardous reagents and solvents | Environmentally friendly, uses cheap ammonia (B1221849) as amino donor[2] |
Experimental Protocols
Chemical Synthesis: A Representative Multi-step Approach for 8-Aminooctanoic Acid
This protocol is based on a reported synthesis of 8-aminooctanoic acid and serves as a representative example of a chemical approach.[1]
Step 1: Synthesis of Intermediate Compound 2a
-
Under a nitrogen atmosphere, cool a solution of 1M potassium hexamethyldisilazide (KHMDS) to a temperature between -80°C and -70°C.
-
Slowly add ethyl acetate, maintaining the low temperature.
-
After stirring for 30 minutes, add a solution of the starting material (compound 1a, derived from 1,6-hexanediol) in tetrahydrofuran (B95107) over 1 hour.
-
Continue stirring for 3-4 hours until the starting material is consumed.
-
The reaction is quenched with a 15% citric acid solution and extracted with ethyl acetate. The organic phase is washed and concentrated to yield compound 2a. The reported yield for this step is 81%.[1]
Step 2: Synthesis of Intermediate Compound 3a
-
To a flask containing compound 2a, add tosylhydrazine, concentrated sulfuric acid, and toluene.
-
Heat the mixture to 100-110°C for 4 hours under a nitrogen atmosphere, removing the water generated during the reaction.
-
Add sodium borohydride (B1222165) in acetic acid in portions and continue stirring at 100-110°C for 2 hours.
-
After cooling, the reaction mixture is washed with sodium bicarbonate solution and water. The organic phase is concentrated to obtain compound 3a. The reported yield for this step is 92%.
Step 3: Synthesis of 8-Aminooctanoic Acid
-
Add compound 3a and concentrated hydrochloric acid to a reaction flask and heat to 100-105°C for 12 hours.
-
Concentrate the reaction mixture to dryness under reduced pressure.
-
Add ethanol (B145695) and epichlorohydrin (B41342) and stir at room temperature for 1-2 hours.
-
The final product, 8-aminooctanoic acid, is obtained by filtration and drying. The reported yield for this final step is 87%.[1]
Enzymatic Synthesis: Reductive Amination of Levulinic Acid to (R)-4-Aminopentanoic Acid
This protocol details a highly efficient and stereoselective enzymatic synthesis of a close analog, (R)-4-aminopentanoic acid.[2]
Reaction Mixture Preparation: A 2 ml reaction mixture is prepared containing:
-
0.8 M Ammonium formate (NH₄COOH)
-
100 mM Tris-HCl buffer (pH 8.0)
-
0.4 M Levulinic acid (LA)
-
1 mM NADP⁺
-
1.51 mg/ml purified mutant EcGDHK116Q/N348M
-
0.20 mg/ml purified BsFDH
Procedure:
-
Combine all components in a suitable reaction vessel.
-
Incubate the reaction mixture at 45°C for 11 hours.
-
The reaction converts levulinic acid to (R)-4-aminopentanoic acid with a conversion rate of over 97% and an enantiomeric excess of over 99%.
Comparative Analysis and Discussion
Chemical Synthesis:
Traditional chemical synthesis routes for γ-amino acids often involve multiple steps, harsh reaction conditions (very low and high temperatures), and the use of hazardous and expensive reagents such as strong bases (KHMDS) and reducing agents (NaBH₄).[1] While these methods can achieve good overall yields, they typically produce a racemic mixture of the final product, requiring further resolution steps to obtain a single enantiomer, which adds to the cost and complexity of the process. The generation of significant amounts of chemical waste also presents environmental concerns.
Enzymatic Synthesis:
The enzymatic approach offers a more sustainable and efficient alternative. The use of engineered enzymes, such as glutamate dehydrogenase, allows for the direct and highly stereoselective synthesis of γ-amino acids from readily available and renewable starting materials like levulinic acid, which can be derived from biomass.[2] The reaction proceeds under mild conditions (moderate temperature and neutral pH), minimizing energy consumption and the formation of byproducts. The high selectivity of the enzyme eliminates the need for chiral separation, leading to a more streamlined and cost-effective process. Furthermore, the use of ammonia as the amino donor and the generation of inorganic carbonate as the sole byproduct make this method environmentally benign.[2]
Visualizing the Synthesis Workflows
The following diagrams illustrate the generalized workflows for the chemical and enzymatic synthesis of this compound.
References
Navigating the Promise of Amino Acid Derivatives as Metabolic Inhibitors: A Validation Framework
While specific research on 4-aminooctanoic acid as a metabolic inhibitor is not publicly available, the broader class of amino acid derivatives represents a promising frontier in the development of novel therapeutics targeting metabolic pathways. These compounds, due to their structural similarity to endogenous metabolites, can act as potent and selective inhibitors of key enzymes and transporters involved in cellular metabolism. This guide provides a comprehensive framework for the validation of a hypothetical amino acid-based metabolic inhibitor, "Compound A," using established experimental protocols and comparative analysis against known inhibitors.
This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of novel metabolic inhibitors. We will use the inhibition of GABA aminotransferase (GABA-T), a critical enzyme in neurotransmitter metabolism, as a representative example to illustrate the validation process.
The Landscape of Amino Acid-Based Metabolic Inhibition
Amino acid derivatives have been successfully developed as inhibitors for a range of metabolic targets. For instance, analogues of 4-aminopentanoic acid have been identified as inactivators of GABA aminotransferase (GABA-T), an enzyme that degrades the inhibitory neurotransmitter GABA.[1] By inhibiting GABA-T, these compounds can increase GABA levels in the brain, a strategy employed in the treatment of epilepsy.[2][3] Similarly, aminobutanoic acid-based compounds have been developed as inhibitors of the ASCT2 transporter, which is crucial for glutamine uptake in cancer cells, highlighting a potential therapeutic avenue for oncology.[4][5][6]
The validation of any new potential metabolic inhibitor requires a systematic approach, beginning with in vitro enzyme kinetics and progressing to cell-based assays and in vivo models. This guide outlines a hypothetical validation workflow for "Compound A" as a novel inhibitor of GABA-T.
Comparative Performance of Compound A
To objectively assess the potential of Compound A, its performance must be benchmarked against established inhibitors of the target enzyme. In the context of GABA-T inhibition, vigabatrin (B1682217) and gabaculine (B1211371) are well-characterized inhibitors and serve as excellent comparators. The following table summarizes hypothetical quantitative data for Compound A in comparison to these known inhibitors.
| Parameter | Compound A (Hypothetical Data) | Vigabatrin | Gabaculine | Aminooxyacetic Acid |
| Target Enzyme | GABA Aminotransferase (GABA-T) | GABA Aminotransferase (GABA-T) | GABA Aminotransferase (GABA-T) | GABA Aminotransferase (GABA-T) |
| Mechanism of Action | Covalent, Irreversible | Irreversible | Irreversible | Non-specific |
| IC₅₀ (µM) | 5 | 150[1] | 1.8[1] | 2.7[1] |
| Ki (µM) | 0.5 | 10 | 0.2 | N/A |
| Cellular Potency (EC₅₀, µM) | 15 | 50 | 5 | N/A |
| Selectivity vs. OAT | >100-fold | Moderate | Low | Low |
| In Vivo Efficacy (Model) | Rodent Seizure Model | Rodent Seizure Model | Rodent Seizure Model | N/A |
| Toxicity Profile | Low (predicted) | Known CNS side effects | High | High |
Note: Data for Compound A is hypothetical and for illustrative purposes. Data for Vigabatrin and Gabaculine are based on published literature.
Experimental Protocols for Validation
The validation of a metabolic inhibitor like Compound A involves a series of well-defined experiments. Below are detailed protocols for key assays.
In Vitro Enzyme Inhibition Assay
This assay determines the direct inhibitory effect of Compound A on purified GABA-T.
Materials:
-
Purified recombinant GABA-T
-
GABA (substrate)
-
α-ketoglutarate (co-substrate)
-
Pyridoxal 5'-phosphate (PLP, cofactor)
-
Compound A and reference inhibitors (Vigabatrin, Gabaculine)
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.2)
-
Spectrophotometer or plate reader
Procedure:
-
Enzyme Preparation: Dilute the purified GABA-T to a working concentration in the assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of Compound A and reference inhibitors in the assay buffer.
-
Reaction Mixture: In a 96-well plate, combine the assay buffer, PLP, and α-ketoglutarate.
-
Inhibitor Incubation: Add varying concentrations of Compound A or reference inhibitors to the wells and incubate with the enzyme for a predetermined time to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding GABA to all wells.
-
Data Acquisition: Monitor the change in absorbance or fluorescence over time, which corresponds to the rate of product formation.
-
Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC₅₀ value.
Cell-Based Metabolic Assay: GABA Turnover
This assay measures the effect of Compound A on GABA metabolism in a cellular context.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
Compound A and reference inhibitors
-
Lysis buffer
-
GABA detection kit (e.g., ELISA or fluorescence-based)
Procedure:
-
Cell Culture: Plate the neuronal cells in a 96-well plate and allow them to adhere and grow.
-
Compound Treatment: Treat the cells with varying concentrations of Compound A or reference inhibitors for a specified duration.
-
Cell Lysis: After treatment, wash the cells and lyse them to release intracellular contents.
-
GABA Quantification: Use a GABA detection kit to measure the concentration of GABA in the cell lysates.
-
Data Normalization: Normalize the GABA concentration to the total protein concentration in each sample.
-
Data Analysis: Plot the normalized GABA levels against the inhibitor concentration to determine the EC₅₀ value.
Visualizing the Validation Pathway
To further clarify the concepts and workflows, the following diagrams have been generated using the DOT language.
References
- 1. Comparative study of the inhibition of GABA aminotransferase by different anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABA transaminase inhibitor - Wikipedia [en.wikipedia.org]
- 3. What are GABA transaminase inhibitors and how do they work? [synapse.patsnap.com]
- 4. Rational design of ASCT2 inhibitors using an integrated experimental-computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Disruption of Amino Acid Homeostasis by Novel ASCT2 Inhibitors Involves Multiple Targets [frontiersin.org]
- 6. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of different 4-aminooctanoic acid synthesis routes
For researchers and professionals in drug development and chemical synthesis, the efficient and scalable production of key intermediates is paramount. 4-Aminooctanoic acid, a gamma-amino acid, represents a valuable building block in medicinal chemistry. This guide provides a head-to-head comparison of potential synthetic routes to this target molecule, offering insights into their respective methodologies, advantages, and disadvantages. While direct, detailed experimental data for the synthesis of this compound is not extensively reported in publicly available literature, this comparison is constructed based on established synthetic transformations and analogous procedures for structurally related compounds.
Comparison of Synthetic Strategies
Two primary synthetic strategies emerge as the most plausible approaches for the synthesis of this compound:
-
Reductive Amination of 4-Oxooctanoic Acid: This is a classical and widely applicable method for the formation of amines from corresponding ketones.
-
Ritter Reaction of a 4-Hydroxyoctanoic Acid Derivative: This reaction offers a pathway to amides from alcohols or alkenes, which can then be hydrolyzed to the desired amino acid.
The following table summarizes the key aspects of these two potential routes.
| Feature | Route 1: Reductive Amination | Route 2: Ritter Reaction |
| Starting Material | 4-Oxooctanoic acid or its ester | 4-Hydroxyoctanoic acid or a related precursor that can form a stable carbocation at the C4 position |
| Key Transformation | Conversion of a ketone to an amine | Conversion of an alcohol/alkene to an amide via a nitrilium ion intermediate |
| Reagents | Ammonia (B1221849) or an ammonia source, Reducing agent (e.g., NaBH₃CN, H₂/Catalyst) | Nitrile (e.g., acetonitrile), Strong acid (e.g., H₂SO₄) |
| Number of Steps | Potentially 2-3 steps (synthesis of precursor, reductive amination, hydrolysis if starting from ester) | Potentially 2-3 steps (synthesis of precursor, Ritter reaction, hydrolysis of the amide) |
| Potential Yield | Moderate to high, depending on the efficiency of the reductive amination step. | Variable, can be high for substrates that form stable carbocations. |
| Stereocontrol | Achiral unless a chiral reducing agent or catalyst is employed. | Achiral. |
| Advantages | - Well-established and reliable reaction.- Milder reaction conditions may be possible compared to the Ritter reaction. | - Can utilize readily available nitrile reagents.- Forms a stable amide intermediate. |
| Disadvantages | - The precursor, 4-oxooctanoic acid, may require a multi-step synthesis.- Potential for over-reduction or side reactions. | - Requires strongly acidic conditions, which may not be compatible with all functional groups.- The precursor alcohol may also require a specific synthesis. |
Visualizing the Synthetic Pathways
To illustrate the logical flow of these synthetic routes, the following diagrams have been generated using the DOT language.
Caption: Synthetic pathway for this compound via reductive amination of 4-oxooctanoic acid.
Caption: Proposed synthetic pathway for this compound via the Ritter Reaction.
Experimental Protocols
While specific experimental data for this compound is limited, the following are detailed, representative protocols for the key transformations involved, based on analogous reactions.
Route 1: Reductive Amination of 4-Oxooctanoic Acid
This route involves the initial synthesis of the keto-acid precursor, followed by the reductive amination step.
Step 1: Synthesis of Ethyl 4-Oxooctanoate (Precursor)
This protocol is adapted from a suggested synthesis of 4-oxooctanoic acid.
-
Materials: Ethyl succinyl chloride, n-butylmagnesium bromide, anhydrous diethyl ether, 1 M HCl.
-
Procedure:
-
A solution of n-butylmagnesium bromide in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask under a nitrogen atmosphere.
-
The Grignard solution is cooled to -78 °C.
-
Ethyl succinyl chloride is added dropwise to the cooled Grignard solution with vigorous stirring.
-
The reaction is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product, ethyl 4-oxooctanoate, is purified by vacuum distillation.
-
Step 2: Reductive Amination of 4-Oxooctanoic Acid
This is a general procedure for reductive amination.
-
Materials: 4-Oxooctanoic acid (obtained from the hydrolysis of the corresponding ester), ammonia (or ammonium acetate), sodium cyanoborohydride (NaBH₃CN), methanol (B129727).
-
Procedure:
-
4-Oxooctanoic acid is dissolved in methanol in a round-bottom flask.
-
An excess of ammonia or ammonium acetate (B1210297) is added to the solution.
-
Sodium cyanoborohydride is added portion-wise to the stirred solution at 0 °C.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The solvent is removed under reduced pressure.
-
The residue is taken up in water and the pH is adjusted to ~2 with 1 M HCl.
-
The aqueous solution is washed with diethyl ether to remove any unreacted starting material.
-
The pH of the aqueous layer is then adjusted to ~7-8 with a suitable base (e.g., NaHCO₃).
-
The product, this compound, can be isolated by ion-exchange chromatography or by crystallization.
-
Route 2: Ritter Reaction of a 4-Hydroxyoctanoic Acid Derivative
This route would likely start from a precursor that can generate a stable carbocation at the C4 position, such as 4-hydroxyoctanoic acid, which can be obtained from the hydrolysis of gamma-octalactone.
Step 1: Synthesis of 4-Hydroxyoctanoic Acid (Precursor)
-
Materials: gamma-Octalactone (4-octanolide), sodium hydroxide, water, 1 M HCl.
-
Procedure:
-
gamma-Octalactone is added to an aqueous solution of sodium hydroxide.
-
The mixture is heated at reflux for 2 hours.
-
The solution is cooled to room temperature and acidified to pH ~2 with 1 M HCl.
-
The aqueous solution is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield 4-hydroxyoctanoic acid.
-
Step 2: Ritter Reaction and Hydrolysis
This is a general procedure for a Ritter reaction followed by amide hydrolysis.
-
Materials: 4-Hydroxyoctanoic acid, acetonitrile, concentrated sulfuric acid, water.
-
Procedure:
-
4-Hydroxyoctanoic acid is dissolved in an excess of acetonitrile.
-
The solution is cooled in an ice bath, and concentrated sulfuric acid is added dropwise with stirring.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The mixture is then carefully poured onto crushed ice and neutralized with a saturated solution of sodium bicarbonate.
-
The resulting amide intermediate is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried and concentrated.
-
The crude amide is then subjected to acidic or basic hydrolysis by heating with aqueous HCl or NaOH to yield this compound.
-
The final product is isolated and purified as described in the reductive amination route.
-
Conclusion
Both the reductive amination of 4-oxooctanoic acid and the Ritter reaction of a suitable 4-hydroxyoctanoic acid derivative present viable, albeit multi-step, synthetic routes to this compound. The choice of route will likely depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis. The reductive amination pathway is a more conventional and potentially milder approach, while the Ritter reaction offers an alternative strategy that may be advantageous under specific circumstances. Further experimental validation and optimization would be necessary to determine the most efficient and scalable method for the production of this valuable amino acid.
A Comprehensive Guide to Assessing the Batch-to-Batch Consistency of Commercial 4-Aminooctanoic Acid
The quality of raw materials, such as 4-aminooctanoic acid, has a direct impact on the final product in a manufacturing process.[1] Inconsistent production can lead to product failures, inefficiencies, or non-compliance with industry standards.[1] Therefore, a thorough assessment of incoming batches is a critical step in maintaining product integrity.[1]
Key Analytical Parameters for Consistency Assessment
To comprehensively evaluate the consistency of this compound batches, the following parameters should be investigated:
-
Purity: Determination of the percentage of this compound in the batch.
-
Impurity Profile: Identification and quantification of any related substances, isomers, residual solvents, or by-products from synthesis. The manufacturing process, whether chemical synthesis or fermentation, can introduce different types of impurities.[2]
-
Identity Confirmation: Verification of the chemical structure of the main component.
-
Physicochemical Properties: Measurement of properties such as melting point, appearance, and solubility.
-
Moisture Content: Quantification of the water content, which can affect the stability and accurate weighing of the compound.
Data Presentation for Batch-to-Batch Comparison
Summarizing the analytical data in a structured table is crucial for a clear comparison between different batches of this compound.
| Parameter | Batch A (Supplier 1) | Batch B (Supplier 1) | Batch C (Supplier 2) | Acceptance Criteria |
| Appearance | White crystalline powder | White crystalline powder | Off-white powder | White to off-white crystalline powder |
| Identity (NMR) | Conforms to structure | Conforms to structure | Conforms to structure | Spectrum conforms to reference |
| Purity (HPLC, % Area) | 99.5% | 99.2% | 98.8% | ≥ 98.5% |
| Individual Impurity (HPLC, % Area) | Impurity 1: 0.15% | Impurity 1: 0.18% | Impurity 2: 0.45% | ≤ 0.2% |
| Total Impurities (HPLC, % Area) | 0.35% | 0.42% | 0.75% | ≤ 1.0% |
| Moisture Content (Karl Fischer) | 0.12% | 0.15% | 0.25% | ≤ 0.5% |
| Melting Point (°C) | 192-195 | 191-194 | 190-194 | 190-196 |
Experimental Workflow and Methodologies
A systematic workflow is essential for the consistent evaluation of different batches. The following diagram illustrates a typical workflow for the quality control of incoming batches of this compound.
The logical relationship in the quality control process ensures that each batch is systematically evaluated against predefined criteria before being released for use.
Detailed Experimental Protocols
The following are detailed protocols for the key analytical techniques required for the assessment.
Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity of amino acids and detecting impurities.[2] Since this compound lacks a strong UV chromophore, derivatization or the use of a universal detector is necessary. A pre-column derivatization method using o-phthalaldehyde (B127526) (OPA) is highly sensitive for primary amines.[3]
Method: HPLC with Pre-Column OPA Derivatization and Fluorescence Detection
-
Instrumentation:
-
HPLC system with a binary pump, autosampler, column thermostat, and fluorescence detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Boric acid
-
o-Phthalaldehyde (OPA)
-
3-Mercaptopropionic acid (3-MPA)
-
This compound reference standard
-
-
Solutions:
-
Mobile Phase A: 25 mM Sodium Phosphate buffer, pH 7.2
-
Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10 v/v/v)
-
Borate (B1201080) Buffer (0.4 M, pH 9.5): Dissolve boric acid in water and adjust pH with sodium hydroxide.
-
OPA Derivatization Reagent: Dissolve OPA in borate buffer, add 3-MPA, and mix. This solution should be prepared fresh daily.
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in water to a concentration of 1 mg/mL. Prepare a series of dilutions for linearity assessment.
-
Sample Solution: Prepare each batch of this compound at a concentration of 1 mg/mL in water.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Fluorescence Detector: Excitation at 340 nm, Emission at 450 nm
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 20 70 25 100 30 100 31 10 | 40 | 10 |
-
-
Derivatization Procedure (Automated in Autosampler):
-
Mix 10 µL of sample/standard solution with 40 µL of OPA derivatization reagent.
-
Allow to react for 2 minutes.
-
Inject the mixture onto the HPLC system.
-
-
Data Analysis:
-
Calculate the purity of this compound as a percentage of the total peak area.
-
Identify and quantify any impurity peaks relative to the main peak.
-
Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the unambiguous confirmation of a molecule's chemical structure.
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the this compound sample in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
-
Experiment:
-
Acquire a ¹H NMR spectrum.
-
If necessary, acquire a ¹³C NMR spectrum for further structural confirmation.
-
-
Data Analysis:
-
Compare the chemical shifts, splitting patterns, and integrations of the sample spectrum with the known spectrum of this compound.
-
The spectrum should be consistent with the expected structure and free from significant unassigned signals.
-
Moisture Content by Karl Fischer Titration
This method is used to accurately determine the water content in the sample.
-
Instrumentation:
-
Volumetric or coulometric Karl Fischer titrator.
-
-
Procedure:
-
Standardize the Karl Fischer reagent with a known amount of water.
-
Accurately weigh a suitable amount of the this compound sample and introduce it into the titration vessel.
-
Titrate the sample with the Karl Fischer reagent until the endpoint is reached.
-
The instrument will calculate the percentage of water in the sample.
-
By systematically applying these methodologies, researchers and drug development professionals can build a robust dataset to confidently assess the batch-to-batch consistency of commercial this compound, ensuring the quality and reliability of their work.
References
A Comparative Guide to Quantitative NMR (qNMR) for the Absolute Purity Determination of 4-Aminooctanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of the absolute purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development and quality control. For a molecule like 4-aminooctanoic acid, a non-proteinogenic amino acid with potential applications in medicinal chemistry, rigorous purity assessment is critical to ensure reproducible biological activity and safety. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques—High-Performance Liquid Chromatography (HPLC) and Elemental Analysis—for the absolute purity determination of this compound. The comparison is supported by detailed experimental protocols and a summary of quantitative performance data.
The Power of qNMR: A Primary Analytical Method
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for the direct measurement of compound purity.[1] Unlike chromatographic techniques that rely on the separation of components and their response to a detector, qNMR provides a direct measure of the molar concentration of an analyte by comparing the integral of its specific NMR signal to that of a certified internal standard of known purity.[1] This fundamental principle allows for the determination of absolute purity without the need for a reference standard of the analyte itself, a significant advantage when dealing with novel or rare compounds.[2]
Head-to-Head Comparison: qNMR vs. Alternatives
The choice of an analytical method for purity determination depends on various factors, including the specific requirements of the analysis, the nature of the compound, and the available instrumentation. Below is a comparative overview of qNMR, HPLC, and Elemental Analysis for the purity assessment of this compound.
Quantitative Data Summary
| Performance Metric | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Elemental Analysis (CHN) |
| Principle | Molar concentration determination via signal integration relative to an internal standard.[1] | Separation based on physicochemical properties and quantification by detector response.[2] | Determination of the mass fractions of Carbon, Hydrogen, and Nitrogen. |
| Purity Type | Absolute (mass fraction) | Relative (area percent) unless using a certified reference standard for the analyte and all impurities.[3] | Indirect, based on comparison to the theoretical elemental composition. |
| Accuracy | High (typically ±0.1% to ±1.0%) | High, but can be influenced by the response factors of impurities.[2] | Moderate, typically within ±0.4% of the theoretical value. |
| Precision (RSD) | Excellent (<1%) | Very Good (<2%) | Good (<0.3% for each element) |
| Limit of Quantification | ~0.1% | ppm to ppb level, depending on the detector. | Not applicable for impurity quantification. |
| Sample Throughput | Moderate (10-20 samples/day) | High (can be automated for >50 samples/day) | Low (5-10 samples/day) |
| Non-destructive | Yes | No | No |
| Reference Standard | Requires a certified internal standard of a different compound.[2] | Ideally requires a certified reference standard of the analyte and all impurities for absolute quantification.[4] | Not applicable. |
Experimental Protocols
Detailed methodologies for the purity assessment of this compound using qNMR, HPLC, and Elemental Analysis are provided below.
Quantitative ¹H-NMR (qNMR) Protocol
This protocol outlines the determination of the absolute purity of this compound using an internal standard.
1. Sample and Standard Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into the same vial. The internal standard should have signals that do not overlap with the analyte signals.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O) in which both the sample and the internal standard are fully soluble.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds to ensure full signal relaxation for accurate integration).
-
Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio (>250:1 for accurate integration).
-
Acquisition Time: Sufficient to resolve all peaks (typically 2-4 seconds).
-
Spectral Width: To encompass all signals of interest.
3. Data Processing and Purity Calculation:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the methine proton at the 4-position or a methylene (B1212753) group not adjacent to the chiral center or heteroatoms).
-
Integrate a well-resolved signal of the internal standard.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol provides a general method for the purity analysis of this compound.
1. Instrumentation and Materials:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
HPLC-grade water, acetonitrile, and trifluoroacetic acid (TFA).
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of Mobile Phase A to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm (as amino acids have low UV absorbance, derivatization may be required for higher sensitivity).[5]
-
Gradient Elution: A suitable gradient to separate potential impurities (e.g., 5% to 95% Mobile Phase B over 20 minutes).
5. Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the relative purity of the this compound by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.
Elemental Analysis (CHN) Protocol
1. Sample Preparation:
-
Accurately weigh 2-3 mg of the dried this compound sample into a tin capsule.
2. Instrumentation:
-
An automated CHN elemental analyzer.
3. Analysis:
-
The sample is combusted in a high-temperature furnace, and the resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a thermal conductivity detector.
4. Data Analysis:
-
The instrument software calculates the weight percentages of Carbon, Hydrogen, and Nitrogen in the sample.
-
Compare the experimental percentages to the theoretical values calculated from the molecular formula of this compound (C₈H₁₇NO₂).
Visualizing the Workflows
To better illustrate the experimental and logical processes, the following diagrams are provided.
Caption: Experimental workflow for absolute purity determination by qNMR.
Caption: Logical relationship for comparing analytical methods.
Conclusion
For the absolute purity determination of this compound, qNMR stands out as a primary and highly accurate method. Its ability to provide a direct, absolute purity value without the need for a specific reference standard of the analyte makes it particularly valuable in research and early development settings.[6] While HPLC offers higher throughput and sensitivity for trace impurity detection, its reliance on the area percent method provides a relative purity value unless all impurities are known and quantified against their own standards.[4] Elemental analysis serves as a useful orthogonal technique to confirm the elemental composition but is less precise for determining purity, especially for identifying and quantifying minor organic impurities. The choice of method should be guided by the specific analytical needs, with qNMR offering a robust and reliable approach for establishing the absolute purity of this compound.
References
Comparative Analysis of the R- and S-Enantiomers of 4-Aminooctanoic Acid: A Hypothetical Framework for Biological Evaluation
A comprehensive search of the scientific literature and publicly available databases did not yield any specific comparative studies on the biological effects of the R- and S-enantiomers of 4-aminooctanoic acid. The following guide is therefore presented as a hypothetical framework for researchers, scientists, and drug development professionals. It outlines the experimental approaches, data presentation, and potential mechanistic pathways that could be investigated to elucidate the differential biological activities of these two enantiomers. This guide is based on established principles of stereopharmacology and the known biological activities of similar gamma-aminobutyric acid (GABA) analogues.
Introduction to Stereoisomerism and Biological Activity
Enantiomers are stereoisomers that are non-superimposable mirror images of each other. In biological systems, which are inherently chiral, enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles.[1] This is because biological targets such as receptors and enzymes are composed of chiral molecules (L-amino acids and D-sugars) that create a three-dimensional environment where one enantiomer may bind with much higher affinity and/or efficacy than the other.[1][2] Therefore, the separate evaluation of each enantiomer is a critical step in drug discovery and development.
Hypothetical Quantitative Data Summary
The following table represents a potential format for summarizing quantitative data from a series of comparative experiments on the R- and S-enantiomers of this compound. The values presented are purely illustrative.
| Biological Parameter | R-4-Aminooctanoic Acid | S-4-Aminooctanoic Acid |
| GABAA Receptor Binding Affinity (Ki, nM) | 50 | 500 |
| GABAB Receptor Binding Affinity (Ki, nM) | > 10,000 | > 10,000 |
| GABA Transporter (GAT1) Inhibition (IC50, µM) | 100 | 800 |
| In Vivo Anticonvulsant Activity (ED50, mg/kg) | 25 | 200 |
| Sedative Effect (Time to Loss of Righting Reflex, sec at 100 mg/kg) | 120 | > 600 |
| Acute Toxicity (LD50, mg/kg) | 1500 | > 3000 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are hypothetical protocols for key experiments.
Radioligand Binding Assay for GABAA Receptor Affinity
Objective: To determine the binding affinity (Ki) of the R- and S-enantiomers of this compound for the GABAA receptor.
Methodology:
-
Membrane Preparation: Rat cortical tissue is homogenized in ice-cold sucrose (B13894) buffer and centrifuged. The resulting pellet is resuspended and incubated to remove endogenous GABA. A final centrifugation and resuspension in assay buffer yields the membrane preparation.
-
Binding Assay: The membrane preparation is incubated with a known concentration of a radiolabeled GABAA receptor ligand (e.g., [3H]muscimol) and varying concentrations of the test compounds (R- and S-4-aminooctanoic acid).
-
Separation and Scintillation Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed, and the radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled GABA. Specific binding is calculated by subtracting non-specific from total binding. The IC50 values are determined by non-linear regression analysis, and Ki values are calculated using the Cheng-Prusoff equation.
In Vivo Anticonvulsant Activity Assay (Pentylenetetrazol-induced Seizure Model)
Objective: To evaluate the in vivo efficacy of the R- and S-enantiomers of this compound in a rodent model of seizures.
Methodology:
-
Animal Model: Male Swiss-Webster mice are used for this study.
-
Drug Administration: The test compounds (R- and S-4-aminooctanoic acid) are dissolved in saline and administered via intraperitoneal (i.p.) injection at various doses. A control group receives saline only.
-
Seizure Induction: Thirty minutes after drug administration, a convulsant dose of pentylenetetrazol (PTZ) is injected subcutaneously.
-
Observation: The animals are observed for 30 minutes for the onset of clonic and tonic-clonic seizures. The latency to the first seizure and the percentage of animals protected from seizures are recorded.
-
Data Analysis: The dose-response relationship is determined, and the ED50 (the dose that protects 50% of the animals from seizures) is calculated for each enantiomer using probit analysis.
Potential Signaling Pathway and Experimental Workflow
The following diagrams illustrate a hypothetical signaling pathway for a GABAA receptor agonist and a general workflow for the comparative evaluation of the enantiomers.
Caption: Hypothetical signaling pathway for R-4-aminooctanoic acid as a GABA-A receptor agonist.
References
Comparative Analysis of (R)-4-Aminopentanoic Acid's GABAergic Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanism of action of (R)-4-aminopentanoic acid with other notable GABAergic modulators. Due to the limited specific research on 4-aminooctanoic acid, this guide focuses on the closely related and more extensively studied compound, (R)-4-aminopentanoic acid, a promising molecule with potential applications in neurological disorders. The information presented herein is intended to support research and development efforts in the field of neuroscience and pharmacology.
Introduction to (R)-4-Aminopentanoic Acid
(R)-4-aminopentanoic acid is a chiral γ-amino acid that acts as an analogue of the principal inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA). Its structural similarity to GABA allows it to interact with the GABAergic system, suggesting its potential as a therapeutic agent for conditions linked to GABAergic dysfunction, such as epilepsy and neurodegenerative diseases. Recent studies indicate that (R)-4-aminopentanoic acid may function as a "false neurotransmitter," being taken up into presynaptic terminals and released upon depolarization, thereby modulating GABAergic signaling.
Comparative Analysis of Mechanism of Action
To contextualize the activity of (R)-4-aminopentanoic acid, this guide compares its mechanism of action with two well-established GABAergic drugs, Baclofen and Phenibut, as well as Gabapentin, a GABA analogue with a distinct mechanism.
Quantitative Comparison of Receptor Binding Affinities and Other GABAergic Activities
The following table summarizes key quantitative data related to the interaction of (R)-4-aminopentanoic acid and its comparators with components of the GABAergic system.
| Compound | Target(s) | Parameter | Value | Reference |
| (R)-4-Aminopentanoic Acid | GABAergic System | Synaptosome Uptake | Greater than (S)-enantiomer | [1] |
| Endogenous GABA Reduction | Reduces GABA concentration in synaptosomes | [1] | ||
| GABAA α5β2γ2 Receptor | Agonist Activity | Weak | [1] | |
| Baclofen | GABAB Receptor | Ki | ~6 µM (racemic) | [1] |
| GABAB Receptor | IC50 | 0.015 µM ((R)-(-)-enantiomer) | [1] | |
| GABAB Receptor | Kd | 24.6 nM | [2] | |
| Phenibut | GABAB Receptor | Ki | 92 µM ((R)-enantiomer) | [1] |
| α2-δ subunit of VDCC | Ki | 23 µM ((R)-enantiomer) | [3] | |
| Gabapentin | α2-δ subunit of VDCC | Ki | 0.05 µM | [3] |
Note: Ki (inhibitory constant) and Kd (dissociation constant) are measures of binding affinity; lower values indicate higher affinity. IC50 is the concentration of a drug that is required for 50% inhibition in vitro.
Signaling Pathways and Mechanisms
The following diagrams illustrate the proposed mechanism of action for (R)-4-aminopentanoic acid and the established pathways for the comparator compounds.
Caption: Proposed "false neurotransmitter" mechanism of (R)-4-aminopentanoic acid.
Caption: Mechanisms of action for Baclofen, Phenibut, and Gabapentin.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols relevant to the study of (R)-4-aminopentanoic acid and its comparators.
Protocol 1: Synaptosome Uptake Assay
This protocol is adapted from methodologies used to assess the uptake of neurotransmitters into presynaptic terminals.
Objective: To measure the accumulation of a radiolabeled compound (e.g., [3H]-(R)-4-aminopentanoic acid or [3H]GABA) into isolated nerve terminals (synaptosomes).
Methodology:
-
Synaptosome Preparation: Isolate synaptosomes from rodent brain tissue (e.g., cerebral cortex) by differential centrifugation.
-
Incubation: Resuspend the synaptosomal pellet in a physiological buffer. Pre-incubate the synaptosomes at 37°C.
-
Uptake Initiation: Initiate the uptake by adding the radiolabeled compound at a known concentration.
-
Uptake Termination: After a specific incubation time, terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Express the uptake as nmol of compound per mg of synaptosomal protein over time.
Caption: Workflow for a synaptosome uptake assay.
Protocol 2: Neurotransmitter Release Assay
This protocol outlines the steps to measure the release of a pre-loaded neurotransmitter or analogue from synaptosomes.
Objective: To quantify the depolarization-evoked release of a pre-loaded radiolabeled compound from synaptosomes.
Methodology:
-
Synaptosome Preparation and Loading: Prepare and load synaptosomes with the radiolabeled compound as described in the uptake assay protocol.
-
Superfusion: Place the loaded synaptosomes on a filter in a superfusion chamber and continuously perfuse with a physiological buffer.
-
Baseline Collection: Collect fractions of the superfusate at regular intervals to establish a baseline release rate.
-
Depolarization: Induce neurotransmitter release by switching to a high-potassium buffer to depolarize the synaptosomes.
-
Post-Stimulation Collection: Continue collecting fractions to measure the peak and subsequent decline of release.
-
Quantification: Determine the radioactivity in each collected fraction by liquid scintillation counting.
-
Data Analysis: Express the release as a percentage of the total synaptosomal radioactivity.
Protocol 3: GABA Receptor Binding Assay
This protocol is a standard method for determining the binding affinity of a compound to GABA receptors.
Objective: To determine the inhibitory constant (Ki) of a test compound for the GABAA or GABAB receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from rodent brain tissue or from cell lines expressing the specific GABA receptor subtype.
-
Assay Setup: In a multi-well plate, combine the membrane preparation, a radiolabeled ligand with known affinity for the target receptor (e.g., [3H]muscimol for GABAA or [3H]baclofen for GABAB), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Conclusion
(R)-4-aminopentanoic acid presents a unique mechanism of action within the realm of GABAergic modulators. Unlike direct receptor agonists such as Baclofen or compounds with dual actions like Phenibut, its potential role as a false neurotransmitter suggests a more nuanced modulation of GABAergic transmission. This comparative guide provides a foundational understanding of its mechanism, supported by quantitative data and detailed experimental protocols, to aid researchers in the further exploration and development of this and similar compounds for therapeutic applications in neurological disorders.
References
- 1. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Baclofen binding sites in rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-Laboratory Validation of 4-Aminooctanoic Acid Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 4-aminooctanoic acid, a non-proteinogenic amino acid with potential significance in various biological and pharmaceutical contexts, is crucial for reliable research and development. This guide provides an objective comparison of common analytical methodologies for this compound, supported by representative experimental data from analogous compounds. It also outlines detailed protocols to aid in the selection and inter-laboratory validation of quantification methods.
Data Presentation: Comparison of Analytical Method Performance
The selection of an appropriate analytical method for the quantification of this compound depends on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. The following tables summarize typical performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Table 1: Performance Characteristics of a Validated Reversed-Phase HPLC Method
| Validation Parameter | Performance Metric |
| Linearity Range | 0.40 - 0.60 mg/mL (r=0.997)[1] |
| Accuracy (Recovery) | 100.1%[1] |
| Precision (Repeatability, RSD) | 0.68%[1] |
| Intermediate Precision (RSD) | 1.70%[1] |
| Limit of Detection (LOD) | Not specified |
| Limit of Quantification (LOQ) | Not specified |
Table 2: Typical Performance of GC-MS for Amino Acid Analysis
| Validation Parameter | Performance Metric |
| Linearity Range | Typically in the low µg/mL to ng/mL range |
| Accuracy (Recovery) | 85 - 115% |
| Precision (RSD) | < 15% |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range |
| Limit of Quantification (LOQ) | Low ng/mL to pg/mL range |
| Note: | Derivatization is typically required for GC-MS analysis of amino acids.[2][3] |
Table 3: Typical Performance of LC-MS/MS for Amino Acid Analysis
| Validation Parameter | Performance Metric |
| Linearity Range | Wide dynamic range, often from pg/mL to µg/mL |
| Accuracy (Recovery) | 90 - 110% |
| Precision (RSD) | < 10% |
| Limit of Detection (LOD) | pg/mL to fg/mL range[4] |
| Limit of Quantification (LOQ) | pg/mL to fg/mL range[4] |
| Note: | Considered a highly sensitive and specific method for amino acid quantification.[4][5] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for amino acid analysis and should be optimized and validated for specific laboratory conditions and sample matrices.
1. High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the determination of this compound in finished pharmaceutical products.[1]
-
Chromatographic Conditions:
-
Sample Preparation:
-
Accurately weigh and transfer the sample containing this compound into a suitable volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm membrane filter before injection.
-
-
Validation Parameters to Assess:
-
Specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.[1]
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) Method
Derivatization is a critical step for the analysis of polar compounds like amino acids by GC-MS.[3]
-
Derivatization (using MTBSTFA as an example):
-
Dry an aliquot of the sample extract containing this compound under a stream of nitrogen.
-
Add 100 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and 100 µL of acetonitrile (B52724).
-
Heat the mixture at 100 °C for 4 hours.
-
Neutralize the sample with sodium bicarbonate before GC-MS analysis.
-
-
GC-MS Conditions:
-
Column: SLB™-5ms (20 m x 0.18 mm I.D. x 0.18 µm) or equivalent
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mode: Electron Impact (EI)
-
-
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS is a highly sensitive and specific method for quantifying amino acids in complex biological matrices.[4][5]
-
Sample Preparation (Protein Precipitation):
-
To 10 µL of serum sample, add 10 µL of an internal standard working solution and 150 µL of a precipitant solution (e.g., acetonitrile).[5]
-
Vortex the mixture for 5 minutes and then centrifuge at 15,000 × g at 4°C for 5 minutes.[5]
-
Dilute 50 µL of the supernatant with 50 µL of acetonitrile and transfer to an autosampler vial for analysis.[5]
-
-
LC-MS/MS Conditions:
-
LC System: Agilent 1100 HPLC system or equivalent[6]
-
Column: C18, 5 µm, 4.6 i.d. × 150 mm or equivalent[6]
-
Mobile Phase A: 0.1% formic acid and 0.01% heptafluorobutyric acid in water[6]
-
Mobile Phase B: Acetonitrile[6]
-
Gradient: 98%-72% A over 10 min, then to 0% A in 0.1 min, hold at 100% B for 5.9 min.[6]
-
Flow Rate: 800 µL/min[6]
-
Mass Spectrometer: API 3200 or equivalent[6]
-
Ionization Mode: Positive Turbo Ion Spray[6]
-
Detection: Multiple Reaction Monitoring (MRM)
-
Mandatory Visualization
The following diagram illustrates a general workflow for the inter-laboratory validation of a this compound quantification method.
Caption: General workflow for inter-laboratory method validation.
This guide provides a foundational understanding of the methods available for the quantification of this compound and the process of inter-laboratory validation. It is imperative that researchers adapt and rigorously validate these methods for their specific applications and sample matrices to ensure data of the highest quality and reliability.
References
- 1. Validation of an analysis method for 4-amino-3-hydroxybutyric acid by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS/MS-based bioanalysis of branched-chain and aromatic amino acids in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Comparative Docking Analysis of 4-Aminooctanoic Acid Analogues at GABA Receptor Sites: An In Silico Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the molecular docking of aliphatic amino acids, structurally similar to 4-aminooctanoic acid, at GABA receptor sites. Due to a lack of specific published docking studies on this compound, this analysis focuses on comparable ligands to provide insights into potential binding interactions. The data presented is based on available in silico research and aims to guide future computational and experimental investigations.
Introduction to GABA Receptors and Molecular Docking
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its receptors, primarily GABA-A and GABA-B, are crucial targets for a wide range of therapeutics, including sedatives, anxiolytics, and anticonvulsants. GABA-A receptors are ligand-gated ion channels, while GABA-B receptors are G protein-coupled receptors. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is used to predict the binding affinity and mode of action of a ligand with a target protein, such as a GABA receptor.
Comparative Docking Data of Aliphatic Amino Acids
| Ligand | Receptor Subtype | Docking Score (Binding Affinity, kcal/mol) | Interacting Residues | Reference |
| GABA | GABA-ρ2 | Not explicitly stated, used as a reference | Not explicitly stated | [1] |
| trans-4-Aminocrotonic acid (TACA) | GABA-ρ2 | Not explicitly stated | Not explicitly stated | [1] |
| cis-4-Aminocrotonic acid (CACA) | GABA-ρ2 | Not explicitly stated | Not explicitly stated | [1] |
| 5-Aminovaleric acid | GABA-ρ2 | Not explicitly stated | Not explicitly stated | [1] |
| Glycine | GABA-ρ2 | Not explicitly stated | Not explicitly stated | [1] |
| β-Alanine | GABA-ρ2 | Not explicitly stated | Not explicitly stated | [1] |
| OXB2 | GABA-A (α2β2γ2) | -8.0 | Not explicitly stated | [2] |
| OXB2 | GABA-A (α3β2γ2) | -7.3 | Not explicitly stated | [2] |
| OXB2 | GABA-A (α1β2γ2) | -7.2 | GLN64, TYR62, PHE200, ALA201 | [2] |
Note: The study on aliphatic ligands at the GABA-ρ2 receptor focused on the docking poses and did not report specific binding affinity scores in the provided context[1]. The scores for OXB2 are included to provide a general range of binding affinities observed in GABA receptor docking studies.
Experimental Protocols
The following section outlines a generalized methodology for performing comparative molecular docking studies on GABA receptors, based on protocols described in the literature[2][3][4].
Receptor Preparation
-
Obtain Receptor Structure: The 3D crystal structure of the target GABA receptor subtype is downloaded from the Protein Data Bank (PDB). A commonly used structure for the GABA-A receptor is PDB ID: 4COF[2][3].
-
Pre-processing: The protein structure is prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added, and any missing side chains or loops are filled in using software like the PrepWiz module of Schrödinger Suite[3].
-
Energy Minimization: The prepared protein structure is then subjected to energy minimization using a suitable force field (e.g., OPLS) to relieve any steric clashes and achieve a more stable conformation.
Ligand Preparation
-
3D Structure Generation: The 2D structures of the ligands (e.g., this compound and its analogues) are drawn and converted into 3D structures.
-
Energy Minimization: The 3D structures of the ligands are energy-minimized to obtain their most stable conformations.
-
Tautomerization and Ionization States: The correct tautomeric and ionization states of the ligands at physiological pH are determined.
Molecular Docking
-
Grid Generation: A grid box is defined around the active site of the receptor. The coordinates for the grid are typically centered on the position of a known co-crystallized ligand[3].
-
Docking Simulation: Docking is performed using software such as AutoDock, Molegro Virtual Docker (MVD), or Glide[3]. These programs utilize algorithms to explore various possible conformations of the ligand within the receptor's binding site.
-
Scoring and Analysis: The resulting poses are scored based on their predicted binding affinity. The poses with the lowest energy scores, indicating more favorable binding, are then analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the receptor's amino acid residues.
Visualizing Key Processes
To better understand the context of these docking studies, the following diagrams illustrate the GABA receptor signaling pathway and a typical experimental workflow for in silico docking analysis.
Caption: Simplified GABA receptor signaling pathway.
Caption: General experimental workflow for molecular docking.
Concluding Remarks
The provided information establishes a framework for understanding and conducting comparative docking studies of ligands at GABA receptor sites. While direct experimental data for this compound is currently lacking in published literature, the analysis of structurally similar aliphatic amino acids suggests that it likely interacts with the GABA binding pocket. The binding affinity and specific interactions will be dependent on the chain length and conformational flexibility of the molecule. Further in silico studies are warranted to elucidate the precise binding mode and affinity of this compound at various GABA receptor subtypes. These computational predictions should then be validated through in vitro binding assays and functional studies to confirm its activity and potential as a modulator of GABAergic neurotransmission.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular docking analysis of α2-containing GABAA receptors with benzimidazoles derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular docking based screening of GABA (A) receptor inhibitors from plant derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Characterization of Agonists That Bind to an Insect GABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Aminooctanoic Acid: A Comprehensive Guide for Laboratory Professionals
Essential safety protocols and logistical plans for the secure handling and disposal of 4-Aminooctanoic acid in a laboratory setting.
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, a compound that requires careful management due to its irritant properties. Adherence to these procedures will minimize risks and promote environmental responsibility.
I. Immediate Safety and Hazard Information
This compound is classified as a substance that can cause skin and serious eye irritation, as well as potential respiratory irritation.[1][2][3] Before beginning any disposal-related activities, it is crucial to be familiar with the hazards and necessary precautions.
Personal Protective Equipment (PPE):
The following table summarizes the required personal protective equipment when handling and disposing of this compound.
| PPE Category | Specification |
| Eye Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations. |
| Hand Protection | Wear protective gloves. |
| Skin and Body | Wear appropriate protective clothing to prevent skin exposure.[2] |
| Respiratory | Use only in a well-ventilated area.[1][2] In case of insufficient ventilation, wear suitable respiratory equipment. |
II. Step-by-Step Disposal Protocol
The fundamental principle of chemical waste management is to identify, segregate, and dispose of waste in accordance with federal, state, and local regulations.[4] The following protocol outlines the step-by-step procedure for the proper disposal of this compound.
1. Waste Identification and Classification:
-
Treat all this compound waste, including contaminated materials, as hazardous chemical waste.[5]
-
Consult your institution's Environmental Health and Safety (EHS) office for specific classification and waste stream information.
2. Segregation of Waste:
-
Do not mix this compound waste with other incompatible chemical waste streams.[4][6] For example, keep it separate from strong oxidizing agents.
-
Collect solid waste (e.g., unused reagent, contaminated absorbent materials) and liquid waste (e.g., solutions containing this compound) in separate, designated containers.
3. Waste Accumulation and Container Management:
-
Container Selection: Use a chemically compatible container with a secure, leak-proof closure for waste accumulation.[6] The container must be in good condition, free from damage or deterioration.
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," the date accumulation started, and any other information required by your institution.[4]
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory.[7] This area should be under the control of laboratory personnel.[6] Ensure the container is kept tightly closed when not in use.[1][2][7]
4. Disposal Procedure for Unused this compound (Solid):
-
Wearing appropriate PPE, carefully transfer the solid this compound into the designated hazardous waste container.
-
Avoid creating dust.[8]
-
Seal the container securely.
5. Disposal of Contaminated Materials:
-
Spill Cleanup: In case of a spill, sweep up the solid material and place it into a suitable container for disposal.[1] Avoid generating dust.[8] Clean the spill area thoroughly.
-
Personal Protective Equipment: Dispose of any contaminated PPE (e.g., gloves) as hazardous waste.
-
Empty Containers: A container that held this compound is considered "empty" under federal regulations if all waste has been removed by standard practice and no more than 2.5 cm of residue remains.[9] It is recommended to triple-rinse the empty container with a suitable solvent. The rinsate must be collected and handled as hazardous waste.[5][9] Once properly decontaminated, deface the original label and dispose of the container as regular trash or according to your institution's guidelines.[5]
6. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste container through your institution's EHS office or a licensed hazardous waste disposal contractor.[5][7]
-
The final step is the disposal of the contents and container at an approved waste disposal plant.[2][8][10]
Important Considerations:
-
Do Not dispose of this compound down the drain or in the regular trash.[1][3][6][8]
-
Waste Minimization: Whenever possible, practice source reduction by ordering the smallest quantity of the chemical required.[7]
III. Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. vumc.org [vumc.org]
- 6. danielshealth.com [danielshealth.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. uwm.edu [uwm.edu]
Personal protective equipment for handling 4-aminooctanoic Acid
For laboratory professionals, including researchers, scientists, and drug development experts, ensuring a safe environment through the meticulous handling of chemical compounds is paramount. This guide provides crucial safety and logistical information for managing 4-aminooctanoic acid, focusing on personal protective equipment (PPE), and operational and disposal protocols to ensure both personnel safety and research integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling to prevent potential health risks. Based on data for similar compounds, it may cause skin and eye irritation, and respiratory irritation.[1][2][3] Adherence to the following PPE protocols is mandatory to mitigate these risks.
Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye Protection | Goggles or a face shield (European Standard EN 166)[1][2] | Protects against dust particles and potential splashes, preventing serious eye irritation.[1] |
| Hand Protection | Protective gloves (e.g., Nitrile gloves)[1][4] | Prevents skin contact and subsequent irritation.[1] |
| Body Protection | Laboratory coat or appropriate protective clothing[1][2] | Minimizes the risk of skin contact with the chemical.[1] |
| Respiratory Protection | Not typically required under normal use with adequate ventilation.[1][2] For large-scale operations or in case of insufficient ventilation, a NIOSH/MSHA or European Standard EN 136 approved respirator is recommended.[1] | Avoids inhalation of dust which may cause respiratory irritation.[1] |
Step-by-Step Handling Protocol
A systematic approach is crucial for maintaining a safe laboratory environment when handling this compound.
-
Preparation and Weighing:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize dust inhalation.[1]
-
PPE Donning: Before handling, put on all required personal protective equipment as detailed in the table above.[1]
-
Weighing: Carefully weigh the desired amount of the powdered compound, avoiding the creation of dust clouds. Use a spatula for transferring the solid.[1]
-
-
Use in Experiments:
Emergency Procedures
Immediate and appropriate first-aid measures are critical in the event of accidental exposure.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, administer artificial respiration. Seek medical attention.[1][2][5] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water while removing any contaminated clothing. Seek medical attention if irritation persists.[1][2][5] |
| Eye Contact | Rinse cautiously with water for several minutes, including under the eyelids, for at least 15 minutes.[1][2][5] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2] |
| Ingestion | Clean the mouth with water. Do not induce vomiting. Seek medical attention.[1][2][5] |
Spill and Disposal Plan
Proper management of spills and waste is essential for environmental safety and laboratory hygiene.
Spill Cleanup:
-
Evacuate: Clear the area of all personnel.[1]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Containment: For a dry spill, carefully sweep or shovel the material into a suitable, closed container for disposal.[1][2] Avoid generating dust.
-
Decontamination: Clean the spill area thoroughly with soap and water.[1]
-
PPE: Wear appropriate PPE throughout the cleanup process.
Waste Disposal:
-
Chemical Waste: Dispose of this compound and any contaminated materials in a designated and approved waste disposal container.[1][2] Do not empty into drains.[1][2]
-
Contaminated Packaging: Dispose of the original container as unused product in accordance with local regulations.[1]
-
Regulatory Compliance: Adhere to all local, state, and federal regulations for chemical waste disposal.[1]
Workflow for Safe Handling of this compound
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
